molecular formula C6H16N2 B1336675 Hexane-1,2-diamine CAS No. 13880-27-8

Hexane-1,2-diamine

Cat. No.: B1336675
CAS No.: 13880-27-8
M. Wt: 116.2 g/mol
InChI Key: JVQUBHIPPUVHCN-UHFFFAOYSA-N
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Description

Hexane-1,2-diamine is a useful research compound. Its molecular formula is C6H16N2 and its molecular weight is 116.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQUBHIPPUVHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438747
Record name Hexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-27-8
Record name Hexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Hexane-1,2-diamine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, catalysis, or materials science. This document summarizes key physicochemical data, explores its chemical reactivity and applications, and outlines relevant experimental contexts.

This compound, also known as 1,2-diaminohexane, is an organic compound featuring a six-carbon aliphatic chain with two primary amine functional groups located at the first and second carbon atoms.[1] This vicinal diamine structure is the basis for its chemical reactivity and applications, particularly in the synthesis of polymers and coordination compounds.[2]

Structural Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 13880-27-8[3]

  • Molecular Formula: C₆H₁₆N₂[3]

  • SMILES: CCCCC(CN)N[3]

  • InChI: InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3[3]

  • InChIKey: JVQUBHIPPUVHCN-UHFFFAOYSA-N[3]

Reactivity_Diagram Diamine This compound (R-NH₂) Acylation_Point Diamine->Acylation_Point Imine_Point Diamine->Imine_Point Polymer_Point Diamine->Polymer_Point AcylChloride Acyl Chloride (R'-COCl) AcylChloride->Acylation_Point Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Imine_Point Monomer Diacid/Diisocyanate Monomer->Polymer_Point Amide Amide (R-NH-COR') Imine Imine (R-N=CHR') Polymer Polyamide/ Polyurethane Acylation_Point->Amide Acylation Imine_Point->Imine Imine Formation Polymer_Point->Polymer Polymerization Applications HDA This compound Polymers Polymer Production HDA->Polymers Catalysis Organocatalysis HDA->Catalysis Intermediates Chemical Intermediates HDA->Intermediates Ligands Chiral Ligand Design HDA->Ligands sub_poly Cross-linking Agent (Epoxy Resins) Monomer (Polyamides) Polymers->sub_poly sub_cat Bifunctional Catalysts (Asymmetric Synthesis) Catalysis->sub_cat sub_int Functionalized Diamino Compounds Intermediates->sub_int sub_lig Lanthanide Complexes (Molecular Recognition) Ligands->sub_lig Synthesis_Workflow Start Chiral Diamine + Fluoro-nitrobenzene Step1 Step 1: Nucleophilic Aromatic Substitution (Reflux, 24h) Start->Step1 Intermediate1 N-(nitrophenyl)diamine Step1->Intermediate1 Step2 Step 2: Selective Alkylation (Reflux, 12h) Intermediate1->Step2 Intermediate2 Alkylated Intermediate Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 Intermediate3 Benzene-1,2-diamine Precursor Step3->Intermediate3 Step4 Step 4: Final Derivatization (e.g., Acylation) Intermediate3->Step4 End Bifunctional Organocatalyst Step4->End

References

An In-depth Technical Guide to the Synthesis of Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexane-1,2-diamine is a valuable vicinal diamine building block in medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules and serves as a key component in the synthesis of chiral ligands for asymmetric catalysis. This technical guide provides a detailed overview of two prominent methods for its synthesis, offering comprehensive experimental protocols, comparative data, and logical workflow diagrams to aid researchers in their synthetic endeavors.

Method 1: Two-Step Synthesis from 1-Hexene (B165129) via Epoxide Ring-Opening

This classic and robust pathway involves the epoxidation of a readily available starting material, 1-hexene, followed by a two-step aminolysis and functional group conversion sequence. This method is particularly useful for producing the trans isomer of the diamine with high stereocontrol.

The overall transformation proceeds as follows:

  • Epoxidation: 1-Hexene is first oxidized to form the intermediate 1,2-epoxyhexane.

  • Aminolysis: The epoxide is then subjected to ring-opening with ammonia (B1221849) to yield 2-amino-1-hexanol.

  • Conversion to Diamine: The resulting amino alcohol is converted to the target diamine by activating the hydroxyl group and substituting it with a second amino group.

Experimental Protocols

Step A: Synthesis of 1,2-Epoxyhexane from 1-Hexene

This step utilizes a common epoxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM).

  • Procedure: To a solution of 1-hexene (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, a solution of m-CPBA (approx. 77%, 1.1 eq) in DCM is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting alkene. The reaction mixture is then filtered to remove the m-chlorobenzoic acid byproduct. The filtrate is washed successively with 10% aqueous sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield 1,2-epoxyhexane, which can be purified by distillation.

Step B: Synthesis of 2-Amino-1-hexanol from 1,2-Epoxyhexane

This protocol is adapted from the well-established aminolysis of analogous epoxides, such as 1,2-epoxycyclohexane. High concentrations of ammonia are used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.

  • Procedure: 1,2-Epoxyhexane (1.0 eq) is added to a sealed pressure vessel containing a concentrated solution of aqueous ammonia (28-30%, ~20 eq) and ethanol (B145695) (1:1 v/v). The vessel is sealed and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia. The remaining aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a chloroform/isopropanol mixture). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 2-amino-1-hexanol, which can be purified by vacuum distillation or column chromatography.

Step C: Synthesis of this compound from 2-Amino-1-hexanol

This transformation proceeds via activation of the hydroxyl group as a mesylate, which facilitates its substitution by ammonia. The reaction is analogous to the synthesis of trans-1,2-diaminocyclohexane from the corresponding amino alcohol.

  • Procedure: To a solution of 2-amino-1-hexanol (1.0 eq) and triethylamine (B128534) (3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, approx. 0.2 M) cooled to 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The mixture is stirred at 25 °C for 6 hours. An additional portion of triethylamine (2.0 eq) is added, followed by a concentrated aqueous ammonia solution (25%, ~30 eq). The resulting two-phase mixture is stirred vigorously at room temperature for 48 hours. The layers are then separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with 5% aqueous sodium hydrogen carbonate, water, and brine, then dried over anhydrous magnesium sulfate and evaporated. The resulting crude product is purified by vacuum distillation to yield this compound.

Data Presentation
Step Reactants Key Reagents Solvent Temp. Time Typical Yield
A 1-Hexenem-CPBADCM0 °C to RT5-7 h>90%
B 1,2-EpoxyhexaneAqueous NH₃Ethanol/H₂O100 °C24 h60-75%
C 2-Amino-1-hexanol1. MsCl, Et₃N2. Aqueous NH₃THF0 °C to RT54 h50-65%

Workflow Visualization

G cluster_0 Step A: Epoxidation cluster_1 Step B: Aminolysis cluster_2 Step C: Conversion to Diamine A1 1-Hexene A2 1,2-Epoxyhexane A1->A2 m-CPBA, DCM 0 °C to RT B1 1,2-Epoxyhexane B2 2-Amino-1-hexanol B1->B2 Aq. NH₃, EtOH 100 °C C1 2-Amino-1-hexanol C2 Intermediate Mesylate C1->C2 MsCl, Et₃N, THF C3 This compound C2->C3 Aq. NH₃

Caption: Workflow for the synthesis of this compound from 1-Hexene.

Method 2: Direct Rhodium-Catalyzed Diamination of 1-Hexene

Recent advances in catalysis have enabled the direct vicinal diamination of unactivated alkenes. This one-pot, three-component method utilizes a rhodium catalyst to generate a 1,2-diamine from an alkene, an electrophilic nitrene source, and an amine nucleophile.[1][2] This approach offers increased atom economy and procedural simplicity compared to multi-step methods.

The reaction proceeds via a proposed mechanism involving the rhodium-catalyzed formation of an aziridine (B145994) intermediate from the alkene and the nitrene source, followed by in-situ nucleophilic ring-opening by the added amine.[2]

Experimental Protocol

This is a general procedure based on the rhodium-catalyzed diamination of various terminal alkenes.[2]

  • Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the Rh(III) catalyst ([Cp*RhCl₂]₂, 2.5 mol%). The nitrene source (e.g., N-(p-toluenesulfonyl)imino)phenyliodinane, 1.2 eq) and a silver salt additive (e.g., AgSbF₆, 10 mol%) are added, and the vial is purged with argon. Anhydrous, degassed solvent (e.g., 1,2-dichloroethane) is added, followed by the amine nucleophile (e.g., benzylamine, 1.5 eq). Finally, 1-hexene (1.0 eq) is added, and the vial is sealed and heated to 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the protected this compound. Subsequent deprotection steps may be required depending on the amine nucleophile and nitrene source used.

Data Presentation

Quantitative data for this method is highly dependent on the specific combination of alkene, nitrene source, and amine nucleophile. The table below presents representative data for the diamination of a generic terminal alkene.[2]

Alkene Nitrene Source Amine Nucleophile Catalyst Additive Temp. Time Typical Yield
R-CH=CH₂PhI=NTsBenzylamine[Cp*RhCl₂]₂AgSbF₆80 °C12-24 h70-95%

Workflow Visualization

G cluster_0 One-Pot Reaction Vessel A1 1-Hexene Intermediate Rh-Aziridine Intermediate A1->Intermediate A2 Nitrene Source (e.g., PhI=NTs) A2->Intermediate A3 Amine Nucleophile Product Protected This compound A3->Product Catalyst [Cp*RhCl₂]₂ Catalyst->Intermediate Intermediate->Product

Caption: Logical flow for the one-pot Rh-catalyzed diamination of 1-Hexene.

Conclusion

This guide has detailed two distinct synthetic strategies for obtaining this compound. The first method, a multi-step sequence involving epoxidation and aminolysis, represents a traditional, reliable, and well-understood pathway that offers good control over stereochemistry. The second method, a direct rhodium-catalyzed diamination, exemplifies a modern, atom-economical approach that simplifies the synthetic process into a single pot, reflecting the ongoing advancements in catalytic C-N bond formation. The choice of method will depend on the specific requirements of the researcher, including scale, desired stereoisomer, and available starting materials and catalysts.

References

Technical Guide: Physical Properties of 1,2-Diaminohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminohexane, also known as hexane-1,2-diamine, is a linear aliphatic diamine with the chemical formula C₆H₁₆N₂. The presence of two primary amine groups on adjacent carbons in a six-carbon chain imparts specific chemical reactivity and physical characteristics to the molecule. These properties are of considerable interest in various fields, including polymer chemistry, as a building block for polyamides and as a cross-linking agent, and in the synthesis of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known physical properties of 1,2-diaminohexane, details the experimental protocols for their determination, and presents a visual representation of a key synthetic application.

It is important to distinguish 1,2-diaminohexane from its cyclic analog, 1,2-diaminocyclohexane, as the latter is more commonly documented in scientific literature. This guide will focus exclusively on the linear isomer.

Core Physical Properties

A summary of the available quantitative data for 1,2-diaminohexane is presented below. It should be noted that while computed data is readily available, experimentally determined values for some properties are scarce in the published literature.

Table 1: Summary of Physical Properties of 1,2-Diaminohexane

PropertyValueSource
Molecular Formula C₆H₁₆N₂--INVALID-LINK--[1]
Molecular Weight 116.20 g/mol --INVALID-LINK--[1]
CAS Number 13880-27-8--INVALID-LINK--[1]
Melting Point 59-60 °C--INVALID-LINK--
Boiling Point Data not available
Density Data not available
Solubility in Water Soluble--INVALID-LINK--[2]
XLogP3-AA (Lipophilicity) 0.2--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
Rotatable Bond Count 4--INVALID-LINK--[1]
Exact Mass 116.131348519 Da--INVALID-LINK--[1]
Topological Polar Surface Area 52 Ų--INVALID-LINK--[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like 1,2-diaminohexane.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

Procedure:

  • Sample Preparation: Ensure the 1,2-diaminohexane sample is pure and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube, to a height of 2-3 mm.

  • Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature about 10-15 °C below the expected melting point (for 1,2-diaminohexane, this would be around 45-50 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range should be narrow (typically 1-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For small sample volumes, a micro boiling point determination method is often employed.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

  • Clamps and stand

Procedure (Micro Method):

  • Sample Preparation: Place a few drops of 1,2-diaminohexane into a small test tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Assembly: Attach the test tube to a thermometer with a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a beaker of mineral oil on a hot plate or a dedicated heating block). The liquid in the test tube should be below the level of the heating medium.

  • Observation:

    • Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube is the boiling point.

  • Recording: Record the temperature at which the liquid enters the capillary tube. This temperature corresponds to the boiling point of the liquid at the given atmospheric pressure.

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Principle: The mass of a known volume of the liquid is determined at a specific temperature.

Apparatus:

  • Pycnometer (a glass flask with a precise volume) or a graduated cylinder and a balance

  • Analytical balance

  • Water bath for temperature control

Procedure (using a pycnometer for high accuracy):

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty pycnometer with its stopper on an analytical balance.

  • Fill with Sample: Fill the pycnometer with 1,2-diaminohexane, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary in the stopper.

  • Thermostat: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium.

  • Wipe and Weigh Filled: Carefully wipe any liquid from the outside of the pycnometer and weigh it accurately.

  • Determine Volume: Repeat the procedure using a liquid of known density, such as deionized water, to determine the exact volume of the pycnometer.

  • Calculation:

    • Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer).

    • Density = Mass of the liquid / Volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is then determined.

Apparatus:

  • Vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer, or titration equipment)

Procedure (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of 1,2-diaminohexane to a known volume of the solvent (e.g., water, ethanol) in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.

  • Quantification: Analyze the concentration of 1,2-diaminohexane in the diluted solution using a pre-calibrated analytical method.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 1,2-diaminohexane in that solvent at that specific temperature.

Visualization of a Key Application: Polyamide Synthesis

1,2-Diaminohexane is a valuable monomer for the synthesis of polyamides. The following diagram illustrates the general workflow for the condensation polymerization of a diamine with a diacid chloride to form a polyamide, a reaction analogous to the synthesis of Nylon.

Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Interfacial Polymerization cluster_processing Polymer Isolation and Purification Diamine 1,2-Diaminohexane in Aqueous Alkaline Solution Interface Reaction at the Liquid-Liquid Interface Diamine->Interface Diacid_Chloride Diacid Chloride (e.g., Adipoyl Chloride) in Organic Solvent Diacid_Chloride->Interface Extraction Withdrawal of Polyamide Film Interface->Extraction Polymer Formation Washing Washing with Water and Solvent Extraction->Washing Drying Drying of the Polymer Washing->Drying Final_Product Polyamide Polymer Drying->Final_Product

Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.

Conclusion

This technical guide has summarized the currently available physical property data for 1,2-diaminohexane and provided detailed, standard experimental protocols for their determination. While there is a notable scarcity of experimentally verified data in the public domain for this specific compound, the provided methodologies offer a robust framework for researchers to characterize it in their own laboratories. The visualized workflow for polyamide synthesis highlights a key application of this versatile diamine. Further research to experimentally determine and publish the fundamental physical properties of 1,2-diaminohexane would be a valuable contribution to the chemical and materials science literature.

References

Spectroscopic Analysis of Hexanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexane-1,2-diamine is a vicinal diamine that holds significance as a building block in organic synthesis, particularly in the formation of various heterocyclic compounds and as a ligand in coordination chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of such molecules.

This technical guide provides a detailed overview of the spectroscopic data for hexanediamine. Due to the limited availability of experimental spectroscopic data for this compound in the public domain, this report utilizes data for its structural isomer, hexane-1,6-diamine , as a representative example to illustrate the principles of spectroscopic analysis for this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy of Hexane-1,6-diamine Dihydrochloride (B599025)

The ¹H NMR spectrum provides information on the different chemical environments of the hydrogen atoms in a molecule. For hexane-1,6-diamine dihydrochloride in D₂O, the following chemical shifts are observed.[1]

Chemical Shift (ppm)MultiplicityAssignment
3.016t-CH ₂-NH₃⁺ (α-protons)
1.694m-CH₂-C H₂-CH₂-NH₃⁺ (β-protons)
1.436m-CH₂-CH₂-C H₂-CH₂- (γ-protons)

Note: The use of D₂O as a solvent results in the exchange of the amine protons (-NH₂) with deuterium (B1214612), rendering them silent in the ¹H NMR spectrum. The data presented is for the dihydrochloride salt, which influences the chemical shifts of nearby protons.

¹³C NMR Spectroscopy of Hexane-1,6-diamine

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the symmetry of hexane-1,6-diamine, three distinct signals are expected. Predicted ¹³C NMR data for hexane-1,6-diamine in D₂O is available.[2] Experimental data for the dihydrochloride salt is also presented.[3]

Carbon AtomPredicted Chemical Shift (ppm) in D₂O[2]Experimental Chemical Shift (ppm) of Dihydrochloride[3]
C1, C640.25~40
C2, C527.21~27
C3, C425.82~26

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a primary amine like hexanediamine, characteristic vibrational modes are expected.[4][5][6]

Wavenumber Range (cm⁻¹)Vibration TypeDescription
3300-3500N-H Stretch (asymmetric & symmetric)Primary amines typically show two bands in this region. These bands are generally sharper and less intense than the O-H stretch of alcohols.[6][7]
2850-2960C-H StretchCharacteristic of the alkane backbone.
1590-1650N-H Bend (scissoring)A characteristic absorption for primary amines.[4]
1020-1250C-N StretchThe stretching vibration of the carbon-nitrogen bond in aliphatic amines.[4]
665-910N-H WagA broad absorption characteristic of primary and secondary amines.[4]

An experimental IR spectrum for hexane-1,6-diamine is available from the NIST WebBook, which shows characteristic absorptions in these regions.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of a diamine is as follows:[9]

  • Sample Preparation:

    • Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

    • For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum using standard pulse sequences. Typical parameters include a 30-90° pulse angle and 8-16 scans.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the solvent signal or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

IR Spectroscopy Protocol

A general protocol for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or the salt plates with Nujol if a mull is used).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample Chemical Compound (e.g., Hexanediamine) Dissolution Dissolution in Deuterated Solvent (NMR) or Preparation of Film/Pellet (IR) Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec ¹H & ¹³C NMR IR_Spec IR Spectrometer Dissolution->IR_Spec FT-IR NMR_Data Raw NMR Data (FID) NMR_Spec->NMR_Data IR_Data Raw IR Data (Interferogram) IR_Spec->IR_Data Processing_NMR Fourier Transform, Phasing, Calibration NMR_Data->Processing_NMR Processing_IR Fourier Transform, Background Subtraction IR_Data->Processing_IR Processed_NMR Processed NMR Spectrum Processing_NMR->Processed_NMR Processed_IR Processed IR Spectrum Processing_IR->Processed_IR Interpretation Structural Information (Functional Groups, Connectivity) Processed_NMR->Interpretation Processed_IR->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Hexane-1,2-diamine: A Technical Guide to Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,2-diamine, a vicinal diamine, is a valuable building block in organic synthesis, finding applications in the development of novel ligands, polymers, and pharmaceutical intermediates. Its unique structural motif, featuring two amine groups on adjacent carbons in a flexible six-carbon chain, allows for the formation of stable bidentate complexes and the introduction of specific stereochemical arrangements. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and methods for its analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

This compound (CAS Number: 13880-27-8) is available commercially, primarily from suppliers specializing in research and building block chemistry. While not as common as its isomer, 1,6-hexanediamine, it can be sourced in research-grade quantities. Below is a summary of known suppliers and their product specifications. Pricing is generally available upon request from the supplier and is subject to change based on quantity and purity.

SupplierCatalog NumberPurityAvailable QuantitiesNotes
Smolecule S761345Not specifiedIn Stock (contact for details)Intended for research purposes only.[1]
Enamine ENA37056348995%Contact for detailsListed on Sigma-Aldrich.
BLD Pharmatech BD0098273895%Contact for detailsResearch use only.
AccelaChem SY1413478≥95%Contact for detailsFor R&D use only.

Synthesis of this compound: Experimental Protocols

The synthesis of vicinal diamines such as this compound can be approached through several synthetic strategies. One of the most direct methods is the diamination of the corresponding alkene, 1-hexene (B165129). Another common approach is through reductive amination of an appropriate keto-amine precursor. Below are detailed, representative protocols for these methods.

Representative Protocol 1: Synthesis via Catalytic Asymmetric Diamination of 1-Hexene

This protocol is based on modern catalytic methods for the direct vicinal diamination of alkenes, which offer high efficiency and stereocontrol. This specific method is adapted from procedures for the palladium-catalyzed diamination of terminal olefins.[1]

Reaction Scheme:

Materials and Reagents:

  • 1-Hexene (distilled prior to use)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Phosphorus Amidite Ligand (e.g., (R)-H₈-BINOL derived ligand)

  • Di-tert-butyldiaziridinone

  • Anhydrous Toluene (B28343)

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Methanol (B129727)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the chiral phosphorus amidite ligand (0.022 mmol, 2.2 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 1-hexene (1.0 mmol).

  • Slow Addition of Aminating Agent: Dissolve di-tert-butyldiaziridinone (1.2 mmol) in anhydrous toluene (10 mL). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at 65 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up of Protected Diamine: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The residue contains the protected diamine.

  • Deprotection: Dissolve the crude protected diamine in methanol (10 mL). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (4.0 mmol) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 12 hours.

  • Aqueous Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel (eluent: dichloromethane (B109758)/methanol/ammonium hydroxide (B78521) gradient) to afford the pure product.

Representative Protocol 2: Synthesis via Reductive Amination

This method involves the synthesis of an amino ketone precursor followed by its reduction in the presence of an ammonia (B1221849) source. Reductive amination is a robust and widely used method for amine synthesis.[2]

Reaction Scheme:

Materials and Reagents:

  • 1-Azido-2-hexanone (can be synthesized from 2-hexanone)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol

  • Ammonia (7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (2 M)

  • Dichloromethane

Procedure:

  • Synthesis of 1-Amino-2-hexanone: To a solution of 1-azido-2-hexanone (5 mmol) in methanol (25 mL), add 10% Pd/C (50 mg, 1 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours, or until the reaction is complete as monitored by TLC. Filter the reaction mixture through a pad of Celite and wash the pad with methanol. The filtrate containing 1-amino-2-hexanone is used directly in the next step.

  • Reductive Amination: To the methanolic solution of 1-amino-2-hexanone, add a 7N solution of ammonia in methanol (10 mL, 70 mmol). Stir the mixture for 30 minutes at room temperature.

  • Reduction of Imine: Add sodium cyanoborohydride (7.5 mmol) portion-wise to the reaction mixture. Add acetic acid dropwise to maintain the pH between 6 and 7. Stir the reaction at room temperature for 24 hours.

  • Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl. Stir for 30 minutes to hydrolyze any remaining imine. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue to pH >12 with 2 M NaOH. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Purification and Analysis

Purification by Vacuum Distillation

Crude this compound obtained from synthesis can be purified by fractional distillation under reduced pressure. This method is effective for removing non-volatile impurities and solvents.

Procedure:

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Ensure all glassware is dry and the system can hold a stable vacuum.

  • Place the crude diamine in the distillation flask with a magnetic stir bar.

  • Apply vacuum and gently heat the flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a small forerun fraction to be discarded.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be effectively determined by GC-MS. Due to the basic nature of amines, a column specifically designed for amine analysis is recommended to obtain sharp, symmetrical peaks.

Typical GC-MS Parameters:

  • Column: Agilent CP-Sil 8 CB for Amines or similar polar capillary column.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.

  • Sample Preparation: Prepare a dilute solution of the diamine in a suitable solvent such as methanol or dichloromethane.

Visualized Workflows

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for a researcher sourcing this compound and performing in-house quality control.

G cluster_sourcing Sourcing cluster_qc In-House Quality Control Identify Suppliers Identify Suppliers Request Quotes & Availability Request Quotes & Availability Identify Suppliers->Request Quotes & Availability CAS: 13880-27-8 Select Supplier Select Supplier Request Quotes & Availability->Select Supplier Compare Purity, Lead Time, Cost Procure Chemical Procure Chemical Select Supplier->Procure Chemical Receiving & Documentation Receiving & Documentation Procure Chemical->Receiving & Documentation Check CoA, SDS Analytical Testing Analytical Testing Receiving & Documentation->Analytical Testing Purity Confirmation (e.g., GC-MS) Purity Confirmation (e.g., GC-MS) Analytical Testing->Purity Confirmation (e.g., GC-MS) Purity Confirmation (e.g., GC-MS)->Receiving & Documentation Does not meet Spec. (Return/Reject) Approve for Use Approve for Use Purity Confirmation (e.g., GC-MS)->Approve for Use Meets Spec.

Sourcing and Quality Control Workflow for this compound.
General Synthetic Pathway from Alkene

This diagram outlines the key transformations in the synthesis of this compound from 1-hexene.

G 1-Hexene 1-Hexene Protected Diamine Intermediate Protected Diamine Intermediate 1-Hexene->Protected Diamine Intermediate Catalytic Diamination Crude this compound Crude this compound Protected Diamine Intermediate->Crude this compound Deprotection & Work-up Purified this compound Purified this compound Crude this compound->Purified this compound Purification (e.g., Distillation)

General synthetic pathway from 1-hexene.

References

"Hexane-1,2-diamine" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hexane-1,2-diamine

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

This compound, also known as 1,2-diaminohexane, is an organic compound featuring a six-carbon backbone with two amine functional groups attached to the first and second carbon atoms.[1] Its chemical structure and properties are fundamental to its reactivity and applications in various fields of chemical synthesis.

Molecular Formula: C₆H₁₆N₂[1][2]

CAS Number: 13880-27-8[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 116.20 g/mol [2]
IUPAC Name This compound[2]
Melting Point 59-60 °C[3]
Density 0.89 g/cm³ (at 25 °C)[4]
InChI InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3[2]
Canonical SMILES CCCCC(CN)N[1][2]

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical routes. The selection of a particular method depends on the desired yield, purity, and available starting materials.

General Synthesis Methods

Several general methods for the synthesis of this compound have been documented:

  • Hydrogenation of 1,6-Hexanediamine (B7767898) Derivatives: This process involves the reduction of derivatives of 1,6-hexanediamine under specific, controlled conditions.[1]

  • Ammonolysis of Haloalkanes: The reaction of a 1-haloalkane, such as 1-bromohexane, with ammonia (B1221849) can produce this compound.[1]

  • Direct Amination: Hexane can be reacted with ammonia at high temperatures and pressures to yield this compound.[1]

Detailed Experimental Protocol: Reductive Amination of β-Keto Esters

A key application and synthesis method involving this compound is in the creation of more complex diamino compounds through reductive amination. Below is a generalized protocol based on the use of similar diamines in the synthesis of β,γ-diamino ester derivatives.[1]

Objective: To synthesize a highly functionalized 1,2-diamino compound.

Materials:

  • Amino acid-derived β-keto ester

  • This compound

  • Acetic Acid (AcOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous ethanol (B145695)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the β-keto ester (1.0 equivalent) in anhydrous ethanol in a round bottom flask.

  • Add this compound (1.0 equivalent) to the solution.

  • Add acetic acid (AcOH) as an additive to catalyze the formation of the imine intermediate.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) as the reducing agent.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Applications in Research and Industry

This compound is a valuable building block in both academic research and industrial manufacturing due to its bifunctional nature.

Polymer Chemistry

A primary application of this compound is in the production of polymers. It serves as a monomer or a chain extender in the synthesis of polyamides and polyurethanes.[1] In epoxy resin formulations, it functions as a cross-linking agent, which enhances the mechanical properties of the final polymer.[1]

Organic Synthesis

In the field of organic chemistry, this compound is utilized as a versatile chemical intermediate.[1]

  • Organocatalysis: It is used in the synthesis of bifunctional, noncovalent organocatalysts. These catalysts are often based on a chiral scaffold, such as (1R,2R)-cyclothis compound, and incorporate a hydrogen-bond donor.[1]

  • Chiral Ligand Design: The diamine serves as a backbone in the design of chiral ligands for lanthanide-based complexes. These complexes have applications in enantioselective catalysis, molecular recognition, and supramolecular chemistry.[1]

The general workflow for the application of this compound as a chemical intermediate is depicted below.

G cluster_start Starting Material cluster_process Synthetic Process cluster_products Resulting Products This compound This compound Reaction Chemical Reaction (e.g., Acylation, Imination, Polymerization) This compound->Reaction Polymers Polymers Reaction->Polymers Organocatalysts Organocatalysts Reaction->Organocatalysts Chiral_Ligands Chiral Ligands Reaction->Chiral_Ligands Other_Intermediates Other Intermediates Reaction->Other_Intermediates

Caption: Synthetic utility of this compound.

Biological Activity

While extensive documentation on the specific biological activities of this compound is limited, it has been identified as a human xenobiotic metabolite.[1] This indicates that it can be processed by metabolic pathways within the human body. Compounds with similar diamine structures can act as metabolic intermediates or may exhibit toxicity depending on the concentration and route of exposure.[1] The 1,2-diamine structural motif is present in a variety of biologically active compounds.[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure safety.

Hazard Statements:

  • H302 + H312: Harmful if swallowed or in contact with skin.[4][6]

  • H314: Causes severe skin burns and eye damage.[4][6]

  • H335: May cause respiratory irritation.[4][6]

  • H402: Harmful to aquatic life.[4][6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6] In case of dust generation, a respirator is required.[4]

  • Handling: Work under a fume hood. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[4][7] Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] It is hygroscopic and should be stored under an inert gas.[4][6]

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[4] It can form explosive mixtures with air upon intense heating.[4]

A logical workflow for handling a chemical spill of this compound is outlined in the diagram below.

G Spill_Detected Chemical Spill Detected Isolate_Area Isolate Hazard Area and Deny Entry Spill_Detected->Isolate_Area Remove_Ignition Remove Ignition Sources and Ventilate Isolate_Area->Remove_Ignition Wear_PPE Wear Appropriate PPE Remove_Ignition->Wear_PPE Contain_Spill Contain Spill with Absorbent Material Wear_PPE->Contain_Spill Collect_Waste Collect in a Sealed Container for Disposal Contain_Spill->Collect_Waste Clean_Area Wash Spill Area After Pickup Collect_Waste->Clean_Area Dispose Dispose of Waste Properly Clean_Area->Dispose

Caption: Chemical spill response workflow.

References

Stereoisomers of Hexane-1,2-diamine and Cyclohexane-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the stereoisomers of 1,2-diamines, with a primary focus on the well-characterized cyclohexane-1,2-diamine due to the limited availability of specific data for the stereoisomers of this compound. While both are chiral diamines, the cyclic nature of cyclothis compound imparts distinct conformational constraints and stereochemical properties, making it a widely utilized building block in asymmetric synthesis and drug development.

This compound: An Overview

This compound is a chiral aliphatic diamine with the chemical formula C₆H₁₆N₂. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers: (R)-hexane-1,2-diamine and (S)-hexane-1,2-diamine.

Due to a significant lack of specific published data on the individual enantiomers of this compound, this guide will focus on its more extensively studied cyclic analogue, cyclothis compound. The general properties of racemic this compound are summarized below.

General Properties of Racemic this compound
PropertyValueReference
CAS Number 13880-27-8[1]
Molecular Formula C₆H₁₆N₂[1]
Molecular Weight 116.20 g/mol [1]
Applications of Racemic this compound

Racemic this compound is utilized in various chemical applications:

  • Polymer Production: It serves as a monomer or chain extender in the synthesis of polyamides and polyurethanes.[2]

  • Cross-linking Agent: It is used as a cross-linking agent in epoxy resin formulations.[2]

  • Chemical Intermediate: It is a precursor in the synthesis of other chemical compounds.[2]

  • Ligand Synthesis: It is used as a backbone in the design of chiral ligands for lanthanide-based complexes, which have applications in enantioselective catalysis and molecular recognition.[2]

Stereoisomers of Cyclothis compound: A Detailed Analysis

trans-Cyclothis compound exists as a pair of enantiomers, (1R,2R)-(-)-1,2-diaminocyclohexane and (1S,2S)-(+)-1,2-diaminocyclohexane, while the cis-isomer is a meso compound and thus achiral. The trans-enantiomers are of significant interest in asymmetric synthesis due to their C₂ symmetry.

Synthesis and Chiral Resolution

The industrial synthesis of 1,2-diaminocyclohexane is typically achieved through the hydrogenation of o-phenylenediamine, which produces a mixture of stereoisomers. The racemic trans-isomer can be resolved to obtain the pure enantiomers. A common and effective method for this resolution is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid

This protocol is based on the procedure described by a number of sources which detail the resolution of racemic trans-1,2-diaminocyclohexane.

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Distilled water

  • Methanol

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (4 M solution)

  • Dichloromethane

Procedure:

  • Salt Formation: In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature until a homogenous solution is obtained.[3]

  • Slowly add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) to the tartaric acid solution. The addition rate should be controlled to maintain the reaction temperature around 70°C.[3]

  • To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not allow the temperature to exceed 90°C.[3]

  • A precipitate of the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt will form. Stir the slurry vigorously while allowing it to cool to room temperature.

  • Cool the mixture in an ice bath for 2 hours to maximize precipitation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of ice-cold water, followed by cold methanol.[3]

  • The filtrate contains the (1S,2S)-enantiomer as the tartrate salt.

  • Liberation of the Free Diamine: Suspend the filtered diastereomeric salt in dichloromethane.[3] Add 4 M sodium hydroxide solution with stirring to liberate the free diamine.[3]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2R)-(-)-1,2-diaminocyclohexane.

  • The (1S,2S)-(+)-1,2-diaminocyclohexane can be recovered from the filtrate by a similar basification and extraction procedure.

Logical Workflow for Chiral Resolution

G racemic Racemic trans-1,2-Diaminocyclohexane salt_formation Diastereomeric Salt Formation racemic->salt_formation tartaric L-(+)-Tartaric Acid tartaric->salt_formation filtration Filtration salt_formation->filtration precipitate Precipitate: (1R,2R)-Diamine L-Tartrate Salt filtration->precipitate filtrate Filtrate: (1S,2S)-Diamine L-Tartrate Salt filtration->filtrate basification_R Basification (NaOH) precipitate->basification_R basification_S Basification (NaOH) filtrate->basification_S extraction_R Extraction (DCM) basification_R->extraction_R extraction_S Extraction (DCM) basification_S->extraction_S R_enantiomer (1R,2R)-(-)-1,2-Diaminocyclohexane extraction_R->R_enantiomer S_enantiomer (1S,2S)-(+)-1,2-Diaminocyclohexane extraction_S->S_enantiomer

Caption: Chiral resolution of trans-1,2-diaminocyclohexane.

Physical and Spectroscopic Properties

The enantiomers of trans-1,2-diaminocyclohexane have identical physical properties except for the direction in which they rotate plane-polarized light.

Table of Physical Properties for trans-1,2-Diaminocyclohexane Enantiomers

Property(1R,2R)-(-)-Enantiomer(1S,2S)-(+)-EnantiomerReference
CAS Number 20439-47-821436-03-3[4]
Molecular Formula C₆H₁₄N₂C₆H₁₄N₂[4]
Molecular Weight 114.19 g/mol 114.19 g/mol [4]
Melting Point 40-43 °C40-43 °C
Boiling Point 104-110 °C at 40 mmHg104-110 °C at 40 mmHg
Specific Rotation [α]²⁰/D -25° (c=5 in 1 M HCl)+25° (c=5 in 1 M HCl)

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The ¹H NMR spectra of the enantiomers are identical in an achiral solvent. The spectrum of the racemic trans-isomer shows signals at approximately δ 1.15-1.30 (m, 4H), 1.65-1.75 (m, 2H), 1.85-1.95 (m, 2H), and 2.55-2.65 (m, 2H). The amine protons typically appear as a broad singlet.

  • ¹³C NMR (CDCl₃): The ¹³C NMR spectra of the enantiomers are also identical in an achiral solvent, with signals for the trans-isomer appearing at approximately δ 25.0, 34.0, and 57.0 ppm.

Applications in Drug Development and Asymmetric Synthesis

The enantiomers of trans-1,2-diaminocyclohexane are crucial building blocks in the synthesis of chiral ligands for asymmetric catalysis and are components of several pharmaceutical compounds.

  • Oxaliplatin (B1677828): The (1R,2R)-enantiomer is a key component of the anticancer drug oxaliplatin, which is used to treat colorectal cancer.

  • Chiral Ligands: These diamines are precursors to a wide range of chiral ligands, such as Salen-type ligands used in the Jacobsen epoxidation and Trost ligands for asymmetric allylic alkylation. These catalytic systems are pivotal in the enantioselective synthesis of complex molecules, including drug intermediates.

Signaling Pathway Involvement:

The biological activity of drugs derived from chiral 1,2-diamines is directly related to their stereochemistry, which dictates their binding affinity and selectivity for biological targets such as enzymes and receptors. For instance, the efficacy of oxaliplatin is dependent on the specific stereochemistry of the (1R,2R)-diaminocyclohexane ligand, which influences its interaction with DNA.

Diagram of Ligand Synthesis and Application

G start Enantiopure (R,R) or (S,S) -1,2-Diaminocyclohexane ligand_synthesis Reaction with Functionalized Aldehydes/ Acids/etc. start->ligand_synthesis chiral_ligand Chiral Ligand (e.g., Salen, Trost Ligand) ligand_synthesis->chiral_ligand metal_complexation Complexation with Transition Metal (e.g., Mn, Pd, Ru) chiral_ligand->metal_complexation catalyst Chiral Catalyst metal_complexation->catalyst asymmetric_reaction Asymmetric Reaction (e.g., Epoxidation, Hydrogenation) catalyst->asymmetric_reaction product Enantiomerically Enriched Product (e.g., Drug Intermediate) asymmetric_reaction->product

Caption: From chiral diamine to asymmetric synthesis.

Conclusion

References

Chiral Synthesis of (R,R)- and (S,S)-Hexane-1,2-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of (R,R)- and (S,S)-hexane-1,2-diamine, critical building blocks in the development of pharmaceuticals and chiral ligands. This document details various synthetic strategies, including kinetic resolution of racemic mixtures, and asymmetric synthesis from achiral starting materials. Each method is presented with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction

Chiral 1,2-diamines are privileged structural motifs in a vast array of biologically active molecules and are indispensable as chiral ligands and organocatalysts in asymmetric synthesis. The precise stereochemical arrangement of the two amino groups in (R,R)- and (S,S)-hexane-1,2-diamine is crucial for their function in these applications. Consequently, the development of efficient and highly stereoselective synthetic routes to these enantiomerically pure compounds is of paramount importance. This guide explores the core strategies for achieving this, focusing on practical implementation and comparative analysis of the available methods.

Synthetic Strategies

The synthesis of enantiomerically pure (R,R)- and (S,S)-hexane-1,2-diamine can be broadly categorized into two main approaches: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. This guide will delve into the following key methods:

  • Classical Chemical Resolution: Utilizing chiral resolving agents to separate the enantiomers of racemic hexane-1,2-diamine.

  • Enzymatic Kinetic Resolution: Employing enzymes to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Asymmetric Synthesis from 1-Hexene (B165129): Direct conversion of an achiral alkene to a chiral diamine through catalytic asymmetric diamination.

  • Synthesis via Chiral Epoxides: Asymmetric epoxidation of 1-hexene followed by nucleophilic ring-opening with an amine source.

The following sections provide a detailed examination of these methodologies.

Experimental Protocols and Data

This section outlines the detailed experimental procedures for the aforementioned synthetic strategies, accompanied by tables summarizing the key quantitative data for each method to facilitate comparison.

Classical Chemical Resolution with Tartaric Acid

This method involves the formation of diastereomeric salts of racemic this compound with a chiral resolving agent, typically L-(+)-tartaric acid or D-(-)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the free enantiomerically enriched diamine. While a widely applicable method, yields are inherently limited to a theoretical maximum of 50% for each enantiomer from the racemate.

Experimental Protocol:

A detailed procedure for the resolution of the analogous trans-cyclothis compound is well-established and can be adapted for this compound.[1][2]

  • Salt Formation: A solution of racemic trans-hexane-1,2-diamine in a suitable solvent (e.g., methanol (B129727) or water) is treated with a half molar equivalent of L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • Fractional Crystallization: The less soluble diastereomeric salt, typically the ((R,R)-diamine)-L-tartrate, will crystallize out of the solution. The crystals are collected by filtration.

  • Liberation of the Free Diamine: The isolated diastereomeric salt is dissolved in water and treated with an aqueous solution of a strong base (e.g., NaOH) to deprotonate the ammonium (B1175870) salts and liberate the free diamine.

  • Extraction and Purification: The free diamine is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R,R)-hexane-1,2-diamine.

  • Isolation of the Other Enantiomer: The mother liquor from the crystallization step, now enriched in the ((S,S)-diamine)-L-tartrate, can be treated in a similar manner to isolate (S,S)-hexane-1,2-diamine. For higher enantiopurity, D-(-)-tartaric acid can be used to preferentially crystallize the ((S,S)-diamine)-D-tartrate salt.

MethodResolving AgentSolventYield (per enantiomer)Enantiomeric Excess (ee)Reference
Classical Chemical ResolutionL-(+)-Tartaric AcidMethanol/WaterUp to ~45%>98%[1][2]

Table 1: Quantitative data for the classical chemical resolution of a racemic 1,2-diamine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. Lipases are commonly employed to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

Experimental Protocol:

This protocol is a general procedure for the lipase-catalyzed kinetic resolution of a racemic amine and can be optimized for this compound.

  • Reaction Setup: To a solution of racemic this compound (1.0 equiv) in an appropriate organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether), an acylating agent (e.g., ethyl acetate (B1210297) or vinyl acetate, 0.5-0.6 equiv) is added.

  • Enzymatic Reaction: An immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) is added to the mixture. The reaction is stirred at a controlled temperature (typically 30-40 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining amine. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted amine.

  • Separation and Purification: The enzyme is removed by filtration. The mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by acid-base extraction.

  • Deprotection (if necessary): The acylated amine can be deprotected to yield the other enantiomer of the diamine.

MethodEnzymeAcylating AgentSolventConversionEnantiomeric Excess (ee) of Unreacted AmineReference
Enzymatic Kinetic ResolutionCandida antarctica lipase B (CALB)Ethyl AcetateToluene~50%>99%

Table 2: Representative quantitative data for the enzymatic kinetic resolution of a racemic amine.

Asymmetric Synthesis from 1-Hexene via Catalytic Diamination

The direct asymmetric diamination of alkenes is a highly atom-economical and efficient method for the synthesis of chiral 1,2-diamines. This approach utilizes a chiral catalyst to control the stereochemistry of the addition of two nitrogen atoms across the double bond of 1-hexene.

Experimental Protocol:

This protocol is based on a palladium-catalyzed asymmetric allylic and homoallylic diamination of terminal olefins.[1][3]

  • Catalyst Preparation: In a glovebox, a mixture of a palladium source (e.g., Pd₂(dba)₃) and a chiral phosphoramidite (B1245037) ligand (e.g., (R)-DTBM-SEGPHOS) is prepared in an appropriate anhydrous solvent (e.g., toluene).

  • Reaction Execution: To the prepared catalyst solution, 1-hexene is added, followed by the slow addition of a nitrogen source, such as di-tert-butyldiaziridinone. The reaction is typically carried out at an elevated temperature (e.g., 65 °C).

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and purified directly by column chromatography on silica (B1680970) gel.

MethodCatalyst SystemNitrogen SourceSolventYieldEnantiomeric Excess (ee)Reference
Catalytic Asymmetric Diamination of 1-HexenePd₂(dba)₃ / Chiral Phosphoramidite Ligand (L1)Di-tert-butyldiaziridinoneToluene~50%92%[1][3]

Table 3: Quantitative data for the catalytic asymmetric diamination of 1-hexene.

Synthesis via Asymmetric Epoxidation of 1-Hexene

This two-step approach involves the initial enantioselective epoxidation of 1-hexene to form a chiral epoxide, followed by the regioselective ring-opening of the epoxide with an amine source. The Sharpless asymmetric epoxidation is a well-established and reliable method for the first step.

Experimental Protocol:

  • Asymmetric Epoxidation: 1-Hexene is subjected to Sharpless asymmetric epoxidation conditions. For the synthesis of (R,R)-hexane-1,2-diamine, AD-mix-β would be used to generate (R)-1,2-epoxyhexane. Conversely, AD-mix-α would yield (S)-1,2-epoxyhexane. The reaction is typically carried out in a tert-butanol/water solvent system at 0 °C to room temperature.

  • Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to a ring-opening reaction. A common method involves the use of sodium azide (B81097) (NaN₃) to introduce the first nitrogen atom, followed by reduction of the azide to an amine. Alternatively, a direct ring-opening with ammonia (B1221849) or a protected amine can be employed, often requiring a Lewis acid catalyst. For example, the epoxide can be treated with an aqueous solution of ammonia at elevated temperatures.[1]

  • Purification: The resulting chiral amino alcohol is then purified. The hydroxyl group can be converted to a leaving group (e.g., by tosylation) and then displaced with an amine source, followed by deprotection, to afford the final 1,2-diamine.

MethodKey ReagentsIntermediateOverall YieldEnantiomeric Excess (ee)Reference
Asymmetric Epoxidation and Ring-OpeningAD-mix-β, 1-Hexene; then NH₃ (aq)(R)-1,2-EpoxyhexaneModerate>95%[1]

Table 4: Representative quantitative data for the synthesis of a chiral 1,2-diamine via asymmetric epoxidation.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows of the synthetic strategies described above.

classical_resolution racemate Racemic this compound diastereomeric_salts Diastereomeric Salts ((R,R)-diamine)-L-tartrate & ((S,S)-diamine)-L-tartrate racemate->diastereomeric_salts Reaction resolving_agent L-(+)-Tartaric Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization r_salt (R,R)-diamine-L-tartrate (less soluble) crystallization->r_salt Solid s_salt_solution (S,S)-diamine-L-tartrate (in solution) crystallization->s_salt_solution Mother Liquor base_treatment_r Base Treatment (e.g., NaOH) r_salt->base_treatment_r base_treatment_s Base Treatment (e.g., NaOH) s_salt_solution->base_treatment_s r_diamine (R,R)-Hexane-1,2-diamine base_treatment_r->r_diamine s_diamine (S,S)-Hexane-1,2-diamine base_treatment_s->s_diamine

Caption: Workflow for Classical Chemical Resolution.

enzymatic_resolution racemate Racemic this compound reaction Enzymatic Acylation racemate->reaction enzyme Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction mixture Mixture of: (S,S)-Hexane-1,2-diamine (unreacted) & Acylated (R,R)-Hexane-1,2-diamine reaction->mixture separation Separation (e.g., Chromatography) mixture->separation s_diamine (S,S)-Hexane-1,2-diamine separation->s_diamine r_amide Acylated (R,R)-Hexane-1,2-diamine separation->r_amide deprotection Deprotection r_amide->deprotection r_diamine (R,R)-Hexane-1,2-diamine deprotection->r_diamine

Caption: Workflow for Enzymatic Kinetic Resolution.

asymmetric_diamination hexene 1-Hexene diamination Catalytic Asymmetric Diamination hexene->diamination catalyst Chiral Pd-Phosphoramidite Catalyst catalyst->diamination n_source Nitrogen Source (Di-tert-butyldiaziridinone) n_source->diamination diamine_product Chiral this compound ((R,R) or (S,S) depending on ligand) diamination->diamine_product

Caption: Asymmetric Synthesis via Catalytic Diamination.

synthesis_via_epoxide hexene 1-Hexene epoxidation Sharpless Asymmetric Epoxidation hexene->epoxidation ad_mix AD-mix-β or AD-mix-α ad_mix->epoxidation epoxide Chiral 1,2-Epoxyhexane ((R) or (S)) epoxidation->epoxide ring_opening Nucleophilic Ring-Opening epoxide->ring_opening amine_source Amine Source (e.g., NH₃) amine_source->ring_opening amino_alcohol Chiral 2-Aminohexan-1-ol ring_opening->amino_alcohol conversion Conversion of -OH to -NH₂ amino_alcohol->conversion diamine_product Chiral this compound ((R,R) or (S,S)) conversion->diamine_product

Caption: Synthesis via Asymmetric Epoxidation.

Conclusion

The chiral synthesis of (R,R)- and (S,S)-hexane-1,2-diamine can be achieved through several effective strategies. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the required level of enantiopurity.

  • Classical chemical resolution is a well-established and straightforward method, but it is limited by a theoretical maximum yield of 50% for each enantiomer.

  • Enzymatic kinetic resolution offers high enantioselectivity but also has a 50% yield limitation for the unreacted enantiomer unless a dynamic kinetic resolution process is employed.

  • Asymmetric synthesis from 1-hexene via catalytic diamination is a more atom-economical approach that can theoretically provide up to 100% yield of the desired enantiomer.

  • Synthesis via chiral epoxides provides a reliable route with high enantioselectivity, leveraging the well-developed Sharpless asymmetric epoxidation.

This guide provides the foundational knowledge and practical details necessary for researchers to embark on the synthesis of these valuable chiral building blocks. Further optimization of the presented protocols may be required to achieve desired outcomes for specific applications.

References

Thermodynamic Properties of Hexane-1,2-diamine Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Thermodynamics of Complexation

The formation of a metal complex in solution is a reversible equilibrium process where a metal ion (M) displaces one or more solvent molecules to bind with a ligand (L). For a bidentate ligand like Hexane-1,2-diamine (represented as 'L'), the reaction with a hydrated metal ion can be generalized as:

[M(H₂O)ₙ]²⁺ + L ⇌ [M(L)(H₂O)ₙ₋₂]²⁺ + 2H₂O

The spontaneity and stability of this complex are governed by fundamental thermodynamic principles.

Stability Constants (K): The stability constant, also known as the formation constant, is the equilibrium constant for the complex formation reaction.[1] A large stability constant indicates a strong interaction between the metal ion and the ligand, signifying a stable complex.[1] The overall stability constant (β) is the product of the stepwise formation constants.

Gibbs Free Energy (ΔG): The change in Gibbs free energy during complexation indicates the spontaneity of the reaction. A negative ΔG signifies a spontaneous process. It is related to the stability constant by the equation:

ΔG = -RTlnK

where R is the gas constant and T is the temperature in Kelvin.

Enthalpy (ΔH): The enthalpy change reflects the heat absorbed or released during the reaction. A negative ΔH (exothermic) indicates the formation of stronger bonds in the complex compared to the reactants.

Entropy (ΔS): The entropy change represents the change in disorder of the system. In complexation reactions involving chelation, there is often a significant increase in entropy. This is due to the release of multiple solvent molecules by a single ligand molecule, leading to a more disordered state. This phenomenon is a major driving force for the formation of stable chelate complexes, an observation known as the chelate effect .[2]

The relationship between these thermodynamic parameters is described by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Quantitative Thermodynamic Data

While specific experimental data for this compound complexes is sparse in publicly accessible literature, the following tables illustrate the typical data presentation for such systems. The values provided are for the analogous ethylenediamine (B42938) (en) complexes with various transition metals and serve as a reference to indicate the expected magnitudes and trends.

Table 1: Stepwise Stability Constants (log K) of Ethylenediamine Complexes at 25 °C

Metal Ionlog K₁log K₂log K₃
Co(II)5.894.833.10
Ni(II)7.476.234.34
Cu(II)10.559.05-1.0
Zn(II)5.715.052.13

Data sourced from studies on ethylenediamine complexes and is intended for illustrative purposes.

Table 2: Overall Stability Constants (log β) and Thermodynamic Parameters of Ethylenediamine Complexes at 25 °C

Metal IonLigandlog βΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Co(II)en13.82-78.9-70.38.6
Ni(II)en18.04-103.0-98.34.7
Cu(II)en19.60-111.9-112.5-0.6
Zn(II)en12.89-73.6-59.414.2

Data sourced from studies on ethylenediamine complexes and is intended for illustrative purposes.

Experimental Protocols

The determination of thermodynamic properties of metal complexes is primarily achieved through potentiometric titrations and isothermal titration calorimetry (ITC).

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a highly accurate method for determining stability constants.[3] It involves monitoring the change in the concentration of a free metal ion or hydrogen ion upon the addition of a ligand.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., metal nitrate (B79036) or perchlorate) of known concentration.

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free strong base (e.g., NaOH).

    • Prepare a background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Calibration of the Electrode:

    • Calibrate a glass electrode and a reference electrode using standard buffer solutions.

  • Titration Procedure:

    • A solution containing the metal ion and a known excess of strong acid in the background electrolyte is placed in a thermostated vessel.

    • The solution is titrated with the standard base solution.

    • The titration is repeated in the presence of a known concentration of this compound.

    • The potential (or pH) is recorded after each addition of the titrant.

  • Data Analysis:

    • The protonation constants of the ligand are determined from the titration of the ligand in the absence of the metal ion.

    • The stability constants of the metal complexes are then calculated from the titration data of the metal-ligand system using specialized software like Hyperquad.[4]

experimental_workflow_potentiometry cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_metal Standard Metal Salt Solution titrate_complex Titrate Metal + Ligand with Base prep_metal->titrate_complex prep_ligand Standard this compound Solution titrate_ligand Titrate Ligand Alone with Base prep_ligand->titrate_ligand prep_ligand->titrate_complex prep_acid_base Standard Acid & Base Solutions prep_acid_base->titrate_ligand prep_acid_base->titrate_complex prep_electrolyte Background Electrolyte calibrate Calibrate pH Electrode calibrate->titrate_ligand calibrate->titrate_complex calc_protonation Calculate Ligand Protonation Constants titrate_ligand->calc_protonation calc_stability Calculate Stability Constants (log K) using Hyperquad titrate_complex->calc_stability calc_protonation->calc_stability

Potentiometric titration workflow for stability constant determination.

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer.

    • Prepare a solution of this compound in the same buffer. The ligand solution is typically 10-20 times more concentrated than the metal solution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • The metal solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • The system is allowed to equilibrate to the desired temperature.

    • A series of small, precisely known volumes of the ligand solution are injected into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of ligand to metal.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to yield the values for K, ΔH, and n.

    • ΔG and ΔS are then calculated using the equations:

      • ΔG = -RTlnK

      • ΔS = (ΔH - ΔG) / T

experimental_workflow_itc cluster_prep_itc Sample Preparation cluster_experiment_itc ITC Experiment cluster_analysis_itc Data Analysis prep_metal_itc Metal Solution in Buffer degas Degas Both Solutions prep_metal_itc->degas prep_ligand_itc Ligand Solution in Same Buffer prep_ligand_itc->degas load_samples Load Metal into Cell, Ligand into Syringe degas->load_samples equilibrate Equilibrate at Desired Temperature load_samples->equilibrate inject_titrate Inject Ligand into Metal Solution equilibrate->inject_titrate measure_heat Measure Heat Change per Injection inject_titrate->measure_heat plot_isotherm Plot Heat Change vs. Molar Ratio measure_heat->plot_isotherm fit_model Fit Data to Binding Model plot_isotherm->fit_model determine_params Determine K, ΔH, n fit_model->determine_params calculate_thermo Calculate ΔG and ΔS determine_params->calculate_thermo

Isothermal titration calorimetry workflow for thermodynamic parameter determination.

Signaling Pathways and Logical Relationships

The formation of a metal-diamine complex can be viewed as a logical progression of events, starting from the free solvated ions and proceeding to the stable chelated complex. This process is driven by favorable thermodynamic changes.

logical_relationship_complexation M_solv Solvated Metal Ion [M(H₂O)ₙ]²⁺ Outer_sphere Outer-Sphere Complex {[M(H₂O)ₙ]²⁺...L} M_solv->Outer_sphere L_solv Solvated Ligand (this compound) L_solv->Outer_sphere Inner_sphere Inner-Sphere Chelate Complex [M(L)(H₂O)ₙ₋₂]²⁺ + 2H₂O Outer_sphere->Inner_sphere Ligand Substitution Thermo_driving Thermodynamic Driving Force (ΔG < 0) Inner_sphere->Thermo_driving Enthalpy Favorable Enthalpy (ΔH < 0) (Strong M-L bonds) Thermo_driving->Enthalpy contributes to Entropy Favorable Entropy (ΔS > 0) (Chelate Effect) Thermo_driving->Entropy contributes to

Logical pathway of metal-diamine complex formation.

Conclusion

The thermodynamic properties of this compound complexes are crucial for understanding their stability and behavior in various chemical and biological systems. This guide has provided a theoretical framework for these properties and detailed experimental protocols for their determination. While specific data for this compound complexes requires further experimental investigation, the principles and methodologies outlined herein, with reference to the analogous ethylenediamine systems, offer a solid foundation for researchers, scientists, and drug development professionals to embark on such studies. The combination of potentiometric titration and isothermal titration calorimetry provides a powerful approach to fully characterize the thermodynamics of these important coordination compounds.

References

Navigating the Nuances of Nucleophilicity: A Technical Guide to the Reactivity of Primary Amine Groups in Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,2-diamine, a versatile building block in organic synthesis, presents a unique case study in the differential reactivity of its two primary amine groups. The close proximity of these nucleophilic centers, situated on adjacent carbon atoms, gives rise to a complex interplay of steric, electronic, and conformational effects that govern their reactivity towards electrophiles. This in-depth technical guide explores the factors influencing the chemoselectivity of reactions involving this compound, providing a comprehensive overview of its chemical behavior. We delve into the roles of steric hindrance, electronic effects, and intramolecular hydrogen bonding in modulating the nucleophilicity of each amine group. Furthermore, this guide furnishes detailed experimental protocols for key reactions, such as selective mono-N-acylation, and presents quantitative data where available to aid in the strategic design of synthetic routes for pharmaceutical and materials science applications.

Introduction

Vicinal diamines, or 1,2-diamines, are privileged structural motifs found in a wide array of biologically active molecules and are crucial intermediates in the synthesis of pharmaceuticals and chiral ligands.[1] this compound, with its six-carbon backbone, offers a flexible yet structurally defined scaffold for the introduction of diverse functionalities. The primary amine groups at the C1 and C2 positions are the focal points of its chemical reactivity, capable of participating in a variety of transformations including acylation, alkylation, and reductive amination.[1][2]

The principal challenge and opportunity in the chemistry of this compound lies in achieving selective monofunctionalization. The subtle differences in the chemical environment of the two primary amine groups can be exploited to direct reactions towards the formation of a single, desired constitutional isomer. This guide aims to provide a thorough understanding of the principles governing this selectivity and to equip researchers with the practical knowledge required to harness the synthetic potential of this versatile diamine.

Factors Influencing the Differential Reactivity of Amine Groups

The reactivity of the primary amine groups in this compound is not identical. Several key factors contribute to the nuanced differences in their nucleophilicity and accessibility.

Steric Effects

The local steric environment around each amine group plays a significant role in its reactivity. The amine at the C2 position is inherently more sterically hindered than the terminal amine at the C1 position due to the adjacent butyl group. This difference in steric accessibility can be a determining factor in reactions that are sensitive to steric bulk, favoring reaction at the less hindered C1 amine.

Electronic Effects and pKa Values

For vicinal diamines like ethylenediamine, the two pKa values are typically different due to the electrostatic effect of the first protonation on the basicity of the second amine group.[3] For instance, the pKa values for the two ammonium (B1175870) groups of 1,2-ethanediamine are approximately 9.9 and 7.1.[3] The unfavorable charge repulsion between the two protonated amine groups in close proximity makes the second protonation less favorable.[3] A similar effect is expected for this compound. The first protonation will occur at the more basic amine, and the second protonation will be significantly less favorable.

Computational predictions can provide estimations of these pKa values, though experimental verification is crucial for precise synthetic planning.[3]

Intramolecular Hydrogen Bonding

In non-polar solvents, 1,2-diamines can form intramolecular hydrogen bonds between the two amine groups.[4][5] This interaction can influence the conformation of the molecule and the availability of the lone pair of electrons on the nitrogen atoms for reaction. The formation of an intramolecular hydrogen bond can reduce the nucleophilicity of the participating amine groups.[4] The extent of this effect is dependent on the solvent and the specific conformation adopted by the diamine. In protonated α,ω-diamines, intramolecular hydrogen bonding can lead to more compact structures.[4]

Key Reactions and Experimental Protocols

The ability to selectively modify one of the two amine groups in this compound is crucial for its application in the synthesis of complex molecules. This section provides an overview of key reactions and detailed experimental protocols.

Selective Mono-N-Acylation

Achieving selective mono-acylation of a symmetric diamine is a common challenge in organic synthesis, often leading to a mixture of mono- and di-acylated products. Several strategies can be employed to favor the formation of the mono-acylated product.

One effective method involves the use of carbon dioxide as a temporary, traceless protecting group.[6] This in-situ protection transiently deactivates one of the amine groups, allowing for selective acylation of the other.

Experimental Protocol: Selective Mono-N-Acylation of this compound with an Acyl Chloride using CO2

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride)

    • Dichloromethane (DCM), anhydrous

    • Carbon dioxide (gas or dry ice)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble CO2 gas through the solution for 15-20 minutes, or add crushed dry ice to the flask.

    • In a separate flask, dissolve the acyl chloride (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Slowly add the cold acyl chloride solution to the diamine solution while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the mono-acylated this compound.

Data Presentation: Representative Yields for Mono-N-Acylation of Diamines

DiamineAcylating AgentConditionsMono-acylation Yield (%)Di-acylation Yield (%)Reference
1,2-EthanediaminePhenylacetyl chlorideCO2, DCM, -78 °CHighLow[6]
1,6-HexanediamineN-Boc-lysinePyBOP, HOBt, DIEA, DMF, rt51-5620-30[7]

Note: The yields for this compound are expected to be comparable to those of other short-chain diamines under similar conditions. Experimental optimization is recommended.

Synthesis of Unsymmetrical Derivatives

The synthesis of unsymmetrical derivatives of this compound, where each amine group is functionalized with a different substituent, requires a sequential approach. This typically involves the protection of one amine group, functionalization of the other, deprotection, and subsequent functionalization of the first amine group.

Experimental Workflow: Synthesis of an Unsymmetrical Di-substituted this compound

G start This compound step1 Selective Mono-protection (e.g., Boc anhydride) start->step1 product1 Mono-protected This compound step1->product1 step2 Functionalization of free amine (R1-X) product1->step2 product2 Mono-functionalized, mono-protected diamine step2->product2 step3 Deprotection product2->step3 product3 Mono-functionalized diamine step3->product3 step4 Functionalization of second amine (R2-Y) product3->step4 final_product Unsymmetrical Di-substituted Product step4->final_product

Caption: General workflow for the synthesis of unsymmetrical this compound derivatives.

Kinetic vs. Thermodynamic Control

The outcome of reactions with this compound can be influenced by whether the reaction is under kinetic or thermodynamic control.[5][8][9][10][11]

  • Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). Given the lower steric hindrance at the C1 position, the kinetically controlled product is often the result of a reaction at this site.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable one. The relative stability of the mono-substituted products will depend on the nature of the substituent and potential intramolecular interactions.

Logical Relationship: Kinetic vs. Thermodynamic Product Formation

G start This compound + Electrophile low_temp Low Temperature (Irreversible) start->low_temp high_temp High Temperature (Reversible) start->high_temp kinetic Kinetic Product (Forms Faster) Lower Activation Energy kinetic->high_temp Equilibration thermodynamic Thermodynamic Product (More Stable) Lower Overall Energy low_temp->kinetic high_temp->thermodynamic

Caption: Influence of temperature on product distribution in reactions of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the products of reactions involving this compound and for distinguishing between mono- and di-substituted isomers.

  • ¹H NMR: In the ¹H NMR spectrum of a mono-acylated this compound, one would expect to see distinct signals for the protons adjacent to the acylated and the free amine groups. The protons alpha to the amide nitrogen will typically be shifted downfield compared to those alpha to the free amine. The presence of a single set of signals for the butyl chain would indicate mono-substitution, while the appearance of a more complex pattern or two distinct sets of signals might suggest di-substitution or a mixture of isomers.

  • ¹³C NMR: Similarly, in the ¹³C NMR spectrum, the carbon atoms attached to the acylated nitrogen will be deshielded and appear at a higher chemical shift compared to the carbon attached to the free amine.

Expected ¹³C NMR Chemical Shift Ranges for Acylated vs. Free Amines

Functional GroupApproximate ¹³C Chemical Shift (ppm)
C-NH₂30 - 50
C-NH(C=O)R40 - 60

Note: These are general ranges and can vary depending on the solvent and the specific structure of the molecule.

Conclusion

The reactivity of the primary amine groups in this compound is a finely balanced interplay of steric, electronic, and conformational factors. A thorough understanding of these principles is paramount for researchers and drug development professionals seeking to utilize this diamine as a versatile synthetic building block. By carefully controlling reaction conditions, such as temperature and the use of temporary protecting groups, it is possible to achieve a high degree of selectivity in the functionalization of this compound. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the rational design of synthetic strategies to access a wide range of novel and valuable molecules. Further experimental investigation to determine the precise pKa values and kinetic parameters for the reactions of this compound will undoubtedly lead to even greater control over its chemical transformations and expand its utility in the scientific community.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of hexane-1,2-diamine in organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is limited in publicly available literature, this document provides a thorough understanding of its expected solubility profile based on the principles of physical chemistry and data from analogous compounds. Furthermore, it details robust experimental protocols for determining solubility, empowering researchers to generate precise data for their specific applications.

Introduction to this compound and its Solubility

This compound (C₆H₁₆N₂), a colorless liquid with a characteristic amine odor, is a versatile building block in organic synthesis.[1] Its utility in the production of polymers, chiral ligands for asymmetric catalysis, and as a precursor for various chemical intermediates underscores the importance of understanding its behavior in different solvent systems.[1] The solubility of a compound is a critical parameter in process development, formulation, purification, and various analytical procedures.

The molecular structure of this compound, featuring a six-carbon aliphatic chain and two primary amine functional groups, governs its solubility. The amine groups are capable of forming hydrogen bonds, which generally leads to good solubility in polar solvents.[2][3][4][5] Conversely, the nonpolar hexane (B92381) backbone contributes to its solubility in nonpolar organic solvents. The interplay of these structural features results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Inferred Solubility Profile of this compound

In the absence of specific quantitative data for this compound, its solubility can be inferred from the behavior of structurally similar short-chain aliphatic amines and its isomer, hexane-1,6-diamine. Generally, lower aliphatic amines are soluble in a range of organic solvents, including alcohols, ethers, and benzene.[2][5] The solubility tends to decrease as the carbon chain length of the amine increases.[3][4]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Alcohols Methanol, Ethanol, Propanol, ButanolSolubleThe polar hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, readily interacting with the amine groups of this compound.[2][5]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleThe oxygen atom in ethers can act as a hydrogen bond acceptor, facilitating dissolution of the diamine.[2][5]
Ketones Acetone, Methyl ethyl ketoneSolubleThe carbonyl group in ketones is a good hydrogen bond acceptor, promoting solubility.
Halogenated Solvents Dichloromethane, ChloroformSolubleThese solvents are polar enough to interact favorably with the amine groups.
Aromatic Hydrocarbons Benzene, TolueneSolubleWhile less polar, the nonpolar interactions between the hexane chain and the aromatic ring contribute to solubility.[5]
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe "like dissolves like" principle suggests that the nonpolar nature of these solvents would lead to limited solubility of the more polar diamine. Solubility is expected to be lower than in polar solvents.

Note: This table presents an inferred solubility profile. Actual quantitative solubility should be determined experimentally.

For a quantitative reference, the solubility of the related compound, hexane-1,6-diamine, has been reported as soluble in alcohol.[6] Another source indicates that hexane-1,6-diamine is soluble in ethanol, benzene, and diethyl ether.[7]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental methods are essential. The following protocols describe common techniques for determining the solubility of a liquid amine in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: In a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a constant temperature bath), add an excess amount of this compound to a known volume or mass of the desired organic solvent. The presence of a separate liquid phase of the diamine is necessary to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved using a magnetic stirrer or an orbital shaker.

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the constant temperature for a prolonged period (e.g., 12-24 hours) to ensure complete phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase) using a pipette. It is crucial to avoid disturbing the undissolved diamine phase.

  • Quantification: Determine the concentration of this compound in the sampled supernatant using a suitable analytical technique.

  • Calculation: Express the solubility as the mass or moles of this compound per unit volume or mass of the solvent (e.g., g/100 mL, mol/L).

Analytical Techniques for Quantification

The concentration of this compound in the saturated solvent can be determined by various analytical methods:

  • Gas Chromatography (GC): A robust method for quantifying volatile and semi-volatile organic compounds. A calibration curve should be prepared using standard solutions of this compound in the solvent of interest.

  • Titration: As an amine, this compound can be titrated with a standardized acid solution (e.g., hydrochloric acid) using a suitable indicator or a pH meter to determine the endpoint.

  • UV-Vis Spectrophotometry (after derivatization): Since aliphatic amines do not typically absorb strongly in the UV-Vis region, a derivatization step to introduce a chromophore may be necessary for quantification using this method.

Visualization of Experimental Workflow

The logical progression of determining the solubility of this compound can be visualized as a workflow diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Select Solvent and Temperature prep_solution Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep_solution agitate Agitate at Constant Temperature (24-48 hours) prep_solution->agitate settle Allow Phases to Settle (12-24 hours) agitate->settle sample Sample Supernatant settle->sample quantify Quantify this compound Concentration (e.g., GC, Titration) sample->quantify calculate Calculate Solubility quantify->calculate end Report Solubility Data calculate->end

Workflow for the experimental determination of this compound solubility.

Applications in Drug Development and Research

While specific signaling pathways involving this compound are not well-documented in current literature, its structural motif is of significant interest in medicinal chemistry and drug development. Vicinal diamine moieties are present in various biologically active compounds.[8] Furthermore, derivatives of cyclothis compound, a structurally related compound, have been synthesized and evaluated for their antimicrobial and antifungal activities.[9] The synthesis of these derivatives often relies on the solubility of the diamine precursor in organic solvents for reaction and purification.

The primary role of this compound in research appears to be as a versatile starting material for the synthesis of more complex molecules with potential biological activity.[1] Understanding its solubility is therefore a fundamental prerequisite for its effective use in the synthesis of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. Although quantitative data is sparse, a reliable qualitative solubility profile has been inferred based on chemical principles and data from analogous compounds. The detailed experimental protocols and the visualized workflow offer a practical framework for researchers to determine precise solubility data in their laboratories. As the applications of this compound and its derivatives continue to expand, particularly in the synthesis of novel materials and potential therapeutic agents, a thorough understanding of its solubility will remain a cornerstone of successful research and development.

References

The Genesis of Diamines: A Technical Chronicle of Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide navigates the historical landscape of diamine discovery and development, offering researchers, scientists, and drug development professionals a comprehensive resource on these foundational molecules. From their early identification in the 17th century to their pivotal role in modern industry and cellular biology, this paper details the key scientific milestones, experimental protocols, and evolving understanding of diamines.

A Historical Overview: From Crystalline Observations to Industrial Revolution

The story of diamines begins in 1678 when the pioneering Dutch microscopist Antonie van Leeuwenhoek first observed crystalline structures in human semen.[1][2] It would take nearly two centuries for the chemical nature of these crystals, later identified as spermine (B22157) and spermidine (B129725), to be unraveled.[1][2]

The 19th century marked a period of significant advancement in organic chemistry, leading to the isolation and characterization of several key diamines. In 1885, the German physician Ludwig Brieger, in his study of "ptomaines" (alkaloids found in decaying organic matter), first described the foul-smelling compounds he named putrescine (butane-1,4-diamine) and cadaverine (B124047) (pentane-1,5-diamine), which are formed by the decomposition of amino acids.[3][4] A few years later, in 1888, German chemist Theodor Curtius synthesized ethylenediamine (B42938) (ethane-1,2-diamine).

The early 20th century witnessed the elucidation of the structures of the polyamines spermine and spermidine, a feat accomplished by Rosenheim and Dudley in 1926.[5] This era also saw the industrial-scale application of diamines, most notably with the work of Wallace Carothers at DuPont. In 1935, Carothers' research into polyamides culminated in the synthesis of nylon 6,6 from the diamine hexamethylenediamine (B150038) and adipic acid, a discovery that revolutionized the textile industry and ushered in the age of synthetic polymers.[6][7][8]

Key Diamines: A Summary of Properties

The following table summarizes the key physical and chemical properties of several historically significant diamines.

DiamineChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility in Water
Putrescine C₄H₁₂N₂88.1527.5158.6Colorless solidMiscible
Cadaverine C₅H₁₄N₂102.1811.83179Colorless syrupy liquidSoluble
Ethylenediamine C₂H₈N₂60.108.5116.5Colorless liquidMiscible
Hexamethylenediamine C₆H₁₆N₂116.2142205Colorless solidVery soluble
Spermidine C₇H₁₉N₃145.2522-25128-130 (at 14 mmHg)Colorless liquidSoluble
Spermine C₁₀H₂₆N₄202.3428-30150 (at 700 Pa)Colorless crystalsSoluble

Foundational Experimental Protocols

This section provides a detailed look at the methodologies employed in the seminal discoveries of key diamines.

Isolation of Putrescine and Cadaverine (Ludwig Brieger, 1885)

Ludwig Brieger's pioneering work involved the painstaking extraction and purification of ptomaines from decaying animal tissues. While the original publication, "Ueber Ptomaine," lacks the granular detail of modern experimental sections, the general procedure can be reconstructed as follows:

Starting Material: Large quantities of decaying horse flesh or other animal organs.

Protocol:

  • Extraction: The putrefied tissue was subjected to distillation with water to remove volatile compounds. The remaining aqueous extract, containing the non-volatile ptomaines, was then treated with a solution of mercuric chloride.

  • Precipitation: This resulted in the precipitation of the diamines as their mercury salts.

  • Decomposition of Salts: The precipitated mercury salts were collected and treated with hydrogen sulfide (B99878) to precipitate mercury sulfide, thereby liberating the diamines.

  • Purification: The resulting solution containing the free diamines was then subjected to further purification steps, likely involving fractional distillation and crystallization of their salts (e.g., hydrochlorides) to isolate putrescine and cadaverine.

Brieger's work was qualitative in nature, and as such, no quantitative yield data is available from his original publications.

Synthesis of Nylon 6,6 (Wallace Carothers, 1935)

Wallace Carothers' synthesis of nylon 6,6, detailed in U.S. Patent 2,130,948, is a landmark in polymer chemistry. The following protocol is based on the information provided in the patent:

Reactants: Hexamethylenediamine and adipic acid.

Protocol:

  • Salt Formation: An aqueous solution of hexamethylenediamine was neutralized with an equivalent amount of adipic acid to form hexamethylenediammonium adipate, commonly known as "nylon salt." This step was crucial for ensuring a 1:1 molar ratio of the monomers.

  • Polycondensation: The nylon salt solution was concentrated and then transferred to an autoclave.

  • Heating and Water Removal: The autoclave was heated to approximately 280°C under pressure. The water generated during the condensation reaction was continuously removed to drive the polymerization to completion and achieve a high molecular weight polymer.

  • Extrusion: The molten polymer was then extruded from the autoclave as a ribbon, which was then cooled and cut into chips.

  • Fiber Formation: The polymer chips were melted and extruded through a spinneret to form filaments, which were then cold-drawn to orient the polymer chains and impart strength to the fibers.

While the patent does not specify a precise yield for a single laboratory synthesis, the process was designed for industrial-scale production where near-quantitative conversion is expected.

Biological Significance and Signaling Pathways

Diamines are not merely chemical curiosities or industrial building blocks; they are integral to a vast array of biological processes. The polyamines putrescine, spermidine, and spermine are essential for cell growth, differentiation, and the stabilization of nucleic acids. Their intracellular concentrations are tightly regulated through complex biosynthetic and catabolic pathways.

Polyamine Biosynthesis

The biosynthesis of polyamines begins with the decarboxylation of amino acids. Ornithine is converted to putrescine by the enzyme ornithine decarboxylase (ODC), while lysine (B10760008) is converted to cadaverine by lysine decarboxylase (LDC). Putrescine then serves as the precursor for the synthesis of the higher polyamines, spermidine and spermine, through the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM).

Polyamine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Lysine Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Cadaverine Cadaverine Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine dcSAM1 dcSAM dcSAM1->Spermidine_Synthase dcSAM2 dcSAM dcSAM2->Spermine_Synthase ODC->Putrescine LDC->Cadaverine Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine

Diagram of the polyamine biosynthetic pathway.
Polyamine Catabolism

The breakdown of polyamines is equally important for maintaining cellular homeostasis. The primary pathway involves the acetylation of spermidine and spermine by spermidine/spermine N¹-acetyltransferase (SSAT), followed by oxidation by polyamine oxidase (PAO).

Polyamine_Catabolism Spermine Spermine SSAT1 SSAT Spermine->SSAT1 Spermidine Spermidine SSAT2 SSAT Spermidine->SSAT2 N1_acetylspermine N¹-acetylspermine PAO1 PAO N1_acetylspermine->PAO1 N1_acetylspermidine N¹-acetylspermidine PAO2 PAO N1_acetylspermidine->PAO2 Putrescine Putrescine SSAT1->N1_acetylspermine SSAT2->N1_acetylspermidine PAO1->Spermidine PAO2->Putrescine

Diagram of the polyamine catabolic pathway.
Diamines in Neuromodulation: The NMDA Receptor

Beyond their roles in biosynthesis, certain diamines, particularly spermine and spermidine, act as neuromodulators by interacting with ion channels in the central nervous system. A key target is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory. Polyamines can either potentiate or inhibit NMDA receptor activity in a voltage-dependent manner, thereby influencing neuronal excitability.

NMDA_Modulation Spermine Spermine NMDA_Receptor NMDA Receptor Spermine->NMDA_Receptor Modulates Ion_Channel Ion Channel (Ca²⁺, Na⁺, K⁺) NMDA_Receptor->Ion_Channel Gates Neuronal_Excitability Neuronal Excitability Ion_Channel->Neuronal_Excitability Influences

Modulation of the NMDA receptor by spermine.

Conclusion

From their serendipitous discovery in the early days of microscopy to their well-defined roles in modern chemistry and biology, diamines have had a profound impact on science and technology. This guide has provided a technical overview of their historical discovery, key experimental protocols, and fundamental biological pathways. Continued research into the diverse functions of diamines, particularly their roles in signaling and disease, promises to open new avenues for therapeutic intervention and technological innovation.

References

Theoretical Conformational Analysis of Hexane-1,2-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,2-diamine is a versatile organic compound whose conformational flexibility plays a crucial role in its chemical reactivity and application in areas such as ligand design and medicinal chemistry. Understanding the conformational landscape of this molecule is paramount for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the theoretical methods used to calculate the conformational preferences of this compound. It details the computational approaches, summarizes key quantitative data, and outlines the logical workflow for such an analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of computational chemistry, organic synthesis, and drug development.

Introduction

The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible.[1] These range in energy, with certain conformations being more stable and thus more populated at equilibrium. The presence of two amino groups in close proximity introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences.[2][3]

Theoretical calculations have become an indispensable tool for elucidating the conformational landscape of molecules.[4] Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) provide a means to explore the potential energy surface and identify stable conformers.[5][6][7] This guide will delve into the application of these methods for the conformational analysis of this compound.

Theoretical Methodologies

The conformational analysis of this compound involves a systematic exploration of its potential energy surface to locate energy minima, which correspond to stable conformers. This is typically achieved through a series of computational steps.

Computational Workflow

The general workflow for the theoretical conformational analysis of this compound is depicted in the diagram below. The process begins with an initial conformational search to generate a diverse set of possible structures. These structures are then optimized at a lower level of theory to refine their geometries. The resulting unique conformers are subsequently subjected to higher-level calculations for more accurate energy determination and vibrational frequency analysis to confirm they are true minima.

Conformational Analysis Workflow cluster_0 Computational Workflow Start Start Conformational_Search Initial Conformational Search (e.g., Molecular Mechanics or low-level quantum mechanics) Start->Conformational_Search Geometry_Optimization_Low Geometry Optimization (e.g., HF/STO-3G or DFT/B3LYP/3-21G) Conformational_Search->Geometry_Optimization_Low Identify_Unique_Conformers Identify Unique Conformers (e.g., RMSD clustering) Geometry_Optimization_Low->Identify_Unique_Conformers Geometry_Optimization_High High-Level Geometry Optimization and Frequency Calculation (e.g., DFT/B3LYP/6-31G(d,p)) Identify_Unique_Conformers->Geometry_Optimization_High Energy_Refinement Single-Point Energy Refinement (e.g., MP2/aug-cc-pVTZ) Geometry_Optimization_High->Energy_Refinement Thermodynamic_Analysis Thermodynamic Analysis (Gibbs Free Energy) Energy_Refinement->Thermodynamic_Analysis Final_Results Relative Energies and Populations of Conformers Thermodynamic_Analysis->Final_Results

Caption: A flowchart illustrating the typical computational workflow for the conformational analysis of this compound.

Key Computational Methods
  • Hartree-Fock (HF) Theory: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8][9] While computationally less expensive, it neglects electron correlation, which can be important for accurate energy calculations.[6]

  • Density Functional Theory (DFT): DFT methods are widely used for conformational analysis due to their balance of accuracy and computational cost.[7] These methods calculate the electron density of a system to determine its energy. The choice of the exchange-correlation functional (e.g., B3LYP) is crucial for the accuracy of the results.[5]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects. It generally provides more accurate results than HF and many DFT functionals but is computationally more demanding.[5]

  • Basis Sets: The choice of basis set (e.g., 6-31G(d,p), aug-cc-pVTZ) determines the flexibility of the atomic orbitals used in the calculation and significantly impacts the accuracy and computational cost.

Conformational Landscape of this compound

The key dihedral angles that define the conformation of this compound are those around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds, as well as the C-C-N-H and H-N-C-C-N-H dihedral angles. The relative orientation of the two amino groups is of particular interest due to the potential for intramolecular hydrogen bonding.

Illustrative Conformers

Below are some plausible low-energy conformers of this compound. The relative energies are hypothetical and intended for illustrative purposes, based on general principles of conformational analysis for similar molecules. The gauche conformation of the N-C-C-N fragment is often stabilized by an intramolecular hydrogen bond.

Conformer IDN-C1-C2-N Dihedral Angle (°)C1-C2-C3-C4 Dihedral Angle (°)C2-C3-C4-C5 Dihedral Angle (°)Relative Energy (kcal/mol)Key Feature
I ~60 (gauche)~180 (anti)~180 (anti)0.00Intramolecular H-bond
II ~180 (anti)~180 (anti)~180 (anti)1.5Extended chain
III ~60 (gauche)~60 (gauche)~180 (anti)2.5Kinked chain
IV ~180 (anti)~60 (gauche)~180 (anti)3.0Kinked chain
Intramolecular Hydrogen Bonding

The presence of a proton-donating N-H group and a proton-accepting lone pair on the adjacent nitrogen atom allows for the formation of an intramolecular hydrogen bond in certain conformations of this compound.[2] This interaction typically stabilizes gauche conformers around the C1-C2 bond. The diagram below illustrates this key interaction.

Intramolecular_Hydrogen_Bond cluster_1 Gauche Conformer Stabilization N1 N1 H H N1->H C1 C1 N1->C1 N2 N2 H->N2  Intramolecular  Hydrogen Bond C2 C2 C1->C2 C2->N2 R Butyl chain C2->R

References

Methodological & Application

Application Notes and Protocols: Hexane-1,2-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hexane-1,2-diamine as a Bidentate Ligand

This compound is a versatile organic compound featuring two primary amine groups on adjacent carbon atoms within a six-carbon chain.[1] This structural arrangement allows it to function as an effective bidentate ligand in coordination chemistry. A bidentate ligand is a chelating agent that can donate two pairs of electrons from two separate donor atoms to a central metal ion, forming a stable ring structure known as a chelate.[2][3] The two nitrogen atoms in this compound serve as the donor sites, enabling the formation of a five-membered chelate ring with a metal center.

The formation of this chelate ring significantly enhances the stability of the resulting coordination complex compared to complexes formed with analogous monodentate ligands. This phenomenon, known as the "chelate effect," is thermodynamically favorable due to a positive entropy change upon the displacement of monodentate ligands (like water) by a single bidentate ligand.[2][4] This increased stability makes this compound and its derivatives valuable components in the design of robust metal complexes for various applications. Chiral versions of 1,2-diamines are particularly crucial as control elements and ligands in asymmetric synthesis and catalysis.[5][6]

ChelationProcess

Physicochemical Properties

A summary of the key computed properties for this compound is presented below. This data is essential for experimental design, including solvent selection and molar calculations.

PropertyValueReference
Molecular Formula C₆H₁₆N₂[1]
Molecular Weight 116.20 g/mol [1]
IUPAC Name This compound[1]
CAS Number 13880-27-8[1]
Canonical SMILES CCCCC(CN)N[1]

Applications in Coordination Chemistry

This compound serves as a foundational building block for creating sophisticated coordination compounds with diverse applications.[7]

  • Asymmetric Catalysis: Chiral non-racemic this compound is a valuable scaffold for synthesizing chiral ligands and organocatalysts.[7] Metal complexes derived from these chiral ligands are effective catalysts in a variety of asymmetric transformations, such as Michael additions, Henry reactions, and alkylations.[8][9][10] The predictable stereochemistry and stable chelation provided by the diamine backbone are critical for achieving high enantioselectivity.

  • Lanthanide-Based Complexes: The diamine can be incorporated as a structural backbone in the design of more complex chiral ligands for lanthanide ions.[7] These resulting complexes exhibit unique spectroscopic and thermodynamic properties, finding use in enantioselective catalysis, chiral discrimination, and molecular recognition.[7]

  • Material Science: As a diamine, it can act as a chain extender or building block in the synthesis of polymers like polyamides and polyurethanes, imparting specific structural properties to the final material.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of metal complexes using this compound.

Protocol 1: General Synthesis of a [M(this compound)₂]Cl₂ Complex (M = Cu(II), Ni(II))

Objective: To synthesize a simple octahedral metal complex with this compound as the bidentate ligand.

Materials:

  • This compound (2.2 mmol)

  • Copper(II) Chloride (CuCl₂) or Nickel(II) Chloride (NiCl₂) (1.0 mmol)

  • Ethanol (B145695) (20 mL)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Schlenk flask and condenser

Procedure:

  • In a 50 mL Schlenk flask, dissolve the metal chloride (1.0 mmol) in 10 mL of ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve this compound (2.2 mmol) in 10 mL of ethanol.

  • Add the diamine solution dropwise to the stirred metal salt solution at room temperature. A color change should be observed as the complex forms.

  • Attach a condenser and reflux the reaction mixture for 2-3 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator.

  • Induce precipitation by adding diethyl ether until the solution becomes turbid.

  • Allow the mixture to stand in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the complex in vacuo for several hours.

  • Characterize the product using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Chiral Salen-Type Cu(II) Complex

Objective: To synthesize a chiral Salen-type copper(II) complex using an enantiomerically pure this compound backbone. This type of complex is a widely used catalyst in asymmetric synthesis.[10]

Materials:

SalenSynthesisWorkflow

Procedure:

  • Add (1R,2R)-hexane-1,2-diamine (1.0 mmol) to a stirred solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 mmol) in 20 mL of absolute ethanol.

  • Heat the mixture to reflux for 1 hour. The solution should turn yellow, indicating the formation of the Schiff base ligand.

  • To this hot solution, add copper(II) acetate monohydrate (1.05 mmol) dissolved in 10 mL of ethanol. A rapid color change to dark green or brown is expected.

  • Continue refluxing the reaction mixture for an additional 2 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature, during which time a solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.

  • For further purification, recrystallize the solid from a dichloromethane/hexanes solvent system.

  • Dry the final crystalline product under vacuum.

  • Confirm the structure and purity via FT-IR, ESI-MS, and chiral HPLC if necessary.

Data Presentation: Characterization of Complexes

The successful synthesis of coordination complexes requires thorough characterization. The table below summarizes typical spectroscopic data observed for N₂,N₂'-donor diamine complexes, which can be used as a reference for interpreting experimental results for this compound complexes.[11]

Spectroscopic TechniqueFeatureTypical Range/ValueInterpretation
FT-IR ν(N-H) stretch3100-3400 cm⁻¹Stretching vibration of the amine groups. A shift upon coordination indicates N-M bond formation.[11]
ν(C-N) stretch1250-1350 cm⁻¹C-N bond vibration, may shift upon complexation.[11]
ν(M-N) stretch400-600 cm⁻¹Direct evidence of metal-nitrogen bond formation.
UV-Vis (in solution) π → π*250-350 nmIntra-ligand electronic transitions.[11]
LMCT / d-d transitions350-700 nmLigand-to-metal charge transfer or d-d transitions, responsible for the color of the complex.[11]
ESI-MS [M+L]⁺ or [M+2L]²⁺VariesProvides the mass-to-charge ratio of the complex, confirming its composition.

Application Example: Asymmetric Catalysis Workflow

The chiral Salen-Cu(II) complex synthesized in Protocol 2 can be used as a catalyst for asymmetric reactions. The diagram below illustrates a generalized catalytic cycle for a Michael addition reaction, a common application for such catalysts.[8]

CatalyticCycle

References

Application Notes and Protocols for Polyamide Synthesis Using Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polyamides using hexane-1,2-diamine. While specific documented examples of large-scale industrial use of this compound in polyamide synthesis are not as prevalent as its isomer, hexane-1,6-diamine (a key component of Nylon 6,6), the fundamental principles of polyamide formation are applicable. Polyamides are a critical class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.[1][2] The use of this compound as a monomer offers the potential to create novel polyamides with unique properties stemming from the vicinal diamine structure.

Introduction to Polyamide Synthesis

Polyamides are polymers characterized by repeating amide linkages (-CO-NH-).[3] They are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid or a derivative, such as a diacid chloride.[1][2] This reaction forms the basis for the production of a wide range of commercially important polymers, including various types of nylon.[3][4] The properties of the resulting polyamide are dictated by the specific monomers used.[5]

This compound is a diamine with two primary amine groups located on adjacent carbon atoms of a hexane (B92381) chain. This structural feature, in contrast to the more commonly used hexane-1,6-diamine where the amine groups are at the ends of the carbon chain, can influence the resulting polymer's stereochemistry, chain conformation, and intermolecular bonding. This, in turn, may affect properties such as solubility, thermal behavior, and mechanical strength.

Synthesis Methods

The most common laboratory method for synthesizing polyamides from a diamine and a diacid chloride is interfacial polymerization. This technique is particularly advantageous as it is rapid and can be carried out at room temperature.[6][7] The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.[8]

Another method is solution polymerization, where both monomers are dissolved in a common solvent. This method offers better control over the reaction conditions and can lead to a more uniform polymer.

Below are detailed protocols for the synthesis of polyamides using this compound via interfacial and solution polymerization methods.

Experimental Protocols

Protocol 1: Interfacial Polymerization of a Polyamide from this compound and Sebacoyl Chloride

This protocol is adapted from the well-established synthesis of Nylon 6,10.[6][9]

Materials:

  • This compound

  • Sebacoyl chloride

  • Hexane (or other suitable organic solvent)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Beakers (250 mL and 150 mL)

  • Glass stirring rod

  • Forceps

Procedure:

  • Prepare the Aqueous Amine Solution:

    • In a 250 mL beaker, prepare a 0.5 M aqueous solution of this compound. For example, dissolve the appropriate amount of this compound in 100 mL of distilled water.

    • Add a few drops of 20% sodium hydroxide solution to the diamine solution to act as an acid scavenger for the HCl produced during the reaction.[9]

  • Prepare the Organic Acid Chloride Solution:

    • In a 150 mL beaker, prepare a 0.2 M solution of sebacoyl chloride in hexane. For example, dissolve the appropriate amount of sebacoyl chloride in 100 mL of hexane.

  • Polymerization:

    • Carefully and slowly pour the organic solution of sebacoyl chloride down the side of the beaker containing the aqueous diamine solution, or down a stirring rod, to form a distinct layer on top of the aqueous layer.[6] Avoid mixing the two solutions.

    • A film of the polyamide will form immediately at the interface of the two layers.

  • Polymer Collection:

    • Using forceps, gently grasp the polymer film at the center and pull it vertically out of the beaker. A continuous "rope" of the polyamide can be drawn.[6]

    • Wind the polymer rope onto a glass rod or a spool.

  • Washing and Drying:

    • Wash the collected polymer thoroughly with distilled water to remove any unreacted monomers and byproducts.

    • Further wash the polymer with ethanol (B145695) or a 50:50 ethanol/water solution.

    • Allow the polymer to dry completely in a fume hood or in a vacuum oven at a low temperature (e.g., 60 °C).

Safety Precautions:

  • Sebacoyl chloride is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound is a corrosive and flammable liquid. Handle with care in a well-ventilated area.

  • Hexane is a flammable solvent. Ensure there are no open flames or ignition sources nearby.

Protocol 2: Solution Polymerization of a Polyamide from this compound and Adipoyl Chloride

Materials:

  • This compound

  • Adipoyl chloride

  • N,N-dimethylacetamide (DMAc) or other suitable polar aprotic solvent

  • Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Dropping funnel

  • Methanol (B129727) or ethanol for precipitation

Procedure:

  • Setup:

    • Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

    • Purge the system with dry nitrogen gas.

  • Dissolve the Diamine:

    • In the reaction flask, dissolve a specific molar amount of this compound in anhydrous DMAc. If needed, add a small amount of LiCl to aid in the solubility of the resulting polymer.

  • Add the Diacid Chloride:

    • Dissolve an equimolar amount of adipoyl chloride in a small amount of anhydrous DMAc in the dropping funnel.

    • Cool the reaction flask containing the diamine solution in an ice bath to 0-5 °C.

    • Slowly add the adipoyl chloride solution dropwise to the stirred diamine solution under a nitrogen atmosphere over a period of 30-60 minutes.

  • Polymerization Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure complete polymerization. The solution will become more viscous as the polymer forms.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as methanol or ethanol, to precipitate the polyamide.

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.

    • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of polyamides derived from this compound. This data is illustrative and would need to be determined experimentally.

Table 1: Reaction Conditions for Polyamide Synthesis

ParameterInterfacial PolymerizationSolution Polymerization
Diamine This compoundThis compound
Diacid Chloride Sebacoyl ChlorideAdipoyl Chloride
Diamine Concentration 0.5 M (in water)0.2 M (in DMAc)
Diacid Chloride Conc. 0.2 M (in hexane)0.2 M (in DMAc)
Stoichiometric Ratio (Diamine:Diacid Chloride) N/A (interfacial)1:1
Temperature Room Temperature0 °C to Room Temperature
Reaction Time Instantaneous4 - 24 hours
Solvent System Water / HexaneN,N-dimethylacetamide (DMAc)

Table 2: Potential Properties of Polyamides from this compound

PropertyExpected Range for Polyamide (1,2-HDA + Sebacoyl Chloride)Expected Range for Polyamide (1,2-HDA + Adipoyl Chloride)
Appearance White to off-white solidWhite to off-white solid
Inherent Viscosity (dL/g) 0.4 - 1.20.5 - 1.5
Glass Transition Temp. (Tg, °C) 120 - 180140 - 200
Melting Temperature (Tm, °C) 200 - 260220 - 280
Decomposition Temp. (Td, °C) > 350> 380
Solubility Soluble in strong acids and some polar aprotic solventsSoluble in strong acids and some polar aprotic solvents

Note: The properties of polyamides are highly dependent on the molecular weight, which is influenced by the purity of monomers and reaction conditions.

Visualizations

The following diagrams illustrate the logical workflow of polyamide synthesis.

Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_processing Post-Synthesis Processing cluster_product Final Product Diamine This compound Solution Polymerization_Step Interfacial or Solution Polymerization Diamine->Polymerization_Step Diacid_Chloride Diacid Chloride Solution Diacid_Chloride->Polymerization_Step Isolation Isolation/ Precipitation Polymerization_Step->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Polyamide Purified Polyamide Drying->Polyamide

Caption: General workflow for the synthesis of polyamides.

Interfacial_Polymerization_Setup cluster_beaker Reaction Beaker Organic_Layer Organic Phase (Diacid Chloride in Hexane) Interface Polyamide Film Formation at Interface Organic_Layer->Interface Pulling Polymer Rope Pulled Upwards Interface->Pulling Aqueous_Layer Aqueous Phase (this compound in Water + NaOH) Aqueous_Layer->Interface

Caption: Schematic of the interfacial polymerization setup.

References

Application of Hexane-1,2-diamine as a Cross-Linking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,2-diamine is a linear aliphatic diamine that can be utilized as a cross-linking agent, or curative, for epoxy resins.[1] Its structure, featuring two primary amine groups on adjacent carbons, allows for the formation of a three-dimensional network when reacted with epoxy functional groups. This cross-linking reaction transforms the liquid epoxy resin into a solid, thermosetting polymer with distinct thermal and mechanical properties.[2][3] The selection of a curing agent is a critical factor that dictates the final characteristics of the cured epoxy system, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.[2][4] Aliphatic amines, such as this compound, are known for their reactivity at ambient or slightly elevated temperatures, offering practical advantages in various applications.[3]

These application notes provide an overview of the use of this compound as an epoxy curing agent, including its reaction mechanism, and expected material properties based on data from analogous short-chain and cycloaliphatic diamines. Detailed experimental protocols for the preparation and characterization of epoxy systems cured with this compound are also presented.

Curing Mechanism

The curing of an epoxy resin with a primary diamine like this compound proceeds through a nucleophilic addition reaction. Each of the two primary amine groups contains two active hydrogen atoms, which can react with the epoxide rings of the epoxy resin.[3] The reaction occurs in two stages for each primary amine:

  • Primary Amine Addition: The primary amine attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group, resulting in a tertiary amine and another hydroxyl group.

This process, when occurring with a diamine, leads to the formation of a highly cross-linked polymer network, which is responsible for the rigid, thermoset properties of the cured material.[2]

Data Presentation: Properties of Amine-Cured Epoxy Resins

Direct quantitative data for epoxy resins cured exclusively with this compound is limited in publicly available literature. However, the properties can be reasonably inferred from data on structurally similar aliphatic and cycloaliphatic diamines. The following tables present a summary of thermal and mechanical properties for epoxy systems cured with various amine agents, including 1,2-diaminocyclohexane (a cycloaliphatic analogue of this compound) and other common aliphatic amines. This data is intended to provide a comparative baseline for researchers working with this compound.

Table 1: Thermal Properties of Amine-Cured Epoxy Resins

Curing AgentEpoxy Resin TypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
1,2-Diaminocyclohexane (DCH-99) (Analogue) DGEBA176Not Available
Isophorone diamine (IPDA) DGEBA158Not Available
Ethylenediamine (EDA) DGEBA~110Not Available
Triethylenetetramine (TETA) DGEBANot specified~250+[2]
m-Phenylenediamine (mPDA) DGEBA*Not specified~250+[2]

*DGEBA: Diglycidyl ether of bisphenol A

Table 2: Mechanical Properties of Amine-Cured Epoxy Resins

Curing AgentEpoxy Resin TypeTensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)
1,2-Diaminocyclohexane (DCH-99) (Analogue) DGEBA30.34.3912.8
Isophorone diamine (IPDA) DGEBA44.13.7712.2
Ethylenediamine (EDA) DGEBANot Available~2.9Not Available
Triethylenetetramine (TETA) DGEBANot specifiedNot specifiedNot specified
m-Phenylenediamine (mPDA) DGEBA*Not specifiedNot specifiedNot specified

*DGEBA: Diglycidyl ether of bisphenol A

Mandatory Visualizations

Curing Reaction Signaling Pathway

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) SecondaryAmine Secondary Amine Adduct Epoxy->SecondaryAmine Primary amine attack Diamine This compound Diamine->SecondaryAmine TertiaryAmine Tertiary Amine Adduct SecondaryAmine->TertiaryAmine Secondary amine attack CrosslinkedNetwork Cross-linked Epoxy Network TertiaryAmine->CrosslinkedNetwork Network Formation

Caption: Epoxy-Amine Curing Reaction Pathway.

Experimental Workflow

G start Start prep Sample Preparation start->prep mixing Stoichiometric Mixing prep->mixing degassing Degassing mixing->degassing curing Curing degassing->curing characterization Characterization curing->characterization dsc DSC Analysis characterization->dsc tga TGA Analysis characterization->tga mech_test Mechanical Testing characterization->mech_test end End dsc->end tga->end mech_test->end

Caption: Experimental Workflow for Epoxy Curing and Characterization.

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).

  • Curing Agent: this compound (Molecular Weight = 116.20 g/mol ).[5]

  • Equipment:

    • Analytical balance (±0.001 g)

    • Mixing containers (e.g., disposable plastic cups)

    • Stirring rods or mechanical stirrer

    • Vacuum desiccator or vacuum oven for degassing

    • Programmable oven for curing

    • Molds for casting test specimens (e.g., silicone or PTFE)

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Universal Testing Machine for mechanical property analysis

Stoichiometric Calculation

The optimal properties of an amine-cured epoxy are typically achieved at a stoichiometric ratio of amine hydrogen to epoxy groups. The amount of this compound required per 100 parts of epoxy resin (phr) can be calculated as follows:

  • Amine Hydrogen Equivalent Weight (AHEW) of this compound: AHEW = Molecular Weight / Number of active hydrogens AHEW = 116.20 g/mol / 4 = 29.05 g/equivalent

  • Parts per Hundred Resin (phr): phr = (AHEW / EEW of epoxy resin) * 100

Example: For an epoxy resin with an EEW of 190 g/equivalent : phr = (29.05 / 190) * 100 ≈ 15.3 phr

Sample Preparation and Curing
  • Preparation: Accurately weigh the required amounts of epoxy resin and this compound into a clean mixing container based on the stoichiometric calculation.

  • Mixing: Thoroughly mix the resin and curing agent for 5-10 minutes at room temperature until a homogeneous mixture is obtained. A mechanical stirrer at low speed can be used to minimize air entrapment.

  • Degassing: Place the mixture in a vacuum desiccator or vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

  • Casting: Carefully pour the degassed mixture into pre-heated molds treated with a mold release agent to prevent adhesion.

  • Curing: Transfer the molds to a programmable oven and apply a suitable curing schedule. A typical two-stage curing schedule for an aliphatic diamine might be:

    • Initial Cure: 2 hours at 80°C.

    • Post-Cure: 3 hours at 125°C.

    • Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

Characterization Methods

DSC is used to determine the glass transition temperature (Tg) and to assess the extent of cure.

  • Sample Preparation: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.

  • Analysis:

    • Perform a heat-cool-heat cycle, for example, from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy.

  • Sample Preparation: A small sample (10-15 mg) of the cured epoxy is placed in a TGA pan.

  • Analysis:

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

    • The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.

Mechanical properties such as tensile strength and modulus are determined using a universal testing machine according to standard test methods (e.g., ASTM D638 for tensile properties).

  • Specimen Preparation: Use dog-bone shaped specimens cast from the cured epoxy.

  • Testing:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to generate a stress-strain curve, from which tensile strength and modulus can be calculated.

Safety Precautions

  • Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound, like other amines, can be corrosive and may cause skin and eye irritation. Avoid direct contact.

  • Uncured epoxy resins can be sensitizers. Avoid skin contact.

  • Consult the Safety Data Sheets (SDS) for both the epoxy resin and the curing agent before use.

Disclaimer: The quantitative data presented in the tables are based on analogous curing agents and should be used for comparative purposes only. Actual properties of epoxy resins cured with this compound should be determined experimentally.

References

Application Notes: Hexane-1,2-diamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexane-1,2-diamine is an organic compound with the molecular formula C₆H₁₆N₂.[1] As a vicinal diamine, it possesses two amine functional groups on adjacent carbon atoms, a structural motif of significant interest to synthetic chemists. This arrangement makes it a valuable and versatile building block, particularly in the synthesis of chiral ligands, organocatalysts, and as a monomer in polymer production.[2][3] Chiral 1,2-diamines are ubiquitous in biologically active compounds and are widely employed in asymmetric synthesis to create enantioenriched molecules for the pharmaceutical and agrochemical industries.[4][5]

These application notes provide an overview of the key applications of this compound in organic synthesis, complete with quantitative data and detailed experimental protocols for its use in creating advanced synthetic intermediates.

Key Applications

The utility of this compound stems from its two reactive amine groups, which can be readily derivatized to form a wide range of complex structures.

1. Chiral Ligands for Asymmetric Catalysis

This compound serves as an excellent chiral backbone for the synthesis of tetradentate ligands, most notably Salen-type ligands.[2][6] Salen ligands are formed through the condensation of a diamine with two equivalents of salicylaldehyde (B1680747) or its derivatives.[7] The resulting metal-salen complexes are robust, stable, and have demonstrated high efficacy as catalysts in a multitude of asymmetric reactions.[6][7] The chiral environment created by the diamine backbone allows for high stereocontrol, leading to products with high enantiomeric excess (ee).

Furthermore, the 1,2-diamine moiety is a core component in ligands for lanthanide-based complexes, which have applications in enantioselective catalysis, molecular recognition, and as chiroptical probes.[2]

2. Bifunctional Organocatalysts

Beyond metal-based catalysis, 1,2-diamines are fundamental scaffolds for noncovalent, bifunctional organocatalysts.[2][8] These catalysts typically feature a hydrogen-bond donor group (like a urea, thiourea, or sulfonamide) and a basic amine site within the same molecule.[8][9] This dual functionality allows them to activate both the electrophile and the nucleophile in a reaction, leading to high efficiency and stereoselectivity. A common synthetic strategy involves a multi-step process including nucleophilic aromatic substitution, alkylation, reduction, and final derivatization of the diamine scaffold.[2][8]

3. Polymer Chemistry

In industrial chemistry, this compound and its derivatives are used as monomers or chain extenders in the production of polymers like polyamides and polyurethanes.[2] For instance, its derivative hexamethylene diisocyanate (HDI) is a key monomer in polyurethane manufacturing.[2] It also serves as a cross-linking agent in epoxy resin formulations to improve their mechanical properties.[2]

Logical Flow of Applications

cluster_main This compound as a Precursor cluster_applications Key Application Areas This compound This compound Chiral Ligands (e.g., Salen) Chiral Ligands (e.g., Salen) This compound->Chiral Ligands (e.g., Salen) Bifunctional Organocatalysts Bifunctional Organocatalysts This compound->Bifunctional Organocatalysts Polymer Production Polymer Production This compound->Polymer Production Lanthanide Complexes Lanthanide Complexes This compound->Lanthanide Complexes

Caption: Logical diagram illustrating the primary applications of this compound.

Data Presentation: Performance in Asymmetric Catalysis

While specific data for this compound derived catalysts is proprietary or dispersed, the performance of catalysts based on the closely related (1R,2R)-cyclothis compound scaffold provides a strong benchmark for expected efficacy. The following tables summarize results from key asymmetric reactions where 1,2-diamine derivatives are used as organocatalysts or ligands.

Table 1: Organocatalysis in Michael Addition

Data below is for bifunctional organocatalysts derived from (1R,2R)-cyclothis compound in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene.[8][9]

Catalyst TypeFunctional GroupConversion (%)Enantiomeric Excess (ee %)
Sulfonamide3,5-bis(trifluoromethyl)benzenesulfonylup to 93up to 41 (S)
AmideBenzoylup to 85up to 25 (S)
Benzylated Amine3,5-bis(trifluoromethyl)benzylup to 78up to 33 (S)
Arylated Amine3,5-bis(trifluoromethyl)phenylup to 65up to 15 (S)

Table 2: Metal-Catalyzed Ring Opening of meso-Aziridines

The desymmetrization of meso-aziridines is a powerful method for synthesizing chiral 1,2-diamines. The data below showcases results using various metal-ligand systems where the ligand is derived from a chiral 1,2-diamine.[5][10]

Catalyst SystemNucleophileYield (%)Enantiomeric Excess (ee %)
Zr(OtBu)₄ / BINOL derivativeAnilines85 - 9880 - 96
Ti(OiPr)₄ / Tridentate BINOLAnilines74 - 9461 - 95
Mg(OTf)₂ / N,N'-dioxideAniline (B41778)9794
Cr(III)-Schiff BaseTMS-Azide73 - 9583 - 94

Experimental Protocols

Protocol 1: Synthesis of a Salen-type Ligand from this compound

This protocol describes the general synthesis of a N,N'-bis(salicylidene)-1,2-hexanediamine ligand via condensation.

Materials:

  • This compound (10 mmol, 1.16 g)

  • 3-Methoxysalicylaldehyde (20 mmol, 3.04 g)

  • Ethanol (25 mL)

  • Concentrated Hydrochloric Acid (optional, 1-2 drops as catalyst)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 10 mmol of this compound in 10 mL of ethanol.

  • In a separate beaker, dissolve 20 mmol of 3-methoxysalicylaldehyde in 15 mL of ethanol. Add a catalytic amount of concentrated HCl (1-2 drops) if desired.[11]

  • Add the salicylaldehyde solution to the diamine solution under magnetic stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-8 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane).[11]

  • Upon completion, allow the reaction mixture to cool to room temperature. The Salen ligand product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Synthesis Workflow for Salen Ligands

reagents 1. Combine Reagents - this compound - Salicylaldehyde Derivative - Ethanol (Solvent) reflux 2. Heat to Reflux (4-8 hours) reagents->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool & Precipitate monitor->cool filter 5. Filter & Wash (Cold Ethanol) cool->filter product 6. Dry Product (Salen Ligand) filter->product

Caption: General experimental workflow for the synthesis of Salen ligands.

Protocol 2: Asymmetric Ring-Opening of a meso-Aziridine

This protocol is a general procedure for the catalytic asymmetric ring-opening of a meso-aziridine using an aniline nucleophile, adapted from established methods.[12] A catalyst system, such as one derived from a this compound ligand and a Lewis acid (e.g., Mg(OTf)₂), would be employed.

Materials:

  • meso-N-(2-picolinoyl)aziridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Chiral Ligand (e.g., N,N'-dioxide type) (11 mol%)

  • Mg(OTf)₂ (10 mol%)

  • Dry Toluene (B28343) (2.0 mL)

  • Anhydrous Na₂SO₄

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand (0.11 mmol) and Mg(OTf)₂ (0.10 mmol).[12]

  • Add dry toluene (2.0 mL) and stir the resulting mixture at room temperature for 30 minutes to pre-form the catalyst complex.[12]

  • Add the meso-N-(2-picolinoyl)aziridine (1.0 mmol) to the catalyst mixture.

  • Add the aniline (1.2 mmol) dropwise to the reaction mixture.[12]

  • Stir the reaction at 25 °C and monitor its progress by TLC until the starting material is consumed.[12]

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.[12]

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).[12]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral 1,2-diamine.[12]

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[12]

References

Application Note: A Detailed Protocol for the Synthesis of Salen Ligands from Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of N,N'-bis(salicylidene)hexane-1,2-diamine, a representative salen ligand, through the condensation reaction of salicylaldehyde (B1680747) and this compound. Salen ligands are versatile tetradentate chelating agents crucial in coordination chemistry and catalysis.[1] Their ability to form stable complexes with a wide array of metal ions allows for their use in diverse applications, including asymmetric synthesis, materials science, and as models for biological systems.[2][3] This protocol details the necessary reagents, step-by-step experimental procedure, purification methods, and characterization techniques.

Reaction Principle

The synthesis of salen ligands is a classic example of Schiff base formation. The reaction involves the condensation of two equivalents of a salicylaldehyde derivative with one equivalent of a primary diamine.[4] In this specific protocol, the aldehyde groups of two salicylaldehyde molecules react with the two primary amine groups of this compound. The reaction is typically carried out in a refluxing alcoholic solvent, such as ethanol (B145695), which facilitates the removal of the water byproduct to drive the reaction to completion.[5][6]

General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of a salen ligand from two equivalents of salicylaldehyde and one equivalent of this compound.

Experimental Protocol

This protocol outlines the synthesis of the salen ligand N,N'-bis(salicylidene)this compound.

2.1 Materials and Reagents:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol (EtOH)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

2.2 Synthesis Procedure:

  • Preparation of Amine Solution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.16 g) in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the diamine is fully dissolved.

  • Addition of Aldehyde: To the stirring diamine solution, add a solution of salicylaldehyde (20 mmol, 2.44 g, 2.1 mL) in 20 mL of absolute ethanol dropwise over 10 minutes.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-85°C) using a heating mantle.[4] Continue refluxing with constant stirring for 3-4 hours.[6] A yellow precipitate will form as the reaction progresses.

  • Product Precipitation and Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the yellow solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.[6]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C for several hours or air-dry until a constant weight is achieved. The expected product is a bright yellow crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for salen synthesis based on analogous procedures. Yields are highly dependent on reaction scale and purification efficiency.

ParameterValue/ConditionReference
Reactants Molar Ratio 1:2 (Diamine:Salicylaldehyde)[6]
Solvent Absolute Ethanol[4][5]
Reaction Temperature Reflux (~78-85 °C)[4]
Reaction Time 3 - 4 hours[6]
Typical Yield 60 - 85%[4][6]

Characterization

The structure of the synthesized salen ligand can be confirmed using standard spectroscopic techniques.

  • FT-IR Spectroscopy: The infrared spectrum will show the disappearance of the N-H stretching bands from the diamine and the C=O stretching band from salicylaldehyde. Key characteristic peaks include:

    • A strong absorption band around 1630 cm⁻¹ corresponding to the C=N (azomethine or imine) bond stretch.[6]

    • A broad band in the region of 3000-3400 cm⁻¹ due to the phenolic O-H group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

    • A singlet appearing around δ 8.3-8.9 ppm is characteristic of the azomethine proton (CH=N).[4][6]

    • A broad singlet in the downfield region, typically around δ 12.9-13.7 ppm , corresponds to the phenolic hydroxyl proton (-OH), indicating strong intramolecular hydrogen bonding.[4][6]

    • Multiplets in the aromatic region (δ 6.8-7.4 ppm ) correspond to the protons on the salicylaldehyde rings.[6]

    • Signals corresponding to the hexane (B92381) backbone protons will be observed in the upfield region.

Synthesis Workflow

The logical flow of the synthesis protocol is illustrated below.

SynthesisWorkflow reagents Start: Reagents (this compound, Salicylaldehyde, Ethanol) dissolve 1. Dissolve Diamine in Ethanol reagents->dissolve add_aldehyde 2. Add Salicylaldehyde Solution dissolve->add_aldehyde reflux 3. Reflux Mixture (3-4 hours) add_aldehyde->reflux cool 4. Cool to Precipitate Product reflux->cool filter_wash 5. Filter and Wash with Cold Ethanol cool->filter_wash product End: Purified Salen Ligand filter_wash->product

Caption: Workflow for the synthesis of salen ligand from this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Salicylaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols: Chiral Hexane-1,2-diamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as privileged C₂-symmetric ligands for a wide array of metal-catalyzed and organocatalytic transformations. Their rigid backbone and well-defined stereochemistry create a chiral environment around a catalytic center, enabling high levels of stereocontrol in the synthesis of enantiomerically enriched compounds. While the literature extensively documents the applications of chiral trans-1,2-diaminocyclohexane (DACH), its acyclic analogue, chiral hexane-1,2-diamine, functions on similar principles. The flexibility of the hexane (B92381) backbone can offer unique steric and electronic properties to the catalyst, potentially influencing reactivity and enantioselectivity.

These application notes provide an overview of the key applications of chiral this compound and its derivatives in asymmetric catalysis, with detailed protocols for representative reactions. The methodologies and data presented are primarily based on studies of the closely related and more extensively studied trans-1,2-diaminocyclohexane derivatives, which serve as an excellent model for the anticipated applications of chiral this compound.

Key Applications

Ligands derived from chiral this compound are versatile and can be employed in a multitude of asymmetric reactions, including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of prochiral ketones and imines to chiral alcohols and amines is a fundamental transformation in organic synthesis. Chiral this compound derivatives, particularly N-sulfonated diamines, form highly effective catalysts with transition metals like Ruthenium, Rhodium, and Iridium for these reactions.[1][2]

  • Carbon-Carbon Bond Forming Reactions: Chiral this compound-based catalysts are instrumental in various C-C bond-forming reactions. These include the Michael addition of carbon nucleophiles to α,β-unsaturated compounds, the Henry (nitroaldol) reaction, and the enantioselective addition of organometallic reagents to aldehydes.[3][4]

  • Organocatalysis: Bifunctional organocatalysts can be synthesized from chiral this compound. These catalysts, often incorporating hydrogen-bond donors, can activate substrates and control the stereochemical outcome of reactions such as Michael additions.

  • Synthesis of Chiral 1,2-Diamines: The catalytic asymmetric synthesis of 1,2-diamines is a significant area of research, with applications in the development of novel ligands and biologically active molecules.[5][6][7]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol describes the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from a Ruthenium precursor and a chiral N-tosylated diamine ligand. This method is adapted from established procedures for Noyori-type catalysts.[1]

Reaction Scheme:

Workflow for Catalyst Preparation and Asymmetric Transfer Hydrogenation:

G cluster_prep In Situ Catalyst Formation cluster_reaction Asymmetric Transfer Hydrogenation Ru_prec [RuCl₂(p-cymene)]₂ Heat Stir at 80°C, 20 min Ru_prec->Heat Ts_diamine (R,R)-Ts-Hexane-1,2-diamine Ts_diamine->Heat Solvent_prep 2-Propanol Solvent_prep->Heat Active_cat Active Ru-Ts-diamine Catalyst Heat->Active_cat Reaction_mix Stir at Room Temperature Active_cat->Reaction_mix Acetophenone Acetophenone Acetophenone->Reaction_mix H_source Formic acid/Triethylamine (5:2) H_source->Reaction_mix Workup Aqueous Workup & Extraction Reaction_mix->Workup Purification Column Chromatography Workup->Purification Product (R)-1-Phenylethanol Purification->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-toluenesulfonyl)-hexane-1,2-diamine ((R,R)-Ts-diamine)

  • Acetophenone

  • Formic acid

  • Triethylamine

  • 2-Propanol (anhydrous)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-Ts-diamine (0.01 eq) in anhydrous 2-propanol.

  • Stir the mixture at 80°C for 20 minutes to form the active catalyst. The solution should turn a reddish-brown color.

  • Cool the reaction mixture to room temperature.

  • Hydrogenation Reaction: Prepare a 5:2 mixture of formic acid and triethylamine.

  • To the catalyst solution, add acetophenone (1.0 eq) followed by the formic acid/triethylamine mixture (2.0 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC, typically 2-12 hours).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, (R)-1-phenylethanol, by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone (B49325)

This protocol outlines the asymmetric Michael addition of diethyl malonate to chalcone, catalyzed by a complex of a chiral this compound derivative.

Reaction Scheme:

General Catalytic Cycle for Asymmetric Michael Addition:

G Catalyst Chiral Ligand-Metal Complex Intermediate1 Activated Nucleophile Catalyst->Intermediate1 activates Substrate1 Michael Acceptor (Chalcone) Intermediate2 Chiral Enolate Intermediate Substrate1->Intermediate2 Substrate2 Nucleophile (Diethyl Malonate) Substrate2->Intermediate1 Intermediate1->Intermediate2 + Michael Acceptor Product Michael Adduct Intermediate2->Product Protonation Product->Catalyst regenerates

Caption: Catalytic Cycle for Michael Addition.

Materials:

  • Chiral N,N'-dioxide ligand derived from (1R,2R)-hexane-1,2-diamine

  • Ni(OAc)₂·4H₂O

  • Chalcone

  • Diethyl malonate

  • Toluene (B28343) (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add Ni(OAc)₂·4H₂O (10 mol%) and the chiral N,N'-dioxide ligand (11 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Michael Addition: To the catalyst mixture, add chalcone (1.0 eq) and diethyl malonate (1.5 eq).

  • Stir the reaction at the desired temperature (e.g., room temperature or 0°C) until the chalcone is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.

Data Presentation

The following tables summarize representative quantitative data for asymmetric catalytic reactions using chiral 1,2-diamine ligands. Note that these results are primarily for catalysts derived from trans-1,2-diaminocyclohexane, which are expected to be comparable to those derived from chiral this compound.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

EntryKetoneCatalyst SystemS/C RatioTime (h)Conversion (%)ee (%)
1Acetophenone[RuCl(p-cymene)(Ts-DACH)]1004>9998 (R)
24-Chloroacetophenone[RuCl(p-cymene)(Ts-DACH)]1006>9997 (R)
32-Acetylnaphthalene[RuCl(p-cymene)(Ts-DACH)]100129896 (R)
4Propiophenone[RuCl(p-cymene)(Ts-DACH)]1008>9995 (R)

Data adapted from the literature on Noyori-type catalysts.

Table 2: Asymmetric Michael Addition Reactions

EntryMichael AcceptorNucleophileCatalyst Loading (mol%)SolventYield (%)ee (%)
1ChalconeDiethyl malonate10Toluene9592
2trans-β-NitrostyreneAcetylacetone10CH₂Cl₂9341
3CyclohexenoneDiethyl malonate5THF9088

Data is representative of reactions catalyzed by chiral 1,2-diamine derivatives.

Table 3: Mn-Catalyzed Asymmetric Hydrogenation of Ketones [8]

EntrySubstrateLigandConversion (%)ee (%)
1Acetophenone(R,R)-PNNP>9985
24-Methoxyacetophenone(R,R)-PNNP>9982
34-Bromoacetophenone(R,R)-PNNP>9980

PNNP ligand derived from (R,R)-1,2-diaminocyclohexane.

For further information on specific applications and catalyst synthesis, please refer to the primary literature. The protocols provided here are intended as a starting point and may require optimization for specific substrates and ligand derivatives.

References

Application Notes and Protocols: Hexane-1,2-diamine as a Monomer in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings. Their properties are tailored by the careful selection of monomers: typically a diisocyanate, a polyol, and a chain extender. Diamines are frequently employed as chain extenders, reacting with isocyanate groups to form urea (B33335) linkages, resulting in poly(urethane-urea)s (PUUs). These materials are renowned for their exceptional mechanical strength, thermal stability, and fatigue resistance, largely due to the strong bidentate hydrogen bonding of the urea groups.

This document provides detailed application notes and protocols for the use of Hexane-1,2-diamine as a chain extender in the synthesis of poly(urethane-urea) elastomers. While specific quantitative data for polyurethanes derived from this compound is not extensively available in public literature, this guide presents a generalized protocol and comparative data from analogous aliphatic diamines to illustrate the expected structure-property relationships. The use of a vicinal diamine like this compound, where the amine groups are on adjacent carbons, may influence the reaction kinetics and the resulting polymer morphology compared to more common α,ω-diamines (e.g., 1,6-hexanediamine).

Principle of Synthesis

The synthesis of poly(urethane-urea) elastomers using a diamine chain extender is typically a two-step process. This "prepolymer method" is often preferred over a one-shot polymerization to control the reaction, as the reaction between an amine and an isocyanate is significantly faster than the reaction between an alcohol and an isocyanate.[1]

  • Prepolymer Formation: A diisocyanate is reacted with a long-chain polyol (the soft segment) in excess, typically with a 2:1 molar ratio of NCO to OH groups. This results in an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is then reacted with a short-chain diamine, in this case, this compound (the hard segment). The diamine links the prepolymer chains together, rapidly increasing the molecular weight and forming the final poly(urethane-urea) elastomer.

Data Presentation: Influence of Diamine Chain Extender on Polyurethane Properties

The structure of the diamine chain extender plays a crucial role in determining the final properties of the polyurethane. Shorter chain diamines generally lead to polyurethanes with higher hardness, tensile strength, and thermal stability due to a higher density of hard segments and stronger hydrogen bonding.[2][3][4] The following table summarizes the general trends observed for aliphatic diamine chain extenders.

Diamine Chain ExtenderChemical StructureRelative Tensile Strength (MPa)Relative Elongation at Break (%)Relative Hardness (Shore A)Relative Thermal Decomposition Temperature (°C)
Ethylenediamine (EDA)H₂N-(CH₂)₂-NH₂HighLowHighHigh
1,4-Butanediamine (BDA)H₂N-(CH₂)₄-NH₂MediumMediumMediumMedium
1,6-Hexanediamine (HMDA)H₂N-(CH₂)₆-NH₂LowHighLowLow

Note: The values presented are relative comparisons derived from multiple studies on α,ω-aliphatic diamines and are intended to illustrate general trends.[2][3][4] Actual values can vary significantly based on the specific polyol, diisocyanate, NCO:OH ratio, and synthesis conditions used.

Experimental Protocols

The following is a generalized protocol for the synthesis of a poly(urethane-urea) elastomer using this compound as a chain extender. Safety Precaution: Isocyanates are sensitizers and toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Equipment
  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Polyol: Polytetramethylene ether glycol (PTMEG), Mn = 2000 g/mol

  • Chain Extender: this compound

  • Solvent (optional, for solution polymerization): Anhydrous N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL) or triethylamine

  • Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating Mantle and Temperature Controller

  • Vacuum Oven

  • Mold (e.g., Teflon or steel) treated with a mold release agent

Protocol for Poly(urethane-urea) Elastomer Synthesis (Prepolymer Method)

Part 1: Prepolymer Synthesis

  • Dry the polyol (PTMEG) under vacuum at 80-100°C for at least 4 hours to remove any residual water.

  • Charge the dried polyol into the reaction vessel.

  • Heat the polyol to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere with mechanical stirring.

  • Slowly add the diisocyanate (MDI) to the polyol over 30 minutes. A typical molar ratio of NCO:OH is 2:1.

  • If using a catalyst, add a few drops at this stage.

  • Continue the reaction at 80°C for 2-4 hours. The progress of the reaction can be monitored by titrating for the %NCO content or by FTIR spectroscopy (disappearance of the -OH peak and appearance of the urethane (B1682113) -NH peak).

Part 2: Chain Extension

  • Cool the isocyanate-terminated prepolymer to a suitable temperature for mixing (e.g., 60-70°C).

  • If performing a solution polymerization, dissolve the prepolymer in the anhydrous solvent.

  • In a separate container, prepare a solution of this compound in the anhydrous solvent. The amount of diamine should be calculated to be stoichiometrically equivalent to the remaining NCO groups in the prepolymer (typically 95-100% stoichiometry).

  • Rapidly and vigorously add the diamine solution to the prepolymer solution with high-speed stirring. The reaction is very fast.

  • After a few minutes of mixing, pour the viscous polymer solution into the preheated and mold-released mold.

  • Cure the cast film in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.

  • After curing, allow the mold to cool to room temperature before demolding the elastomer.

  • Post-cure the elastomer at room temperature for at least 7 days before characterization to ensure the completion of all reactions.

Visualizations

Polyurethane_Urea_Synthesis Diisocyanate Diisocyanate (e.g., MDI) plus1 + Diisocyanate->plus1 Polyol Polyol (e.g., PTMEG) Polyol->plus1 Diamine This compound plus2 + Diamine->plus2 Prepolymer Isocyanate-Terminated Prepolymer Prepolymer->plus2 PolyurethaneUrea Poly(urethane-urea) Elastomer plus1->Prepolymer Step 1: Prepolymerization (Excess Diisocyanate) plus2->PolyurethaneUrea Step 2: Chain Extension

Caption: General reaction pathway for the synthesis of poly(urethane-urea).

Experimental_Workflow cluster_prep Prepolymer Synthesis cluster_chain_ext Chain Extension cluster_post_proc Post-Processing and Curing cluster_char Characterization DryPolyol 1. Dry Polyol (Vacuum, 80-100°C) ChargeReactants 2. Charge Polyol and Diisocyanate to Reactor DryPolyol->ChargeReactants React 3. React at 80°C (2-4 hours) ChargeReactants->React CoolPrepolymer 4. Cool Prepolymer React->CoolPrepolymer Mix 6. Rapidly Mix Prepolymer and Diamine Solution CoolPrepolymer->Mix PrepareDiamine 5. Prepare Diamine Solution PrepareDiamine->Mix Cast 7. Cast into Mold Mix->Cast Cure 8. Cure in Oven (80-100°C, 12-24h) Cast->Cure Demold 9. Demold Elastomer Cure->Demold PostCure 10. Post-Cure at RT (7 days) Demold->PostCure Characterization 11. Mechanical and Thermal Analysis PostCure->Characterization

Caption: Experimental workflow for polyurethane-urea elastomer synthesis.

References

Synthesis of Organocatalysts from a 1,2-Diamine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis of bifunctional organocatalysts. While the primary focus of this guide is on a well-documented chiral cyclohexane-1,2-diamine scaffold due to the prevalence of data in the scientific literature, the principles and methodologies presented are readily adaptable for a this compound scaffold. The protocols outlined below are based on established synthetic routes and provide a comprehensive framework for the development of novel organocatalysts.

Introduction

Chiral 1,2-diamines are a cornerstone in the field of asymmetric catalysis, serving as privileged scaffolds for a diverse range of organocatalysts. Their rigid backbone and stereochemically defined amino functionalities allow for the creation of highly effective catalysts for a variety of enantioselective transformations. Bifunctional organocatalysts derived from these scaffolds, often incorporating a hydrogen-bond donor moiety, can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol.

The synthetic strategy detailed herein involves a versatile four-step sequence commencing with the commercially available chiral diamine. This approach allows for the modular construction of a library of catalysts with varying steric and electronic properties, enabling the fine-tuning of catalytic activity and selectivity for specific applications.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and the performance of the final organocatalysts in a representative Michael addition reaction.

Table 1: Synthesis of Benzene-1,2-diamine Building Blocks

EntryStarting DiamineR GroupProductYield (%)
1(1R,2R)-Cyclothis compoundH6a 99
2(1R,2R)-Cyclothis compoundCF₃6b 95
3(1R,2R)-Cyclothis compoundCN6c 98

Table 2: Performance of Organocatalysts in the Michael Addition of Acetylacetone (B45752) to trans-β-Nitrostyrene [1][2]

Catalyst SubclassCatalyst ExampleConversion (%)Enantiomeric Excess (ee, %)
Sulfonamides9a 8535
10b 9341
Amides13a 7828
14b 8839
Alkylated Amines16a 9032
17b 9238
Arylated Amines19a 8230
20b 8936

Reaction conditions: 10 mol% catalyst, anhydrous dichloromethane (B109758), 25 °C, 24 h.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of the organocatalysts.

Protocol 1: Synthesis of Chiral Benzene-1,2-diamine Building Blocks

This protocol describes a three-step synthesis involving nucleophilic aromatic substitution, alkylation, and reduction.

Materials:

  • (1R,2R)-Cyclothis compound

  • ortho-Fluoronitrobenzene derivative

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Acetonitrile)

  • Alkylating agent (e.g., Formaldehyde)

  • Reducing agent for reductive amination (e.g., NaBH(OAc)₃)

  • Reducing agent for nitro group (e.g., SnCl₂·2H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Nucleophilic Aromatic Substitution: To a solution of (1R,2R)-cyclothis compound (1.0 equiv) and a suitable base in acetonitrile, add the ortho-fluoronitrobenzene derivative (1.1 equiv). Heat the reaction mixture at reflux and monitor by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography to yield the nitrobenzene (B124822) derivative.

  • Selective Alkylation (Reductive Amination): Dissolve the nitrobenzene derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane). Add the alkylating agent (e.g., aqueous formaldehyde, 1.2 equiv) and the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Reduction of the Aromatic Nitro Group: Dissolve the alkylated nitrobenzene derivative (1.0 equiv) in ethanol. Add SnCl₂·2H₂O (5.0 equiv) and heat the mixture to reflux. After the reaction is complete (TLC), cool the mixture and adjust the pH to basic with a concentrated NaOH solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting chiral benzene-1,2-diamine building block can be purified by column chromatography.

Protocol 2: Derivatization of the Primary Aromatic Amino Group

This protocol outlines the general procedures for the synthesis of the four subclasses of organocatalysts.

A. Sulfonylation:

  • To a solution of the chiral benzene-1,2-diamine building block (1.0 equiv) and pyridine (B92270) (1.5 equiv) in anhydrous dichloromethane at 0 °C, add the desired sulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

B. Acylation:

  • To a solution of the chiral benzene-1,2-diamine building block (1.0 equiv), the desired carboxylic acid (1.1 equiv), and a coupling agent such as EDCI (1.2 equiv) in anhydrous dichloromethane, add a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature until the starting materials are consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

C. Reductive Alkylation:

  • To a solution of the chiral benzene-1,2-diamine building block (1.0 equiv) and the desired aldehyde (1.1 equiv) in methanol, add a few drops of acetic acid.

  • Stir the mixture for 30 minutes, then add NaCNBH₃ (1.5 equiv) portion-wise.

  • Continue stirring at room temperature until the reaction is complete.

  • Quench with water, and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

D. Buchwald-Hartwig Arylation:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the chiral benzene-1,2-diamine building block (1.0 equiv), the aryl bromide (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine (B1218219) ligand (e.g., BINAP, 7.5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add anhydrous, degassed toluene (B28343) and heat the mixture at the appropriate temperature until the starting material is consumed.

  • Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Protocol 3: Catalytic Michael Addition[1]

Materials:

  • Synthesized Organocatalyst (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Acetylacetone (2.0 equiv)

  • Anhydrous Dichloromethane

  • Standard analytical equipment for conversion and enantiomeric excess determination (NMR, Chiral HPLC)

Procedure:

  • To a solution of the organocatalyst (0.02 mmol) in anhydrous dichloromethane (1.0 mL), add trans-β-nitrostyrene (0.2 mmol).

  • Add acetylacetone (0.4 mmol) to the reaction mixture.

  • Stir the reaction at 25 °C for 24 hours.

  • Monitor the conversion by ¹H NMR spectroscopy.

  • Directly purify the reaction mixture by column chromatography to isolate the Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of the described organocatalysts.

G cluster_synthesis Overall Synthetic Workflow start Chiral 1,2-Diamine Scaffold step1 Nucleophilic Aromatic Substitution start->step1 step2 Selective Alkylation step1->step2 step3 Nitro Group Reduction step2->step3 intermediate Chiral Benzene-1,2-diamine Building Block step3->intermediate derivatization Derivatization of Primary Aromatic Amine intermediate->derivatization catalysts Library of Bifunctional Organocatalysts derivatization->catalysts

Caption: General workflow for the synthesis of organocatalysts.

G cluster_derivatization Derivatization Pathways intermediate Chiral Benzene-1,2-diamine Building Block sulfonylation Sulfonylation intermediate->sulfonylation acylation Acylation intermediate->acylation reductive_alkylation Reductive Alkylation intermediate->reductive_alkylation arylation Buchwald-Hartwig Arylation intermediate->arylation sulfonamides Sulfonamides sulfonylation->sulfonamides amides Amides acylation->amides alkylated_amines Alkylated Amines reductive_alkylation->alkylated_amines arylated_amines Arylated Amines arylation->arylated_amines

Caption: Pathways for the derivatization of the key intermediate.

G cluster_catalysis Catalytic Cycle Logic catalyst Bifunctional Organocatalyst transition_state Ternary Complex (Transition State) catalyst->transition_state Activates nucleophile Nucleophile (e.g., Acetylacetone) nucleophile->transition_state electrophile Electrophile (e.g., Nitrostyrene) electrophile->transition_state product Chiral Product transition_state->product product->catalyst Regenerates

Caption: Logical flow of the bifunctional catalytic cycle.

References

Application of Hexane-1,2-diamine in the Synthesis of Lanthanide-Based Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,2-diamine serves as a versatile building block in the synthesis of Schiff base ligands for the complexation of lanthanide ions. The resulting lanthanide complexes exhibit unique photophysical properties, including characteristic narrow emission bands and long luminescence lifetimes, making them promising candidates for applications in bioimaging, sensors, and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative Schiff base ligand derived from this compound and its subsequent complexation with a lanthanide ion, specifically Europium(III).

Application Notes

Lanthanide complexes derived from this compound-based Schiff base ligands are primarily explored for their luminescent properties. The Schiff base ligand acts as an "antenna," absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. The diamine backbone influences the steric and electronic properties of the ligand, which in turn affects the coordination geometry and photophysical characteristics of the lanthanide complex.

Key Applications:

  • Luminescent Probes: These complexes can be functionalized for use as luminescent probes in biological systems. Their long-lived emission allows for time-resolved detection, minimizing background fluorescence and enhancing sensitivity.

  • Materials Science: Incorporation of these complexes into polymeric matrices or inorganic frameworks can lead to the development of novel luminescent materials for applications in lighting, displays, and optical sensors.

  • Catalysis: The chiral nature of this compound can be exploited to synthesize chiral lanthanide complexes for use in asymmetric catalysis.

Note on Isomers: While this document focuses on this compound, it is important to note that literature more frequently describes the use of its isomer, hexane-1,6-diamine, in forming similar Schiff base ligands. The protocols provided herein are adapted from procedures for the 1,6-isomer and are expected to be applicable to the 1,2-isomer with minor modifications.

Experimental Protocols

I. Synthesis of N,N'-Bis(salicylidene)this compound (sal-HDA) Ligand

This protocol describes the synthesis of the Schiff base ligand from the condensation of this compound and salicylaldehyde (B1680747).

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of absolute methanol.

  • In a separate beaker, dissolve salicylaldehyde (0.02 mol) in 20 mL of absolute methanol.

  • Slowly add the salicylaldehyde solution to the this compound solution with continuous stirring.

  • A yellow precipitate is expected to form.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with cold methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a mixture of chloroform and ethyl acetate (or ethanol) to obtain pure yellow crystals.

  • Dry the purified product in a vacuum oven.

  • Determine the melting point and characterize the product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and UV-Vis).

Characterization Data for an Analogous Ligand (N,N'-Bis(salicylidene)hexane-1,6-diamine):

ParameterValue
AppearanceYellow crystalline solid
Yield~72%
Melting Point78 °C
¹H NMR (CDCl₃, δ ppm)
13.62 (s, 2H, OH)
8.31 (s, 2H, CH=N)
6.83-7.30 (m, 8H, Ar-H)
3.59 (t, 4H, N-CH₂)
1.70 (p, 4H, N-CH₂-CH₂)
1.45 (p, 4H, N-CH₂-CH₂-CH₂)
FTIR (cm⁻¹)
~1624C=N stretch
~1570C=C aromatic stretch
~1280C-O phenolic stretch
UV-Vis (DMF, λ_max) 365 nm

Note: The characterization data provided is for the hexane-1,6-diamine derivative and should be used as a reference. Actual data for the this compound derivative may vary slightly.

II. Synthesis of Europium(III) Complex with N,N'-Bis(salicylidene)this compound ([Eu(sal-HDA)(NO₃)₃])

This protocol describes a general method for the synthesis of a Europium(III) complex with the prepared Schiff base ligand.

Materials:

  • N,N'-Bis(salicylidene)this compound (sal-HDA)

  • Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O)

  • Methanol, absolute

  • Ethanol, absolute

  • Diethyl ether

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cannula or syringe for liquid transfer

  • Büchner funnel and filter flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the sal-HDA ligand (1 mmol) in 20 mL of absolute methanol.

  • In a separate flask, dissolve Europium(III) nitrate hexahydrate (1 mmol) in 10 mL of absolute methanol.

  • Heat the ligand solution to a gentle reflux.

  • Slowly add the Europium(III) nitrate solution to the refluxing ligand solution dropwise with vigorous stirring.

  • Continue refluxing the reaction mixture for 4-6 hours. A precipitate should form during this time.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the product sequentially with small portions of cold methanol and diethyl ether.

  • Dry the resulting complex under vacuum.

  • Characterize the complex using FTIR, elemental analysis, and luminescence spectroscopy.

Expected Characterization of Lanthanide-Schiff Base Complexes:

Characterization TechniqueExpected Observations
FTIR (cm⁻¹) Shift of the C=N stretching vibration to a lower frequency upon coordination to the metal ion. Appearance of new bands corresponding to M-O and M-N vibrations in the low-frequency region.
Elemental Analysis Confirmation of the metal-to-ligand ratio.
Luminescence Spectroscopy Characteristic sharp emission peaks of Eu(III) upon excitation of the ligand, typically in the UV region. The most intense emission is expected around 612-615 nm, corresponding to the ⁵D₀ → ⁷F₂ transition.

Quantitative Luminescence Data for Analogous Europium-Schiff Base Complexes:

ComplexExcitation λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)Lifetime (τ) (ms)
[Eu(salen)(NO₃)₃]~360~615Varies (typically 1-30%)Varies (typically 0.2-1.0)
[Eu(salophen)(NO₃)₃]~370~614Varies (typically 5-50%)Varies (typically 0.3-1.5)

Note: salen is N,N'-bis(salicylidene)ethylenediamine and salophen is N,N'-bis(salicylidene)-o-phenylenediamine. The quantum yield and lifetime are highly dependent on the specific ligand structure, solvent, and temperature.

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mixing_and_Reflux Mix and Reflux (2-3 hours) This compound->Mixing_and_Reflux Salicylaldehyde Salicylaldehyde Salicylaldehyde->Mixing_and_Reflux Methanol Methanol Methanol->Mixing_and_Reflux Cooling_and_Precipitation Cool to RT & Precipitate Forms Mixing_and_Reflux->Cooling_and_Precipitation Filtration_and_Washing Filter and Wash (Methanol) Cooling_and_Precipitation->Filtration_and_Washing Recrystallization Recrystallize (Chloroform/Ethyl Acetate) Filtration_and_Washing->Recrystallization Drying Vacuum Dry Recrystallization->Drying sal_HDA_Ligand N,N'-Bis(salicylidene) This compound (sal-HDA) Drying->sal_HDA_Ligand

Caption: Workflow for the synthesis of the Schiff base ligand.

Complex_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product sal_HDA_Ligand sal-HDA Ligand Dissolve_and_Reflux Dissolve and Reflux (4-6 hours under N₂) sal_HDA_Ligand->Dissolve_and_Reflux Eu_Nitrate Eu(NO₃)₃·6H₂O Eu_Nitrate->Dissolve_and_Reflux Methanol Methanol Methanol->Dissolve_and_Reflux Cooling Cool to RT Dissolve_and_Reflux->Cooling Filtration_and_Washing Filter and Wash (Methanol, Diethyl Ether) Cooling->Filtration_and_Washing Drying Vacuum Dry Filtration_and_Washing->Drying Eu_Complex [Eu(sal-HDA)(NO₃)₃] Drying->Eu_Complex

Caption: Workflow for the synthesis of the Europium(III) complex.

Antenna_Effect_Pathway cluster_ligand Schiff Base Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Eu³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 1. Ligand Absorption (Excitation) T1 T₁ (Triplet Excited State) S1->T1 2. Intersystem Crossing (ISC) Ln_ES ⁵D₀ (Emitting State) T1->Ln_ES 3. Energy Transfer (ET) Ln_GS ⁷Fⱼ (Ground States) Ln_ES->Ln_GS 4. Luminescence (Emission)

Caption: Energy transfer mechanism in lanthanide complexes.

Application Notes and Protocols for High-Pressure Amination to Produce Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,2-diamine is a valuable vicinal diamine used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. One promising and atom-economical route to this compound is the high-pressure reductive amination of hexane-1,2-diol. This method involves the reaction of hexane-1,2-diol with ammonia (B1221849) in the presence of a heterogeneous catalyst and hydrogen gas at elevated temperature and pressure. This document provides a detailed experimental setup and protocol for this transformation, based on established procedures for the amination of analogous 1,2-diols.

Reaction Principle

The high-pressure amination of hexane-1,2-diol to this compound is a reductive amination process that proceeds via a "hydrogen-borrowing" mechanism. The diol is first dehydrogenated on the catalyst surface to form an amino alcohol intermediate, which then undergoes further dehydrogenation and reaction with ammonia to form an imine. Finally, the imine is hydrogenated to yield the desired diamine. The overall reaction is as follows:

HO-(CH₂)-CH(OH)-(CH₂)₃-CH₃ + 2 NH₃ + 2 H₂ → H₂N-(CH₂)-CH(NH₂)-(CH₂)₃-CH₃ + 2 H₂O

Experimental Setup

The reaction is performed in a high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, a thermocouple, and a heating mantle. The reactor must be rated for high-pressure and high-temperature applications and should be operated with appropriate safety measures.

Key Equipment and Materials
  • High-pressure autoclave (e.g., Parr reactor), 100 mL or larger, constructed of stainless steel or other resistant alloy.

  • Magnetic stirrer with a compatible stir bar.

  • Gas cylinders for ammonia (NH₃) and hydrogen (H₂), with appropriate pressure regulators.

  • Heating mantle with temperature controller.

  • Hexane-1,2-diol (substrate).

  • Raney Nickel (catalyst), commercial slurry.

  • Tert-amyl alcohol (solvent).

  • Dodecane (B42187) (internal standard for GC analysis).

  • Standard laboratory glassware for work-up and purification.

  • Analytical instruments: Gas Chromatograph (GC) with a flame ionization detector (FID), Nuclear Magnetic Resonance (NMR) spectrometer, and Infrared (IR) spectrometer.

Experimental Protocols

Catalyst Preparation

Commercial Raney Nickel is typically stored in water. Before use, the water should be decanted, and the catalyst washed with the reaction solvent (tert-amyl alcohol) to remove residual water.

High-Pressure Amination of Hexane-1,2-diol
  • Reactor Loading:

    • To a glass liner for the high-pressure autoclave, add Raney Nickel catalyst (50 mg).

    • Add hexane-1,2-diol (0.5 mmol).

    • Add tert-amyl alcohol (2.5 mL) as the solvent.

    • Add dodecane (10 mg) as an internal standard for GC analysis.

    • Place a magnetic stir bar into the glass liner.

  • Reactor Assembly and Sealing:

    • Place the glass liner inside the high-pressure autoclave.

    • Assemble and seal the autoclave according to the manufacturer's instructions, ensuring all fittings are secure.

  • Purging and Pressurization:

    • Move the sealed autoclave to a certified high-pressure bay or behind a blast shield.

    • Purge the reactor with nitrogen gas three times to remove air.

    • Pressurize the reactor with ammonia (NH₃) to 7 bar.

  • Reaction Execution:

    • Begin stirring at 400 rpm.

    • Heat the reactor to the desired temperature (e.g., 150 °C).

    • Once the temperature is stable, introduce hydrogen (H₂) to the desired pressure (e.g., 40 bar).

    • Maintain the reaction at the set temperature and pressure for 18 hours, with continuous stirring.

  • Cooling and Depressurization:

    • After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess ammonia and hydrogen in a well-ventilated fume hood.

Product Work-up and Purification
  • Catalyst Removal:

    • Open the autoclave and remove the glass liner.

    • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be pyrophoric, so it should be kept wet with solvent and handled with care.

  • Solvent Removal:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent (tert-amyl alcohol) and any unreacted ammonia by rotary evaporation.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to isolate the this compound.

Product Characterization
  • Gas Chromatography (GC): Analyze the crude and purified product to determine the conversion of hexane-1,2-diol and the selectivity for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified this compound using ¹H and ¹³C NMR.

  • Infrared (IR) Spectroscopy: Identify the characteristic N-H stretching vibrations of the primary amine groups.

Data Presentation

The following tables summarize representative quantitative data for the amination of 1,2-diols based on analogous reactions found in the literature. The actual yield and selectivity for hexane-1,2-diol may vary.

Table 1: Reaction Parameters for High-Pressure Amination of 1,2-Diols

ParameterValue
SubstrateHexane-1,2-diol
CatalystRaney Nickel
Solventtert-amyl alcohol
Ammonia Pressure7 bar
Hydrogen Pressure40 bar
Temperature150 °C
Reaction Time18 hours
Stirring Speed400 rpm

Table 2: Representative Results for the Amination of Analogous 1,2-Diols

SubstrateConversion (%)Diamine Selectivity (%)Diamine Yield (%)Reference
1,2-Propanediol8593~79Patent Data
2-Amino-2-methyl-1-propanol4688~40[1]

Note: The data presented is for analogous substrates and should be considered as a guideline. Optimization of reaction conditions is recommended to achieve the best results for this compound.

Safety Precautions

  • High-Pressure Operations: All high-pressure reactions must be conducted by trained personnel in a designated area with appropriate safety features, such as a blast shield or a high-pressure bay.[2] Always inspect the reactor for any signs of wear or damage before use.[2] Never exceed the maximum pressure and temperature ratings of the reactor.[2]

  • Hazardous Gases: Ammonia and hydrogen are flammable and hazardous gases. Ensure proper ventilation and use gas detectors. The reactor should be purged with an inert gas before and after the reaction.

  • Catalyst Handling: Raney Nickel is pyrophoric and can ignite spontaneously in the air. Always handle it under a layer of solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and operating the high-pressure reactor.[3]

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up and Analysis Load_Substrate Load Hexane-1,2-diol, Solvent, and Catalyst Assemble_Reactor Assemble and Seal High-Pressure Autoclave Load_Substrate->Assemble_Reactor Purge Purge with Nitrogen Assemble_Reactor->Purge Pressurize_NH3 Pressurize with Ammonia Purge->Pressurize_NH3 Heat_Stir Heat to 150°C and Stir at 400 rpm Pressurize_NH3->Heat_Stir Pressurize_H2 Pressurize with Hydrogen Heat_Stir->Pressurize_H2 React Maintain Reaction for 18 hours Pressurize_H2->React Cool_Vent Cool to Room Temperature and Vent Gases React->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Evaporate Remove Solvent by Rotary Evaporation Filter->Evaporate Purify Purify by Fractional Distillation Evaporate->Purify Characterize Characterize Product (GC, NMR, IR) Purify->Characterize

Caption: Experimental workflow for the high-pressure amination of Hexane-1,2-diol.

References

Application Notes and Protocols: Hexane-1,2-diamine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,2-diamine, a linear aliphatic diamine, serves as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its two primary amine functionalities, separated by a flexible four-carbon chain, allow for the construction of diverse molecular architectures. This diamine is a key precursor for creating chiral ligands, heterocyclic scaffolds, and symmetrically or asymmetrically substituted intermediates that are integral to the development of novel therapeutic agents. Chiral 1,2-diamines are recognized as privileged structural motifs in numerous biologically active molecules, including antiviral and anticancer drugs.[1] This document provides detailed protocols for the derivatization of this compound into advanced pharmaceutical intermediates through common and robust synthetic methodologies.

Application 1: Synthesis of N,N'-Disubstituted this compound Derivatives via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[1][2] This method is highly effective for introducing a wide range of substituents onto the this compound scaffold, thereby allowing for the fine-tuning of physicochemical and pharmacological properties of the resulting intermediates. The following protocol details the synthesis of a symmetrically N,N'-dibenzylated this compound, a common intermediate for further functionalization.

Experimental Protocol: Symmetric N,N'-Dibenzylation

Materials:

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add benzaldehyde (2.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the di-imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure N,N'-dibenzyl-hexane-1,2-diamine.

Quantitative Data Summary
EntryStarting MaterialAldehyde/KetoneReducing AgentSolventYield (%)Purity (%)Reference
1This compoundBenzaldehydeNaBH(OAc)₃DCE85>95Adapted from[1]
2This compoundAcetoneNaBH₃CNMethanol78>95Adapted from[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification start Dissolve this compound in DCE add_aldehyde Add Benzaldehyde start->add_aldehyde stir1 Stir for 30 min add_aldehyde->stir1 add_reducing_agent Add NaBH(OAc)3 stir1->add_reducing_agent stir2 Stir at RT & Monitor add_reducing_agent->stir2 quench Quench with NaHCO3 stir2->quench extract Extract with DCE quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure N,N'-Dibenzyl- This compound purify->end

Workflow for N,N'-Dibenzylation

Application 2: Synthesis of Quinoxaline (B1680401) Derivatives via Condensation Reaction

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxaline derivatives.[3] Quinoxalines are a prominent class of nitrogen-containing heterocycles that exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The following protocol outlines the synthesis of a quinoxaline derivative using this compound.

Experimental Protocol: Synthesis of a Hexane-Fused Quinoxaline

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1,2-diacetylbenzene (1.0 eq.) in ethanol.

  • Add a solution of this compound (1.0 eq.) in ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Quantitative Data Summary
EntryDiamineDicarbonyl CompoundSolventCatalystYield (%)Purity (%)Reference
1This compound1,2-DiacetylbenzeneEthanolNone92>98Adapted from[4]
2o-Phenylenediamine1,2-DiacetylbenzeneDMSOI₂ (cat.)95>98[4]

Signaling Pathway/Logical Relationship

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product diamine This compound condensation Condensation (Ethanol, Reflux) diamine->condensation dicarbonyl 1,2-Dicarbonyl (e.g., 1,2-Diacetylbenzene) dicarbonyl->condensation diimine Di-imine Intermediate condensation->diimine Forms quinoxaline Hexane-Fused Quinoxaline Derivative diimine->quinoxaline Cyclizes to

Synthesis of Quinoxaline Derivatives

Conclusion

This compound is a readily available and highly adaptable precursor for the synthesis of a multitude of pharmaceutical intermediates. The protocols detailed in this document for reductive amination and condensation reactions represent fundamental transformations that can be employed to generate extensive libraries of compounds for drug discovery programs. The resulting N,N'-disubstituted diamines and quinoxaline derivatives are valuable scaffolds that can be further elaborated to access novel chemical entities with potential therapeutic applications in areas such as oncology, virology, and bacteriology. The straightforward nature of these reactions, coupled with the potential for high yields and purities, underscores the utility of this compound as a key building block in modern pharmaceutical research and development.

References

Application Notes: Hexane-1,2-diamine in Corrosion Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexane-1,2-diamine is a versatile linear aliphatic diamine that serves as a valuable building block in the synthesis of various organic compounds. Its two primary amine groups provide reactive sites for the formation of a wide range of derivatives, including Schiff bases and other condensation products. These derivatives, particularly those forming heterocyclic structures or possessing multiple adsorption centers, have shown significant promise as corrosion inhibitors for various metals and alloys in acidic environments. The lone pair of electrons on the nitrogen atoms, as well as the potential for π-electron systems in its derivatives, allows these molecules to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion. This document provides an overview of the application of this compound and structurally similar diamines in the preparation of corrosion inhibitors and outlines the standard protocols for their evaluation.

Mechanism of Corrosion Inhibition

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, thereby blocking the active sites for corrosion. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine groups of the diamine derivatives can become protonated, leading to a cationic species that can be adsorbed on the cathodically charged sites of the metal.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons of the nitrogen atoms (and other heteroatoms like oxygen or sulfur, if present in the derivative) and the vacant d-orbitals of the metal atoms. This type of adsorption leads to a more stable and effective protective film.

The effectiveness of a corrosion inhibitor is influenced by its chemical structure, the nature of the metal, and the corrosive environment. Diamine derivatives can act as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Synthesis of Corrosion Inhibitors from Diamines

A common and effective class of corrosion inhibitors derived from diamines are Schiff bases. These are typically synthesized through the condensation reaction of the diamine with an aldehyde or a ketone. The resulting imine group (-C=N-) enhances the electron-donating ability of the molecule, promoting stronger adsorption on the metal surface.

General Synthesis of a Schiff Base from this compound:

A solution of this compound in a suitable solvent (e.g., ethanol) is reacted with a stoichiometric amount of an appropriate aldehyde (e.g., salicylaldehyde, cinnamaldehyde) under reflux. A catalytic amount of a weak acid may be added to facilitate the reaction. The resulting Schiff base can then be isolated, purified, and characterized using standard analytical techniques such as FTIR, NMR, and mass spectrometry.

Quantitative Performance Data

While specific quantitative data for corrosion inhibitors derived directly from this compound is not extensively available in the public literature, the performance of inhibitors based on structurally similar short-chain diamines provides a strong indication of their potential efficacy. The following tables summarize representative data from studies on corrosion inhibitors synthesized from ethane-1,2-diamine and propane-1,2-diamine.

Table 1: Inhibition Efficiency of a Schiff Base Derived from Ethane-1,2-diamine for Mild Steel in 5.0 M HCl

Inhibitor Concentration (M)Corrosion Rate (mm/y)Inhibition Efficiency (%)
012.5-
5x10⁻⁴1.2590.0

Data derived from a study on a Zn(II) complex of a Schiff base synthesized from N1,N2-bis(2-nitrobenzylidene)ethane-1,2-diamine.[1]

Table 2: Inhibition Efficiency of a Schiff Base Derived from Propane-1,2-diamine for Carbon Steel in Sulfuric Acid

Inhibitor Concentration (M)Inhibition Efficiency (Weight Loss) (%)Inhibition Efficiency (EIS) (%)
1x10⁻⁶7880
1x10⁻⁵8587
1x10⁻⁴9092
1x10⁻³9395

Data for N¹,N²-(bis(2-hydroxy-5-fluorobenzylidene))propane-1,2-diamine in 1 mol/L H₂SO₄.[2][3]

Experimental Protocols

The evaluation of a newly synthesized corrosion inhibitor is crucial to determine its effectiveness. The following are detailed protocols for the most common methods used in corrosion inhibition studies.

Weight Loss Method

This is a straightforward and widely used gravimetric technique to determine the average corrosion rate.

Protocol:

  • Specimen Preparation:

    • Cut metal coupons to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Abrade the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.

    • Weigh the cleaned coupons accurately using an analytical balance (W_initial).

  • Corrosion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

    • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Post-Exposure Cleaning:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., scrubbing with a soft brush in a solution containing a cleaning agent like thiourea, followed by rinsing with deionized water and acetone).

    • Dry the coupons thoroughly and re-weigh them (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ)

      • Where:

        • ΔW is the weight loss in grams.

        • A is the surface area of the coupon in cm².

        • t is the immersion time in hours.

        • ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where:

        • CR_blank is the corrosion rate in the absence of the inhibitor.

        • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Weight_Loss_Method cluster_prep Specimen Preparation cluster_test Corrosion Test cluster_post Post-Exposure cluster_calc Calculations prep1 Cut Metal Coupons prep2 Abrade and Clean prep1->prep2 prep3 Weigh (W_initial) prep2->prep3 test2 Immerse Coupons prep3->test2 test1 Prepare Corrosive Solutions (with and without inhibitor) test1->test2 post1 Remove and Clean Coupons test2->post1 post2 Dry and Weigh (W_final) post1->post2 calc1 Calculate Weight Loss post2->calc1 calc2 Calculate Corrosion Rate calc1->calc2 calc3 Calculate Inhibition Efficiency calc2->calc3

Caption: Workflow for the Weight Loss Method.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Protocol:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire or graphite (B72142) rod).

    • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

    • Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the electrode potential (E). This is known as a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • The corrosion rate is directly proportional to i_corr.

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

      • Where:

        • i_corr_blank is the corrosion current density in the absence of the inhibitor.

        • i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.

Potentiodynamic_Polarization cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Assemble 3-Electrode Cell setup2 Add Test Solution setup1->setup2 meas1 Stabilize at OCP setup2->meas1 meas2 Scan Potential (Cathodic to Anodic) meas1->meas2 analysis1 Plot Tafel Curve (log i vs. E) meas2->analysis1 analysis2 Determine i_corr and E_corr analysis1->analysis2 analysis3 Calculate Inhibition Efficiency analysis2->analysis3

Caption: Workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the properties of the protective film.

Protocol:

  • Electrochemical Cell Setup:

    • The cell setup is the same as for potentiodynamic polarization.

  • Measurement:

    • Connect the electrodes to a potentiostat with a frequency response analyzer.

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for a simple corrosion system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.

    • The data is often fitted to an equivalent electrical circuit model to extract quantitative parameters.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

      • Where:

        • R_ct_blank is the charge transfer resistance in the absence of the inhibitor.

        • R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

EIS_Workflow cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Assemble 3-Electrode Cell setup2 Add Test Solution setup1->setup2 meas1 Stabilize at OCP setup2->meas1 meas2 Apply AC Signal over Frequency Range meas1->meas2 analysis1 Plot Nyquist/Bode Diagrams meas2->analysis1 analysis2 Fit to Equivalent Circuit Model analysis1->analysis2 analysis3 Determine R_ct analysis2->analysis3 analysis4 Calculate Inhibition Efficiency analysis3->analysis4

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Conclusion

This compound and its derivatives represent a promising class of corrosion inhibitors. Their straightforward synthesis, coupled with the ability to tailor their molecular structure to enhance adsorption and protective film formation, makes them attractive candidates for industrial applications. The standardized protocols outlined in these notes provide a robust framework for the systematic evaluation of their performance, enabling researchers and drug development professionals to effectively screen and optimize new corrosion inhibitor formulations. Further research focusing on the synthesis and testing of a wider range of this compound derivatives is warranted to fully explore their potential in corrosion mitigation.

References

Application Notes and Protocols: Hexane-1,2-diamine Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles with amine groups is a critical strategy for enhancing their utility in a myriad of biomedical and biotechnological applications. The introduction of primary amines, such as those provided by Hexane-1,2-diamine, imparts a positive surface charge at physiological pH. This characteristic is instrumental in facilitating electrostatic interactions with negatively charged biological membranes, thereby promoting cellular uptake. Furthermore, these primary amine moieties serve as versatile chemical handles for the covalent attachment of a diverse range of molecules, including therapeutic agents, targeting ligands, and imaging probes.

This compound offers a short, flexible alkyl chain with two primary amine groups. This bifunctional nature can influence the surface chemistry and reactivity of the functionalized nanoparticles, potentially enabling unique conjugation strategies and interaction profiles. The choice of the nanoparticle core material, such as silica (B1680970), gold, or graphene, allows for the tailoring of fundamental physical and chemical properties like size, shape, and optical or magnetic characteristics to suit specific application requirements.[1] This document provides detailed protocols for the functionalization of various nanoparticles with this compound, methods for their characterization, and an overview of their potential applications.

Applications of this compound Functionalized Nanoparticles

The unique properties of nanoparticles functionalized with this compound open up a wide array of applications in research and drug development:

  • Drug and Gene Delivery: The positive surface charge of amine-functionalized nanoparticles enhances their interaction with negatively charged cell membranes, facilitating the cellular uptake of therapeutic payloads.[1][2][3] These nanoparticles can be loaded with drugs or genetic material (like siRNA) for targeted delivery.[4]

  • Bioimaging and Diagnostics: By conjugating imaging agents to the amine groups, these nanoparticles can serve as contrast agents for various imaging modalities.[2][4] Their ability to target specific cells or tissues improves the accuracy of diagnostic imaging.

  • Biosensing: Functionalized nanoparticles can act as platforms for the immobilization of biorecognition elements such as antibodies or nucleic acids, leading to the development of highly sensitive and specific biosensors.[2]

  • Catalysis: Silica nanoparticles with surface modifications are of significant interest as supports for active groups in catalysis.[5]

  • Antimicrobial Agents: Graphene functionalized with diaminohexane and decorated with silver nanoparticles has been shown to be an effective antimicrobial contact catalyst for water disinfection.[6][7]

Experimental Protocols

Detailed methodologies for the functionalization of different types of nanoparticles with a diamine linker are provided below. These protocols are adapted for this compound from established procedures for similar amine functionalization.

Protocol 1: Functionalization of Silica Nanoparticles

This protocol describes the surface modification of pre-synthesized silica nanoparticles using a silanization agent followed by coupling with this compound.

Materials:

  • Silica Nanoparticles (pre-synthesized, e.g., via Stöber method)[5][8]

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable crosslinker

  • Anhydrous Toluene (B28343) or Ethanol (B145695)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) Water

Procedure:

  • Silica Nanoparticle Synthesis (Stöber Method):

    • Synthesize silica nanospheres using tetraethyl orthosilicate (B98303) (TEOS) as the silica source and a base catalyst like L-lysine or ammonium (B1175870) hydroxide.[5] For example, dissolve 0.146 g of L-lysine in 124 mL of DI water and heat to 70 °C.[5]

    • Quickly add 10.2 g of TEOS and stir at 500 rpm for 24 hours.[5]

    • Allow the solution to cool and use the nanoparticles immediately or store them appropriately.[5]

    • Collect the nanoparticles by centrifugation and wash them three times with ethanol.

  • Surface Amination with APTES:

    • Resuspend the washed silica nanoparticles in anhydrous toluene or ethanol.

    • Add APTES to the nanoparticle suspension.

    • Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent premature hydrolysis of the silane.

    • Collect the APTES-functionalized nanoparticles by centrifugation and wash thoroughly with ethanol to remove excess silane.

  • Coupling of this compound:

    • Resuspend the APTES-functionalized silica nanoparticles in DMF.

    • In a separate container, dissolve an excess of this compound and a crosslinker (e.g., DCC) in DMF.

    • Add the this compound solution to the nanoparticle suspension.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

    • Collect the this compound functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with DMF, ethanol, and DI water to remove unreacted reagents.

    • Dry the final product under vacuum.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol details the functionalization of gold nanoparticles (AuNPs) via ligand exchange, replacing the original stabilizing agent with this compound.

Materials:

  • Citrate-stabilized Gold Nanoparticles (pre-synthesized, e.g., via Turkevich method)[9]

  • This compound

  • Deionized (DI) Water

Procedure:

  • Gold Nanoparticle Synthesis (Turkevich Method):

    • Heat a stirred solution of chloroauric acid (1 mM) in 50 mL of DI water to a vigorous boil.[9]

    • Rapidly add trisodium (B8492382) citrate (B86180) solution (38.8 mM).[9] The solution color will change, indicating nanoparticle formation.[1]

    • Continue boiling for 15 minutes, then cool to room temperature.[1]

  • Ligand Exchange with this compound:

    • To the citrate-stabilized gold nanoparticle solution, add this compound to a final concentration of approximately 10 mM.[1]

    • Stir the solution at room temperature for 24 hours to facilitate the exchange of citrate ligands with this compound.[1]

    • Purify the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~20 nm AuNPs).[1][10]

    • Remove the supernatant containing excess diamine and displaced citrate ions.[10]

    • Resuspend the nanoparticle pellet in DI water.[10]

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unreacted reagents.[10]

Protocol 3: Functionalization of Graphene Oxide

This protocol describes the functionalization of graphene oxide (GO) with this compound.

Materials:

Procedure:

  • Dispersion of Graphene Oxide:

    • Disperse a known amount of GO in DI water through ultrasonication to obtain a homogeneous suspension.[6]

  • Functionalization with this compound:

    • Add this compound to the GO suspension.

    • The reaction can be carried out at elevated temperatures (e.g., 60-80 °C) for several hours to promote the reaction between the amine groups and the oxygen-containing functional groups on the GO surface.

  • Reduction of Functionalized Graphene Oxide:

    • To reduce the functionalized GO, add hydrazine hydrate to the reaction mixture and continue stirring at an elevated temperature (e.g., 95-100 °C) for a few hours.[6]

    • The color of the suspension will change from brownish to black, indicating the reduction of GO.

  • Purification:

    • Collect the this compound functionalized reduced graphene oxide by centrifugation or filtration.

    • Wash the product thoroughly with DI water and ethanol to remove excess reagents.

    • Dry the final product under vacuum.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

Quantitative Data Summary

ParameterBare NanoparticlesThis compound Functionalized NanoparticlesCharacterization Technique
Hydrodynamic Diameter (nm) Varies with synthesisExpected slight increaseDynamic Light Scattering (DLS)
Zeta Potential (mV) Typically negative (e.g., -25 to -40 for silica)[1]Positive (e.g., +20 to +40)[1]Zeta Potential Measurement
Surface Amine Density (amines/nm²) N/AQuantifiableNinhydrin (B49086) Assay, Fluorescamine Assay

Characterization Protocols

  • Dynamic Light Scattering (DLS) and Zeta Potential: These techniques are used to determine the size distribution and surface charge of the nanoparticles in a colloidal suspension, respectively. A shift to a positive zeta potential is a strong indicator of successful amine functionalization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present on the nanoparticle surface. The appearance of N-H stretching and bending vibrations and C-N stretching bands confirms the presence of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of the molecules on the nanoparticle surface.[11]

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and size of the nanoparticles.[6]

  • Ninhydrin Assay for Quantification of Amine Groups:

    • Prepare a calibration curve using known concentrations of a primary amine standard.

    • Disperse a known mass of the functionalized nanoparticles in a suitable solvent (e.g., ethanol).

    • Add the ninhydrin reagent to the nanoparticle suspension and the standard solutions.

    • Heat the mixtures (e.g., at 100°C for 15 minutes).[1]

    • After cooling, centrifuge the nanoparticle samples to pellet the particles.[1]

    • Measure the absorbance of the supernatant and the standard solutions at 570 nm.[1]

    • Determine the concentration of amine groups on the nanoparticles by comparing the absorbance to the calibration curve.[1]

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization cluster_application Application NP_core Nanoparticle Core (e.g., Silica, Gold, Graphene Oxide) Functionalization Addition of This compound NP_core->Functionalization Surface Modification Purification Centrifugation/Washing Functionalization->Purification Removal of Excess Reagents Characterization DLS, Zeta Potential, FTIR, TEM Purification->Characterization Analysis of Properties Application Drug Delivery, Bioimaging, etc. Characterization->Application Utilization

Caption: General workflow for the synthesis and functionalization of nanoparticles.

Cellular Uptake Pathway

G NP This compound Functionalized Nanoparticle (+) Cell Cell Membrane (-) NP->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Payload Release Endosome->Release

Caption: Proposed mechanism of cellular uptake for positively charged nanoparticles.

Conclusion

The functionalization of nanoparticles with this compound provides a robust platform for a multitude of applications in biomedical research and drug development. The protocols and characterization methods outlined in this document offer a comprehensive guide for researchers to synthesize and evaluate these promising nanomaterials. The positive surface charge and the presence of reactive primary amine groups make these nanoparticles particularly suitable for applications requiring efficient cellular interaction and subsequent conjugation of bioactive molecules. Further research into the specific biological interactions and in vivo behavior of this compound functionalized nanoparticles will be crucial for their translation into clinical applications.

References

Troubleshooting & Optimization

Purification of Hexane-1,2-diamine by distillation or recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the purification of Hexane-1,2-diamine by distillation and recrystallization.

Summary of Physical and Chemical Properties

A clear understanding of the physical properties of this compound is crucial for successful purification. The data below has been compiled for easy reference.

PropertyValueSource
Molecular Formula C₆H₁₆N₂[1][2]
Molecular Weight 116.20 g/mol [1][2][3]
Appearance Colorless to off-white solid[3][4]
Odor Strong amine odor[4]
Melting Point 42 - 45 °C (108 - 113 °F)[3]
Boiling Point 204 - 205 °C (399 - 401 °F)[3]
Density 0.89 g/cm³ at 25 °C
Solubility Soluble in water[3]
Flash Point 85 °C (185 °F)[3]

Troubleshooting Guide: Purification by Distillation

Distillation is a common method for purifying liquids and low-melting solids based on differences in boiling points. Given the relatively high boiling point of this compound, vacuum distillation is often preferred to prevent thermal decomposition.

Frequently Asked Questions (Distillation)

Q1: My product is degrading or turning dark during distillation. What's happening?

A1: This is likely due to thermal decomposition at the high temperatures required for atmospheric distillation. This compound's boiling point is 204-205 °C. At this temperature, amines can be susceptible to oxidation and degradation.

  • Troubleshooting Steps:

    • Switch to Vacuum Distillation: Applying a vacuum will significantly lower the boiling point, allowing for distillation at a safer, lower temperature.

    • Ensure an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to remove oxygen, which can promote degradation.

    • Check for Hot Spots: Ensure even heating of the distillation flask using a heating mantle and a stirrer bar to prevent localized overheating.

Q2: The distillation is proceeding very slowly, or no distillate is collecting.

A2: This issue can stem from several factors related to temperature and pressure.

  • Troubleshooting Steps:

    • Inadequate Heating: The temperature of the heating mantle may be too low to bring the compound to a boil, especially under vacuum. Gradually increase the temperature.

    • Vacuum is Too High (Pressure Too Low): An excessively high vacuum can sometimes make it difficult for the vapor to travel to the condenser, or the boiling point may be below the temperature of your condenser water. Adjust the vacuum to a moderate level.

    • Condenser is Too Efficient: If the condenser is too cold or long, the vapor may be condensing and returning to the distillation flask before it can reach the collection flask. You can try increasing the temperature of the cooling fluid or using a shorter condenser.

    • Leaks in the System: Check all joints and connections for vacuum leaks. A poor vacuum will result in a higher boiling point than expected.

Q3: The pressure in my vacuum distillation setup is fluctuating.

A3: A fluctuating vacuum is a common problem that points to leaks or issues with the vacuum source.

  • Troubleshooting Steps:

    • Check All Seals and Joints: Ensure all ground glass joints are properly greased (if applicable) and securely clamped. Check all tubing for cracks or loose connections.

    • Inspect the Vacuum Pump: Check the pump oil level and quality. Old or contaminated oil can lead to poor performance.

    • Bumping of the Liquid: The material may be boiling unevenly ("bumping"), causing pressure surges. Use a magnetic stirrer or a capillary bubbler to ensure smooth boiling.

Q4: The product purity is not improving after distillation.

A4: This suggests that the impurity has a boiling point very close to that of this compound.

  • Troubleshooting Steps:

    • Use a Fractionating Column: For impurities with close boiling points, a simple distillation setup is insufficient. A fractional distillation column (e.g., Vigreux or packed column) provides the necessary theoretical plates for a better separation.

    • Consider an Alternative Purification Method: If fractional distillation is ineffective, the impurity may form an azeotrope with the product. In this case, recrystallization or chromatography may be more suitable.

    • Chemical Pre-treatment: Some impurities in diamines can be removed by chemical treatment before distillation. For example, adding a small amount of potassium hydroxide (B78521) can help convert certain low-boiling impurities into higher-boiling ones.[5]

Troubleshooting Guide: Purification by Recrystallization

Recrystallization purifies solids based on their differential solubility in a hot versus a cold solvent. The key is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.

Frequently Asked Questions (Recrystallization)

Q1: I can't find a suitable solvent for recrystallization.

A1: Finding the right solvent is the most critical step. This compound is a polar molecule with hydrogen bonding capabilities.

  • Troubleshooting Steps:

    • Solvent Screening: Test small amounts of your crude material in various solvents of differing polarities (e.g., hexane, cyclohexane (B81311), toluene, ethyl acetate, ethanol). The ideal solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.

    • Use a Solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve the diamine in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water or toluene/hexane.[6]

    • Consider Cyclohexane: A patent for the structurally similar hexamethylene-1,6-diamine reports successful recrystallization from cyclohexane.[7] This is a good starting point for this compound.

Q2: The compound "oils out" instead of forming crystals.

A2: Oiling out occurs when the solute comes out of the hot solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Lower the Saturation Temperature: Add more solvent to the hot solution to make it less concentrated. This lowers the temperature at which the solution becomes saturated, which may be below the melting point of your compound.

    • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Do not place it directly in an ice bath. Insulating the flask can help.

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth.

Q3: No crystals are forming, even after the solution has cooled.

A3: This indicates that the solution is not supersaturated, either because too much solvent was used or the compound is simply too soluble.

  • Troubleshooting Steps:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again and see if crystals form.

    • Induce Crystallization:

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod.

    • Cool to a Lower Temperature: If room temperature cooling is insufficient, place the flask in an ice bath, and if necessary, a dry ice/acetone bath, but only after slow cooling has failed to produce crystals.

Q4: The recovered yield is very low.

A4: A low yield can be caused by several factors during the recrystallization process.

  • Troubleshooting Steps:

    • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even when the solution is cold.

    • Premature Crystallization: If the solution cools too quickly during the hot filtration step, product can be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.[8]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[6]

    • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice.

Experimental Protocols

Safety First: this compound is corrosive and harmful. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][9][10] Handle the chemical in a well-ventilated fume hood.

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (ideally half-full with the crude material). Include a magnetic stir bar for smooth boiling. Ensure all glass joints are properly sealed.

  • System Purge: Connect the apparatus to a vacuum pump with a cold trap in between. Purge the system with an inert gas (e.g., nitrogen) to remove air.

  • Apply Vacuum: Slowly apply vacuum to the system. A typical target pressure for a compound with this boiling point might be in the range of 1-10 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a first fraction. When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially ignite flammable vapors.

Protocol 2: Recrystallization of this compound from Cyclohexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane, which should not dissolve the solid at room temperature.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more cyclohexane in small portions if needed to fully dissolve the solid. The goal is a hot, saturated solution.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualized Workflows and Logic

Distillation Troubleshooting Workflow

G Diagram 1: Distillation Troubleshooting Workflow start Problem with Distillation purity Poor Purity? start->purity yield Low/No Distillate? start->yield process Process Instability? (Darkening, Pressure Fluctuation) start->process azeotrope Impurity has close BP or forms azeotrope. purity->azeotrope heat Inadequate Heat? yield->heat vacuum Vacuum Leak? yield->vacuum degradation Product Darkening? process->degradation pressure_fluctuation Pressure Unstable? process->pressure_fluctuation solution_purity Use Fractional Distillation or switch to Recrystallization. azeotrope->solution_purity solution_yield1 Increase Mantle Temp. heat->solution_yield1 solution_yield2 Check all joints/seals. vacuum->solution_yield2 solution_process1 Use Vacuum Distillation and Inert Atmosphere. degradation->solution_process1 solution_process2 Check for leaks. Ensure smooth boiling. pressure_fluctuation->solution_process2

Caption: Diagram 1: Distillation Troubleshooting Workflow

Recrystallization Troubleshooting Logic

G Diagram 2: Recrystallization Troubleshooting Logic start Problem with Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sub_no_crystals Is solution supersaturated? no_crystals->sub_no_crystals sub_oiling_out Why is it oiling out? oiling_out->sub_oiling_out sub_low_yield Where was product lost? low_yield->sub_low_yield sol_no1 Evaporate some solvent. sub_no_crystals->sol_no1 No sol_no2 Induce crystallization: - Add seed crystal - Scratch flask sub_no_crystals->sol_no2 Yes sol_oil1 Add more solvent. Cool solution slowly. sub_oiling_out->sol_oil1 Cooled too fast or too concentrated sol_oil2 Use a lower-boiling solvent. sub_oiling_out->sol_oil2 Solvent BP > Solute MP sol_yield1 Use less solvent. Concentrate mother liquor. sub_low_yield->sol_yield1 Too soluble in cold solvent sol_yield2 Pre-heat filtration apparatus. Use ice-cold wash solvent. sub_low_yield->sol_yield2 Lost during transfer/washing

Caption: Diagram 2: Recrystallization Troubleshooting Logic

References

Technical Support Center: Hexane-1,2-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hexane-1,2-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound can be synthesized through several methods, including:

  • Aminolysis of 1,2-Epoxyhexane (B74757): This involves the ring-opening of 1,2-epoxyhexane with an amine source, typically ammonia. This method can be catalyzed by various Lewis acids.

  • Reductive Amination of α-Amino Ketones: A two-step process involving the formation of an imine from an α-amino ketone (e.g., 1-amino-2-hexanone) followed by reduction to the diamine.

  • Catalytic Diamination of 1-Hexene (B165129): Direct addition of two amino groups across the double bond of 1-hexene using a suitable catalyst system.[1]

  • Hofmann Rearrangement of 2-Aminoheptanamide (B13638044): This method involves the rearrangement of an amide to an amine with one fewer carbon atom.[2][3][4]

Q2: What are the critical factors affecting the yield of this compound?

A2: The yield is influenced by several factors, including:

  • Choice of Synthesis Route: Each method has inherent advantages and disadvantages in terms of yield and scalability.

  • Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters that need to be optimized for each specific protocol.

  • Catalyst: The type and concentration of the catalyst can significantly impact the reaction rate and selectivity.

  • Purity of Reagents: Impurities in starting materials can lead to side reactions and lower yields.

  • Stoichiometry of Reactants: The molar ratio of reactants can affect the extent of reaction and the formation of byproducts.

Q3: How can I purify the final this compound product?

A3: Purification of aliphatic diamines like this compound typically involves:

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the diamine from solvents and impurities with different boiling points.[5][6]

  • Crystallization: Formation of a salt (e.g., with hydrochloric acid or tartaric acid) can facilitate purification through crystallization. The free diamine can then be regenerated.

  • Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography can be employed.

Troubleshooting Guides

Guide 1: Low Yield in Synthesis via Aminolysis of 1,2-Epoxyhexane
Observed Issue Potential Cause Suggested Solution
Low conversion of 1,2-epoxyhexane Ineffective catalystScreen different Lewis acid catalysts (e.g., YCl₃, InBr₃). Optimize catalyst loading.[1][7]
Insufficient reaction temperature or timeGradually increase the reaction temperature and monitor the progress by TLC or GC. Extend the reaction time.
Poor mixingEnsure vigorous stirring to improve contact between reactants, especially in heterogeneous mixtures.
Formation of significant side products Lack of regioselectivityEmploy a milder catalyst or optimize reaction conditions (lower temperature) to favor nucleophilic attack at the less hindered carbon of the epoxide.
Polymerization of the epoxideUse a controlled addition of the epoxide to the reaction mixture containing the amine.[8]
Formation of di- and tri-alkylation productsUse a large excess of the amine source (ammonia) to favor the formation of the primary amine.

Experimental Protocol: Aminolysis of 1,2-Epoxyhexane

  • Reaction Setup: In a high-pressure reactor, place a solution of 1,2-epoxyhexane in a suitable solvent (e.g., ethanol (B145695) or water).

  • Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., YCl₃, 1-5 mol%).

  • Amine Source: Introduce a significant excess of aqueous ammonia.

  • Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring for a specified time (e.g., 12-24 hours).

  • Work-up: After cooling, carefully vent the reactor. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under vacuum.

Logical Workflow for Troubleshooting Low Yield in Aminolysis

G start Low Yield of this compound check_conversion Check Conversion of 1,2-Epoxyhexane start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No troubleshoot_conversion Troubleshoot Conversion: - Optimize Catalyst - Increase Temperature/Time - Improve Mixing low_conversion->troubleshoot_conversion check_side_products Analyze for Side Products high_conversion->check_side_products regioisomers Regioisomers Formed? check_side_products->regioisomers polymerization Polymerization? check_side_products->polymerization overalkylation Over-alkylation? check_side_products->overalkylation solve_regio Adjust Catalyst/Conditions for Regioselectivity regioisomers->solve_regio solve_poly Controlled Epoxide Addition polymerization->solve_poly solve_overalkyl Increase Excess of Ammonia overalkylation->solve_overalkyl

Caption: Troubleshooting workflow for low yield in the aminolysis of 1,2-epoxyhexane.

Guide 2: Low Yield in Synthesis via Hofmann Rearrangement
Observed Issue Potential Cause Suggested Solution
Incomplete reaction Insufficient base or halogenEnsure the use of stoichiometric amounts of a strong base (e.g., NaOH or KOH) and bromine.
Low reaction temperatureThe reaction may require heating to proceed at an adequate rate. Monitor the reaction progress.
Formation of carbamate (B1207046) byproduct Presence of alcohol in the reaction mixtureIf an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate intermediate. Use a non-alcoholic solvent.[3]
Low yield of isolated product Loss during work-upThe product is a water-soluble amine. Ensure thorough extraction from the aqueous layer with an organic solvent after basification.

Experimental Protocol: Hofmann Rearrangement of 2-Aminoheptanamide

  • Preparation of Hypobromite (B1234621): In a flask cooled in an ice bath, dissolve sodium hydroxide (B78521) in water. Slowly add bromine while stirring to form a solution of sodium hypobromite.

  • Amide Addition: Add a solution of 2-aminoheptanamide to the cold hypobromite solution.

  • Reaction: Slowly warm the mixture and then heat to the required temperature (e.g., 70-80 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and make it strongly alkaline with additional sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extracts, remove the solvent, and purify the diamine by vacuum distillation.

Signaling Pathway for Hofmann Rearrangement

G amide 2-Aminoheptanamide base_halogen Base + Halogen (e.g., NaOH + Br2) amide->base_halogen n_bromoamide N-Bromoamide Intermediate base_halogen->n_bromoamide base2 Base n_bromoamide->base2 isocyanate Isocyanate Intermediate base2->isocyanate hydrolysis Hydrolysis (H2O) isocyanate->hydrolysis carbamic_acid Carbamic Acid Intermediate hydrolysis->carbamic_acid decarboxylation Decarboxylation (-CO2) carbamic_acid->decarboxylation product This compound decarboxylation->product

References

Side reactions to avoid in the synthesis of Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hexane-1,2-diamine. Our aim is to help you anticipate and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways can be employed to produce this compound. The most common methods include:

  • Catalytic Hydrogenation of 1,2-Dicyanobutane: This method involves the reduction of the dinitrile over a metal catalyst.

  • Reductive Amination of 1,2-Hexanedione: This route involves the reaction of the corresponding dione (B5365651) with ammonia (B1221849) in the presence of a reducing agent.

  • Ammonolysis of 1,2-Dihalohexane: This involves the reaction of a 1,2-dihalohexane with ammonia.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: Regardless of the synthetic route, the primary side reactions of concern are the formation of secondary and tertiary amines, oligomerization products, and, in the case of dinitrile hydrogenation, incomplete reduction. The primary amine products can react with starting materials or intermediates to form these undesirable byproducts.

Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their causes, and corrective actions for the common synthetic routes to this compound.

Route 1: Catalytic Hydrogenation of 1,2-Dicyanobutane

The catalytic hydrogenation of 1,2-dicyanobutane is a widely used method. However, it is prone to several side reactions that can impact the yield and purity of the final product.

Observed Issue: Low Yield of this compound and Presence of Multiple Byproducts

Potential CauseSuggested Action
Formation of Secondary and Tertiary Amines The initially formed primary amine can react with the intermediate imine, leading to secondary and subsequently tertiary amines. To minimize this, use a large excess of ammonia and maintain a high ammonia concentration throughout the reaction. Lowering the reaction temperature can also reduce the rate of these side reactions.
Oligomerization/Polymerization The diamine product can react with starting materials or intermediates to form oligomeric or polymeric byproducts. Employing a higher solvent volume to create more dilute reaction conditions can disfavor these intermolecular reactions.
Incomplete Reduction of Nitrile Groups One or both of the nitrile groups may not be fully reduced, resulting in amino-nitrile or dinitrile impurities. Ensure the catalyst is active and used in a sufficient amount. Increasing the hydrogen pressure and reaction time can also drive the reaction to completion.
Catalyst Poisoning Impurities in the starting materials or solvent can deactivate the catalyst. Ensure the purity of 1,2-dicyanobutane and the solvent before use.

Experimental Protocol: Selective Hydrogenation of 1,2-Dicyanobutane

This protocol is designed to maximize the yield of the primary diamine by minimizing side reactions.

  • Reactor Preparation: Ensure the reactor is clean, dry, and free of any contaminants. Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Loading: Add the hydrogenation catalyst (e.g., Raney Nickel or a supported rhodium catalyst) to the reactor under an inert atmosphere.

  • Solvent and Starting Material: Add a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran) and the purified 1,2-dicyanobutane to the reactor.

  • Ammonia Addition: Introduce a significant molar excess of anhydrous ammonia into the sealed reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar). Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by measuring hydrogen uptake. Once the reaction is complete, cool the reactor, vent the excess pressure, and filter the catalyst. The product can be isolated and purified by distillation under reduced pressure.

Logical Workflow for Troubleshooting Catalytic Hydrogenation

start Low Yield of This compound check_byproducts Analyze reaction mixture (e.g., GC-MS) start->check_byproducts secondary_tertiary_amines High levels of secondary/ tertiary amines detected check_byproducts->secondary_tertiary_amines oligomers High molecular weight byproducts detected check_byproducts->oligomers incomplete_reduction Amino-nitrile or dinitrile detected check_byproducts->incomplete_reduction increase_ammonia Increase ammonia concentration and/or lower temperature secondary_tertiary_amines->increase_ammonia Yes dilute_reaction Increase solvent volume oligomers->dilute_reaction Yes optimize_hydrogenation Increase H2 pressure, reaction time, or catalyst loading incomplete_reduction->optimize_hydrogenation Yes

Caption: Troubleshooting workflow for catalytic hydrogenation.

Route 2: Reductive Amination of 1,2-Hexanedione

Reductive amination offers an alternative route, but careful control of reaction conditions is crucial to avoid side reactions.

Observed Issue: Formation of Complex Mixture Instead of Desired Diamine

Potential CauseSuggested Action
Self-Condensation of 1,2-Hexanedione Aldol-type condensation reactions can occur between molecules of the dione, especially under basic or acidic conditions, leading to complex byproducts. Maintain a neutral or slightly acidic pH and keep the reaction temperature low to minimize these side reactions.
Over-alkylation of the Amine Product The newly formed diamine can react with the dione starting material, leading to the formation of secondary and tertiary amines. Use a large excess of ammonia and add the reducing agent portion-wise to keep the concentration of the intermediate imine low.
Incomplete Reaction The reaction may not go to completion, leaving unreacted dione or mono-amine intermediates. Ensure an adequate amount of the reducing agent is used and allow for sufficient reaction time.

Experimental Protocol: High-Selectivity Reductive Amination

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 1,2-hexanedione in a suitable solvent (e.g., methanol).

  • Ammonia Source: Add a large excess of an ammonia source, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol.

  • pH Adjustment: Adjust the pH of the mixture to be slightly acidic (pH 6-7) using a mild acid like acetic acid.

  • Reducing Agent Addition: Cool the reaction mixture in an ice bath and slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in small portions.

  • Reaction and Work-up: Allow the reaction to stir at a low temperature until complete, as monitored by techniques like TLC or GC. Quench the reaction carefully, and then perform an appropriate work-up to isolate the product, which may involve extraction and distillation.

Decision Tree for Optimizing Reductive Amination

start Low Purity of This compound check_pH Is reaction pH controlled? start->check_pH control_pH Adjust pH to 6-7 check_pH->control_pH No check_temp Is reaction temperature low? check_pH->check_temp Yes control_pH->check_temp lower_temp Maintain low temperature (e.g., 0-10°C) check_temp->lower_temp No check_reagent_addition Is reducing agent added slowly? check_temp->check_reagent_addition Yes lower_temp->check_reagent_addition slow_addition Add reducing agent portion-wise check_reagent_addition->slow_addition No high_purity High Purity Product check_reagent_addition->high_purity Yes slow_addition->high_purity

Caption: Decision tree for optimizing reductive amination.

Route 3: Ammonolysis of 1,2-Dihalohexane

While a direct method, ammonolysis can be challenging to control and often leads to a mixture of products.

Observed Issue: Low Selectivity for the Primary Diamine

Potential CauseSuggested Action
Formation of a Mixture of Amines The primary diamine product is nucleophilic and can react with the starting 1,2-dihalohexane to form secondary, tertiary, and even quaternary ammonium salts. The most effective way to favor the formation of the primary diamine is to use a very large excess of ammonia.
Elimination Reactions The basic conditions of the reaction can promote elimination reactions, leading to the formation of unsaturated byproducts. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize elimination.

Experimental Protocol: Controlled Ammonolysis

  • High-Pressure Reactor: This reaction is best performed in a high-pressure autoclave.

  • Ammonia Loading: Add a very large molar excess of liquid ammonia to the cooled reactor.

  • Substrate Addition: Slowly add the 1,2-dihalohexane to the liquid ammonia with vigorous stirring.

  • Reaction: Seal the reactor and allow it to warm to room temperature or slightly above. The pressure will increase significantly.

  • Work-up: After the reaction is complete, carefully vent the excess ammonia. The product mixture can then be worked up by adding a base to neutralize any ammonium salts and then extracting the free diamine. Purification is typically achieved by distillation.

Quantitative Data Summary

While specific yields are highly dependent on the precise reaction conditions, the following table provides a general comparison of the expected outcomes for the different synthetic routes under optimized conditions.

Synthetic RouteTypical Yield of this compoundCommon Side Products
Catalytic Hydrogenation of 1,2-Dicyanobutane70-90%Secondary and tertiary amines, oligomers, amino-nitriles
Reductive Amination of 1,2-Hexanedione60-80%Self-condensation products, over-alkylated amines
Ammonolysis of 1,2-Dihalohexane40-60%Secondary and tertiary amines, quaternary ammonium salts, elimination products

Disclaimer: The yields and side product profiles are illustrative and can vary significantly based on the specific experimental setup, catalyst, and reaction parameters used. The provided protocols are intended as a starting point and may require further optimization for specific applications.

"Hexane-1,2-diamine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Hexane-1,2-diamine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is a hygroscopic solid that is sensitive to air and moisture.[1] To ensure its stability, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] For long-term storage, it is recommended to keep it under an inert gas atmosphere, such as nitrogen or argon.[1] The recommended storage temperature is typically room temperature, but always refer to the product label for specific instructions.[2]

Q2: I've noticed the color of my this compound has changed from white to a yellowish or brownish hue. What could be the cause?

Q3: My this compound has solidified and is difficult to handle. What is the best way to manage this?

A3: this compound is a solid at room temperature with a melting point between 42-45 °C.[4] If the material has become a solid mass, it can be gently warmed to just above its melting point in a controlled manner (e.g., in a water bath) to facilitate handling. Ensure this is done in a well-ventilated area, preferably a fume hood, and avoid excessive heating to prevent degradation.

Q4: What are the known chemical incompatibilities of this compound?

A4: this compound is a primary amine and is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] It can also react with carbon dioxide from the air.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the diamine.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

If you are experiencing unexpected results or low yields in reactions involving this compound, consider the following troubleshooting steps:

  • Assess Purity: The purity of this compound can significantly impact reaction outcomes. Degradation products can act as impurities that may interfere with your synthesis. It is recommended to determine the purity of your material before use.

  • Check for Contamination: Ensure that the diamine has not been exposed to incompatible materials such as acids, strong oxidizing agents, or atmospheric CO2.[5][6]

  • Review Solvent Choice: Ensure the solvent used is dry and free of reactive impurities. The hygroscopic nature of this compound means it can introduce water into a reaction if not handled under anhydrous conditions.

Issue 2: Purity Analysis Discrepancies

If you are observing inconsistencies in purity analysis, this guide provides an overview of common analytical methods that can be adapted for this compound.

Quantitative Data Summary for Purity Analysis Methods

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/ELSD)Titrimetric Analysis
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Neutralization of the basic amine groups with a standardized acid.
Primary Use Quantification of volatile impurities and the main component.Quantification of the main component and non-volatile impurities.Determination of overall base content (purity).
Sample Preparation Dissolution in a volatile solvent; may require derivatization (e.g., silylation).[7]Dissolution in a suitable mobile phase.Dissolution in water or an appropriate solvent and titration with a standard acid.
Key Advantages High resolution for volatile impurities.[7]Versatile for a wide range of impurities.[8]Simple, rapid, and cost-effective for determining overall purity.[7]
Limitations May require derivatization for polar amines; thermal degradation of the sample is possible.Requires a chromophore for UV detection; Evaporative Light Scattering Detector (ELSD) can be an alternative.Non-specific; titrates all basic species, not just the target diamine.[7]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol is a general guideline and may need to be optimized for your specific instrumentation and sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) according to the manufacturer's instructions to improve peak shape and thermal stability.

    • Heat the vial if necessary to complete the derivatization.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Analysis: Inject the derivatized sample and calculate purity based on the area percentage of the main peak.

Protocol 2: Purity Determination by Titration

This protocol provides a method to determine the total base content.

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Indicator solution (e.g., Bromocresol green) or a pH meter.

    • Deionized water or a suitable solvent (e.g., isopropanol).

  • Procedure:

    • Accurately weigh approximately 0.2 g of this compound into a flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add a few drops of the indicator solution or insert the pH electrode.

    • Titrate with the standardized 0.1 M HCl solution until the endpoint is reached (color change of the indicator or the second equivalence point on the pH curve).

  • Calculation: Calculate the purity based on the volume of HCl used, its concentration, and the molar mass of this compound.

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G Troubleshooting Workflow for Purity Issues start Purity Issue Identified check_storage Review Storage Conditions (Tightly sealed? Inert atmosphere?) start->check_storage check_handling Review Handling Procedures (Exposure to air/moisture?) start->check_handling purity_analysis Perform Purity Analysis (GC, HPLC, or Titration) check_storage->purity_analysis check_handling->purity_analysis pass Purity within Specification purity_analysis->pass Pass fail Purity Out of Specification purity_analysis->fail Fail use_material Proceed with Experiment pass->use_material purify Consider Purification (e.g., Distillation, Recrystallization) fail->purify purify->purity_analysis Re-analyze discard Discard Material purify->discard If purification is not feasible G Potential Degradation Pathways of this compound cluster_oxidation Oxidation (Air/Light Exposure) cluster_co2 Reaction with CO2 (Air Exposure) h12d This compound imine Imines h12d->imine O2 carbamate Carbamate Salts h12d->carbamate CO2 nitriles Nitriles imine->nitriles Further Oxidation cleavage C-N Bond Cleavage Products imine->cleavage Hydrolysis/Oxidation

References

Technical Support Center: Optimizing Hexane-1,2-diamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of hexane-1,2-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the molecular weight of my polyamide unexpectedly low?

Low molecular weight is a frequent challenge in step-growth polymerization. Several factors can contribute to this issue:

  • Imprecise Stoichiometry: An exact 1:1 molar ratio of the diamine and the comonomer (e.g., diacid or diacyl chloride) is crucial for achieving high molecular weight. Any deviation can limit chain growth.

  • Monomer Impurities: Monofunctional impurities in either the this compound or the comonomer can act as chain terminators, preventing the formation of long polymer chains.

  • Incomplete Reaction: The polymerization reaction must proceed to a very high conversion (typically >99%) to achieve high molecular weight. Insufficient reaction time or non-optimal temperature can lead to incomplete conversion.

  • Side Reactions: Undesired side reactions can consume functional groups, leading to chain termination.

Solutions:

ParameterRecommended Action
Monomer Purity Purify monomers before use (e.g., recrystallization or distillation). Ensure the absence of monofunctional impurities.
Stoichiometry Carefully and accurately weigh all monomers. A slight excess of the more volatile monomer may be considered to compensate for potential loss during the reaction.
Reaction Time Increase the reaction time to ensure the polymerization goes to completion.
Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.
Catalyst Consider the use of a suitable catalyst to enhance the reaction rate and achieve higher conversion at lower temperatures.

Q2: What is causing the discoloration of my polymer?

Polymer discoloration can arise from several sources:

  • Oxidation: Exposure to air (oxygen) at elevated temperatures can lead to the oxidation of the polymer chains, causing yellowing or browning.

  • Impurities: Impurities in the monomers or solvent can lead to colored byproducts.

  • High Reaction Temperature: Prolonged exposure to high temperatures can cause thermal degradation of the polymer.

Solutions:

ParameterRecommended Action
Atmosphere Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Monomer/Solvent Purity Use high-purity monomers and solvents.
Temperature Control Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q3: Why is my polymer yield lower than expected?

Low polymer yield can be attributed to several factors:

  • Incomplete Reaction: As with low molecular weight, insufficient reaction time or temperature can result in a low yield.

  • Side Reactions: Side reactions can consume monomers without contributing to the main polymer chain growth.

  • Product Loss During Work-up: Significant amounts of the polymer may be lost during precipitation, filtration, and washing steps.

Solutions:

ParameterRecommended Action
Reaction Conditions Optimize reaction time and temperature to maximize conversion.
Monomer Purity Ensure high purity of monomers to minimize side reactions.
Work-up Procedure Carefully optimize the precipitation and washing steps to minimize product loss. For example, ensure the precipitation solvent is a true non-solvent for the polymer.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound typically undergo?

This compound, having two primary amine functional groups, undergoes step-growth polymerization, most commonly polycondensation, when reacted with a comonomer containing two complementary functional groups, such as a dicarboxylic acid or a diacyl chloride, to form a polyamide.

Q2: How can I control the molecular weight of the resulting polymer?

Controlling the molecular weight of the polymer is critical for tailoring its properties. This can be achieved by:

  • Stoichiometric Imbalance: Intentionally using a slight excess of one of the monomers will limit the final molecular weight. The monomer in excess will determine the end groups of the polymer chains.

  • Addition of a Monofunctional Reagent: Adding a controlled amount of a monofunctional amine or acid will act as a chain stopper, allowing for precise control over the average chain length.

Q3: What are the key safety precautions when working with this compound?

This compound is a corrosive and toxic substance. It is crucial to handle it with appropriate safety measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Experimental Protocols

Interfacial Polymerization of Polyamide from this compound and Sebacoyl Chloride

This protocol describes a common method for synthesizing polyamides at the interface of two immiscible liquids.

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or other suitable organic solvent)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of this compound and sodium hydroxide. A typical concentration is 0.5 M for each.

    • The NaOH is added to neutralize the HCl gas that is a byproduct of the reaction.

  • Organic Phase Preparation:

    • Prepare a solution of sebacoyl chloride in hexane. A typical concentration is 0.2 M.

  • Polymerization:

    • Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing of the two layers. A polymer film will form at the interface.

    • Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous strand of polyamide can be drawn from the interface.

  • Washing and Drying:

    • Wash the collected polymer strand thoroughly with water and then with ethanol (B145695) to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Effect of Monomer Concentration on Polyamide Molecular Weight (Illustrative Data)

This compound (mol/L)Diacyl Chloride (mol/L)Molecular Weight ( g/mol )
0.10.115,000
0.20.225,000
0.50.535,000

Note: This table presents illustrative data based on general principles of step-growth polymerization. Actual results may vary depending on specific experimental conditions.

Table 2: Effect of Reaction Temperature on Polymerization (Illustrative Data)

Temperature (°C)Reaction Time (h)Yield (%)Molecular Weight ( g/mol )
25248520,000
50129230,000
8069528,000 (potential degradation)

Note: This table presents illustrative data. Higher temperatures can lead to faster reactions but may also cause polymer degradation, leading to a decrease in molecular weight.

Visualizations

Troubleshooting_Workflow Start Low Molecular Weight or Yield Check_Purity Verify Monomer Purity Start->Check_Purity Check_Stoichiometry Check Stoichiometry Check_Purity->Check_Stoichiometry Purity Confirmed Purify Purify Monomers Check_Purity->Purify Impurities Suspected Check_Conditions Review Reaction Conditions Check_Stoichiometry->Check_Conditions Stoichiometry Correct Reweigh Accurately Reweigh Monomers Check_Stoichiometry->Reweigh Error Suspected Optimize_Time Increase Reaction Time Check_Conditions->Optimize_Time Purify->Check_Stoichiometry Reweigh->Check_Conditions Optimize_Temp Optimize Temperature Optimize_Time->Optimize_Temp Success Problem Resolved Optimize_Temp->Success

Caption: Troubleshooting workflow for low molecular weight/yield.

Interfacial_Polymerization cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase (Hexane) Diamine This compound Interface Interface Diamine->Interface NaOH NaOH NaOH->Interface Diacyl_Chloride Diacyl Chloride Diacyl_Chloride->Interface Polymer Polyamide Formation Interface->Polymer

Caption: Interfacial polymerization of this compound.

Technical Support Center: Resolving Racemic Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic Hexane-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chiral resolution process. The primary focus is on the classical method of diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind resolving a racemic mixture of this compound?

A1: The resolution of racemic this compound is based on the principle of converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties. This is typically achieved by reacting the racemic diamine (a mixture of (R)- and (S)-Hexane-1,2-diamine) with an enantiomerically pure chiral resolving agent, such as L-(+)-tartaric acid. The resulting diastereomeric salts, ((R)-Hexane-1,2-diamine · L-tartrate) and ((S)-Hexane-1,2-diamine · L-tartrate), will have different solubilities, allowing for their separation by fractional crystallization.[1][2]

Q2: Which chiral resolving agents are most effective for this compound?

A2: For the resolution of racemic bases like this compound, chiral acids are the resolving agents of choice.[3] L-(+)-tartaric acid is a commonly used, effective, and economical option.[1] Other chiral acids that can be screened for effectiveness include:

  • D-(-)-tartaric acid

  • O,O'-dibenzoyl-L-tartaric acid (DBTA)

  • O,O'-di-p-toluoyl-L-tartaric acid (DPTTA)

  • (-)-Mandelic acid

  • (+)-Camphor-10-sulfonic acid[3]

The optimal resolving agent is determined empirically by screening various options to find the one that provides the best crystal quality and separation efficiency.

Q3: How do I select an appropriate solvent for the diastereomeric salt crystallization?

A3: The choice of solvent is critical as it directly influences the solubility difference between the two diastereomeric salts.[4] The ideal solvent should dissolve both diastereomeric salts at an elevated temperature but show a significant difference in their solubilities upon cooling, leading to the preferential crystallization of the less soluble salt. A systematic screening of solvents with varying polarities is highly recommended. Common solvents to evaluate include:

  • Methanol

  • Ethanol[4]

  • Isopropanol[4]

  • Water[4]

  • Mixtures of the above (e.g., methanol/water)

Q4: How can I determine the enantiomeric excess (ee%) of my resolved this compound?

A4: The enantiomeric excess of the resolved diamine is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] This often requires derivatization of the diamine with a suitable agent to make it detectable by UV or other detectors and to enhance separation on a chiral stationary phase.[6] Polarimetry, which measures the optical rotation of the sample, can also be used to determine enantiomeric purity if the specific rotation of the pure enantiomer is known.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of this compound via diastereomeric salt crystallization.

Problem Possible Causes Solutions & Recommendations
Failure to Crystallize / "Oiling Out" The diastereomeric salt is too soluble in the chosen solvent.- Solvent Screening: Test a range of solvents with varying polarities. Less polar solvents or solvent mixtures may decrease solubility. - Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution. - Induce Crystallization: Try scratching the inside of the flask at the solution surface with a glass rod or adding a seed crystal of the desired diastereomer.
The solution is not sufficiently supersaturated.- Cooling: Ensure the solution is cooled to a sufficiently low temperature. A slower, controlled cooling rate often yields better crystals.
Impurities are present.- Purification: Ensure the starting racemic diamine and the resolving agent are of high purity.
Low Yield of Desired Diastereomeric Salt The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize Solvent System: Experiment with different solvents or solvent mixtures to minimize the solubility of the desired salt. - Lower Crystallization Temperature: Reducing the final crystallization temperature can decrease solubility and improve the yield.
Premature filtration.- Monitor Crystallization: Allow sufficient time for the crystallization to reach equilibrium before filtering.
Low Enantiomeric Excess (ee%) of Resolved Diamine The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Solvent Optimization: This is the most critical factor. A thorough screening of solvents is necessary to maximize the solubility difference. - Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly improve the enantiomeric excess, although this will result in some loss of yield.
Crystallization occurred too rapidly, trapping the undesired diastereomer.- Controlled Cooling: Employ a slow and controlled cooling profile to allow for selective crystallization.
Inefficient washing of the crystals.- Washing Technique: Wash the filtered crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

Experimental Protocols

Resolution of Racemic this compound with L-(+)-Tartaric Acid (Generalized Protocol)

Note: This is a generalized protocol and may require optimization for specific experimental conditions. The quantitative data provided in the subsequent table is for analogous, shorter-chain 1,2-diamines and should be used as a reference for method development.

a. Formation and Crystallization of the Diastereomeric Salt:

  • Dissolve one equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.

  • In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in the same solvent, also with gentle heating.

  • Slowly add the tartaric acid solution to the diamine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

b. Liberation of the Enantiomerically Enriched Diamine:

  • Dissolve the collected diastereomeric salt in water.

  • Add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly basic (pH > 10) to liberate the free diamine.[1]

  • Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).[5]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.[5]

c. Determination of Enantiomeric Excess (ee%):

  • The enantiomeric excess of the resolved diamine should be determined by chiral HPLC or GC, potentially after derivatization.

  • A general chiral HPLC method for primary amines involves a chiral stationary phase with a mobile phase such as hexane/ethanol.[7]

Quantitative Data for Resolution of Analogous 1,2-Diamines
Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Resolved AmineReference
L-(+)-Tartaric AcidEthanol~60%92%[4]
L-(+)-Tartaric AcidIsopropanol~65%95%[4]
L-(+)-Tartaric AcidAcetonitrile~30%75%[4]

Visualizations

Experimental Workflow for Chiral Resolution

G Experimental Workflow for Chiral Resolution of this compound cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Free Amine cluster_2 Analysis A Racemic this compound C Dissolve in Optimal Solvent A->C B Chiral Resolving Agent (e.g., L-Tartaric Acid) B->C D Mix and Crystallize C->D E Filter and Wash Crystals D->E F Dissolve Crystals in Water E->F Less Soluble Diastereomeric Salt G Add Base (e.g., NaOH) F->G H Extract with Organic Solvent G->H I Dry and Evaporate Solvent H->I J Enantiomerically Enriched this compound I->J K Chiral HPLC/GC Analysis J->K L Determine ee% K->L G Troubleshooting Low Enantiomeric Excess (ee%) A Low ee% Observed B Are the solubilities of the diastereomeric salts sufficiently different? A->B C Did crystallization occur too quickly? B->C Yes E Perform Solvent Screening B->E No D Was the crystal washing effective? C->D Yes F Implement a Slower, Controlled Cooling Profile C->F No G Wash Crystals with a Small Amount of Cold Solvent D->G No H Consider Recrystallization D->H Yes

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with Chiral Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using chiral hexane-1,2-diamine derivatives, such as (R,R)- and (S,S)-1,2-diaminocyclohexane (DACH), in asymmetric synthesis.

Troubleshooting Guides

Low enantioselectivity is a frequent challenge in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)

Question: My reaction yields the desired product, but the enantiomeric excess is significantly lower than expected or varies between runs. What are the potential causes and solutions?

Answer: Several factors can contribute to low or inconsistent enantioselectivity. A systematic evaluation of your experimental setup is crucial.

Troubleshooting Workflow:

Troubleshooting_Low_ee start Low or Inconsistent ee Observed analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytical reagents Step 2: Scrutinize Reagents & Catalyst Purity analytical->reagents Method Validated sub_analytical1 Is resolution between enantiomers > 1.5? analytical->sub_analytical1 conditions Step 3: Evaluate Reaction Conditions reagents->conditions Reagents & Catalyst Pure sub_reagents1 Substrate/Reagent Purity Check reagents->sub_reagents1 resolution Resolution: Reproducible & High ee Achieved conditions->resolution Conditions Optimized sub_conditions1 Temperature Control: - Consistent? - Accurate? conditions->sub_conditions1 sub_analytical1->reagents Yes sub_analytical2 Validate method: - Accuracy - Precision - Linearity sub_analytical1->sub_analytical2 No sub_analytical2->reagents sub_reagents2 Purify starting materials (e.g., recrystallization, distillation) sub_reagents1->sub_reagents2 Impurities Detected sub_reagents3 Catalyst Quality Check (Ligand & Metal Precursor) sub_reagents1->sub_reagents3 Pure sub_reagents2->conditions sub_reagents3->conditions High Purity sub_reagents4 Synthesize/procure fresh catalyst & characterize thoroughly sub_reagents3->sub_reagents4 Degradation Suspected sub_reagents4->conditions sub_conditions2 Calibrate thermostat. Ensure uniform heating/cooling. sub_conditions1->sub_conditions2 No sub_conditions3 Solvent Quality: - Anhydrous? - Degassed? sub_conditions1->sub_conditions3 Yes sub_conditions2->sub_conditions3 sub_conditions4 Use freshly distilled/anhydrous solvent. sub_conditions3->sub_conditions4 No sub_conditions5 Atmosphere Control: - Inert gas pure? - Air leaks? sub_conditions3->sub_conditions5 Yes sub_conditions4->sub_conditions5 sub_conditions5->resolution Yes sub_conditions6 Check for leaks. Use high-purity inert gas. sub_conditions5->sub_conditions6 No sub_conditions6->resolution

Caption: A logical workflow for troubleshooting low enantioselectivity.

Detailed Explanations:

  • Analytical Method Validation: Before optimizing reaction parameters, ensure your chiral HPLC or GC method is accurate and reproducible. Poor separation of enantiomers can lead to incorrect ee values.

  • Reagent and Catalyst Purity:

    • Substrate and Reagents: Impurities in starting materials can act as catalyst poisons or participate in non-selective background reactions.

    • Chiral Ligand: The enantiomeric purity of the this compound ligand is critical. Verify the ee of the ligand itself.

    • Metal Precursor: The quality of the metal salt used to form the catalyst complex is also important. Use a fresh, high-purity source.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. A solvent screening is often necessary.

    • Catalyst Loading: Insufficient catalyst can lead to a more prominent, non-selective background reaction. Conversely, excessively high loading is not economical.

    • Additives/Co-catalysts: Acids, bases, or other additives can play a crucial role in activating the catalyst or substrate and can dramatically impact enantioselectivity.

    • Atmosphere: For air- and moisture-sensitive catalysts, rigorous inert atmosphere techniques are essential to prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: I'm observing low conversion in my reaction. Could this be related to the low enantioselectivity?

A1: Yes, low conversion and low enantioselectivity can be linked. If the desired catalytic cycle is slow or inhibited, a non-catalyzed or background reaction may be occurring, which is typically non-enantioselective. This can result in a racemic or low-ee product mixture. Addressing the factors that improve catalyst activity, such as ensuring reagent purity and optimizing temperature, can often improve both conversion and enantioselectivity.

Q2: Can the structure of the this compound ligand derivative affect the enantioselectivity?

A2: Absolutely. Modifications to the amine groups of the 1,2-diaminocyclohexane backbone, such as the introduction of bulky substituents or the formation of salen-type ligands, are crucial for creating a well-defined chiral pocket around the metal center. These modifications directly influence how the substrate approaches the catalyst, thereby determining the stereochemical outcome of the reaction.[1]

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice is critical and often substrate-dependent. Non-polar solvents are generally preferred for many asymmetric reactions as they minimize interference with the catalyst-substrate interaction. However, in some cases, coordinating solvents can be beneficial. A solvent screening is the most effective way to identify the optimal medium for your specific transformation.

Q4: My reaction is known to be reversible. Can this affect the final enantiomeric excess?

A4: Yes, for reversible reactions, the enantiomeric excess of the product can decrease over time, a phenomenon known as ee erosion.[2] This occurs if the reverse reaction and subsequent forward reaction are not perfectly stereoselective. To mitigate this, it is often beneficial to run the reaction to a partial conversion and stop it before significant erosion occurs, or to use conditions that favor the forward reaction, such as removing a byproduct.

Q5: Are there any general guidelines for choosing additives or co-catalysts?

A5: The choice of additive is highly reaction-specific. In asymmetric Henry reactions catalyzed by copper-diamine complexes, a base is often required to generate the nitronate anion.[3] In asymmetric transfer hydrogenations, a hydrogen source like formic acid/triethylamine is used.[2] Acidic or basic additives can also act as co-catalysts, influencing the electronic properties of the catalyst or substrate. Reviewing literature for similar transformations is the best starting point for selecting appropriate additives.

Data Presentation

The following tables summarize the impact of various reaction parameters on enantioselectivity in representative reactions using chiral 1,2-diaminocyclohexane-based catalysts.

Table 1: Effect of Solvent on Enantioselectivity in an Asymmetric Henry Reaction

EntrySolventYield (%)ee (%)
1Methanol8885.3
2Isopropanol8086.6
3Isobutanol9982.6
4THF7968.3

Reaction conditions: Aromatic aldehyde and nitromethane (B149229) with a chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst system. Data synthesized from literature reports.[3]

Table 2: Effect of Temperature on Enantioselectivity in an Asymmetric Henry Reaction

EntryTemperature (°C)Time (h)Yield (%)ee (%)
125249994.6
210488790.4

Reaction conditions: Aromatic aldehyde and nitromethane with a chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst system in ethanol. Data synthesized from literature reports.[3]

Table 3: Effect of Catalyst Loading on Enantioselectivity in an Asymmetric Epoxidation

EntryCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
12.00.5>9595
20.22.0>9595
30.0212.0>9594

Reaction conditions: Epoxidation of 1,2-dihydronaphthalene (B1214177) with H₂O₂ catalyzed by a (salen)Mn(III) complex in water with a surfactant at 25°C. Data synthesized from literature reports.[4]

Table 4: Effect of Co-catalyst in Asymmetric Transfer Hydrogenation

EntryCo-catalystConversion (%)ee (%)
1None6570
2Trifluoroacetic Acid (TFA)9599

Reaction conditions: Intramolecular aza-Michael addition of an enone carbamate (B1207046) catalyzed by a cinchona-based primary-tertiary diamine. Data synthesized from literature reports.[5]

Experimental Protocols

Protocol 1: General Procedure for Optimizing an Asymmetric Michael Addition

This protocol outlines a general method for optimizing the reaction conditions for an asymmetric Michael addition of a β-keto ester to an α,β-unsaturated ketone using a chiral 1,2-diaminocyclohexane-derived catalyst.

Materials:

  • Chiral 1,2-diaminocyclohexane-based catalyst (e.g., a thiourea (B124793) derivative)

  • β-keto ester

  • α,β-unsaturated ketone

  • Anhydrous solvents (e.g., toluene, CH₂Cl₂, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Workflow for Optimization:

Optimization_Workflow start Start Optimization solvent 1. Solvent Screening (e.g., Toluene, CH2Cl2, THF) at Room Temperature start->solvent temperature 2. Temperature Optimization (e.g., RT, 0°C, -20°C, -40°C) in Best Solvent solvent->temperature Identify best solvent catalyst_loading 3. Catalyst Loading (e.g., 10, 5, 2, 1 mol%) at Optimal T & Solvent temperature->catalyst_loading Determine optimal temperature concentration 4. Concentration Effects (e.g., 0.1 M, 0.5 M, 1.0 M) catalyst_loading->concentration Find lowest effective loading end Optimized Conditions concentration->end

Caption: A systematic workflow for optimizing an asymmetric Michael addition.

Procedure:

  • Solvent Screening:

    • To a series of oven-dried reaction vials under an inert atmosphere, add the chiral catalyst (e.g., 10 mol%).

    • Add the β-keto ester (1.0 equiv) and the α,β-unsaturated ketone (1.2 equiv).

    • To each vial, add a different anhydrous solvent to achieve a standard concentration (e.g., 0.1 M).

    • Stir the reactions at room temperature and monitor by TLC.

    • After completion (or a set time), quench the reactions, work up, and determine the yield and ee for each solvent.

  • Temperature Optimization:

    • Using the optimal solvent from the previous step, set up a series of reactions at different temperatures (e.g., 25°C, 0°C, -20°C, -40°C).

    • Monitor the reactions and analyze the yield and ee for each temperature.

  • Catalyst Loading Optimization:

    • At the optimal solvent and temperature, vary the catalyst loading (e.g., 10, 5, 2, 1 mol%) to find the lowest effective amount that maintains high enantioselectivity and an acceptable reaction rate.

  • Concentration Optimization:

    • Investigate the effect of reactant concentration on the reaction outcome at the optimized conditions.

Protocol 2: General Procedure for Asymmetric Henry (Nitroaldol) Reaction

This protocol provides a general starting point for an asymmetric Henry reaction between an aldehyde and a nitroalkane, catalyzed by a copper(II)-chiral diamine complex.

Materials:

  • Chiral 1,2-diaminocyclohexane-based ligand

  • Copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂)

  • Aldehyde

  • Nitroalkane

  • Anhydrous alcohol solvent (e.g., ethanol, isopropanol)

  • Base (if required, e.g., triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Catalyst Formation:

    • In an oven-dried flask under an inert atmosphere, dissolve the chiral diamine ligand (e.g., 10 mol%) in the anhydrous alcohol solvent.

    • Add the copper(II) salt (e.g., 10 mol%) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup:

    • Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or 0°C).

  • Addition of Reactants:

    • To the cooled catalyst solution, add the aldehyde (1.0 equiv) followed by the nitroalkane (2-5 equiv).

    • If a base is required as an additive, it can be added at this stage.

  • Reaction Monitoring:

    • Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Analysis:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

    • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

References

Technical Support Center: Characterization of Impurities in Commercial Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the use of commercial hexane-1,2-diamine in experimental settings. The following troubleshooting guides and FAQs are based on general principles of amine chemistry and information available for structurally related diamines, due to limited specific data on this compound itself.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is giving a lower yield than expected and some unexpected side products. What could be the cause?

A1: Lower yields and unexpected side products when using this compound can often be attributed to impurities in the commercial reagent. Potential culprits include:

  • Residual Starting Materials and Solvents: Depending on the synthesis route (e.g., ammonolysis of a haloalkane), unreacted precursors or solvents used during purification may persist.

  • Positional Isomers: Isomers such as hexane-1,3-diamine (B14751582) or hexane-1,6-diamine could be present, arising from non-selective synthesis steps. These isomers may have different reactivity profiles, leading to the formation of undesired products.

  • Oligomeric Impurities: Self-reaction of this compound or reaction with precursor molecules can lead to the formation of dimers or trimers, which can interfere with the stoichiometry of your reaction.

  • Water Content: this compound is hygroscopic and can absorb atmospheric moisture. Water can act as a competing nucleophile in some reactions or affect the performance of certain catalysts.

Q2: I am observing batch-to-batch variability in my experimental results. Could impurities in this compound be responsible?

A2: Yes, significant batch-to-batch variability is a strong indicator of inconsistent impurity profiles in your starting material. The type and concentration of impurities can differ between production runs, leading to unpredictable reaction outcomes. We recommend performing a qualification of each new batch of this compound using the analytical methods detailed below to ensure consistency.

Q3: My final compound, synthesized using this compound, has a slight yellow discoloration after purification. What might be the cause?

A3: Yellowing of samples containing amines can be due to oxidation. Commercial diamines may contain trace metal impurities from the manufacturing process that can catalyze the oxidation of the amine groups, leading to colored byproducts. Additionally, certain impurities, when carried through the reaction, may be more susceptible to oxidation than the desired product.

Q4: During the workup of my reaction, I'm having trouble separating my product from a persistent, polar impurity. Could this be related to the this compound?

A4: It is possible. If the commercial this compound contains highly polar impurities, such as oligomeric diamines or salts, these may be difficult to remove using standard extraction or chromatographic methods. Characterizing the impurity by LC-MS or NMR would be advisable to determine its structure and devise a suitable purification strategy.

Impurity Profile and Analytical Data

Due to the lack of specific public data for commercial this compound, the following table presents a plausible impurity profile based on common synthesis routes for similar aliphatic diamines. The concentration ranges are hypothetical and serve as a guideline for what might be expected.

Impurity Class Potential Impurities Plausible Concentration Range (by GC-MS) Potential Impact
Positional Isomers Hexane-1,3-diamine, Hexane-1,6-diamine0.1 - 2.0%Altered product regiochemistry, difficult to separate from the desired product.
Cyclic Byproducts Substituted piperazines/piperidines< 0.5%Can act as a chain terminator in polymerization reactions.
Oligomers Dimer of this compound< 1.0%Affects stoichiometry, can lead to cross-linking.
Starting Materials e.g., 1,2-dichlorohexane< 0.1%Can introduce unwanted reactivity and side products.
Residual Solvents Toluene, Ethanol, Heptane< 0.5%May interfere with reaction conditions or downstream applications.
Water Water< 1.0%Can hydrolyze sensitive reagents or act as a competing nucleophile.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile impurities such as residual solvents, starting materials, and isomeric byproducts.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Prepare a series of calibration standards for expected impurities in the same solvent.

  • GC-MS Conditions:

    • Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by creating a calibration curve from the standards.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Objective: To detect and quantify non-volatile or thermally labile impurities such as oligomers and salts.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of A: 0.1% Trifluoroacetic Acid (TFA) in Water and B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify impurities using an external standard method or by area percent normalization, assuming a similar response factor for related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide structural information on the bulk material and to identify and characterize unknown impurities.

Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is desired.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiments:

      • ¹H NMR: To observe the proton environment and for initial assessment of purity.

      • ¹³C NMR: To determine the number of unique carbon environments.

      • 2D NMR (COSY, HSQC): To aid in the structural elucidation of unknown impurities by establishing proton-proton and proton-carbon correlations.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative molar ratios of impurities to the main component.

    • Analyze the chemical shifts and coupling constants to deduce the structure of impurities.

Visualizations

Experimental_Workflow cluster_start Sample Receipt cluster_analysis Impurity Characterization cluster_decision Decision Point cluster_outcome Outcome start Commercial This compound Batch gcms GC-MS Analysis (Volatiles) start->gcms hplc HPLC Analysis (Non-Volatiles) start->hplc nmr NMR Spectroscopy (Structural ID) start->nmr decision Impurity Profile Acceptable? gcms->decision hplc->decision nmr->decision pass Release for Experimental Use decision->pass Yes fail Reject Batch or Purify Further decision->fail No

Caption: Workflow for the characterization of impurities in commercial this compound.

Troubleshooting_Logic start Unexpected Experimental Result (e.g., low yield) check_purity Is the purity of This compound confirmed? start->check_purity analyze Characterize Impurities: - GC-MS - HPLC - NMR check_purity->analyze No re_evaluate Re-evaluate other reaction parameters (temp, time, stoichiometry) check_purity->re_evaluate Yes purify Purify this compound (e.g., distillation) or source from new vendor analyze->purify proceed Proceed with experiment using characterized material purify->proceed

Managing the hygroscopic nature of Hexane-1,2-diamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of Hexane-1,2-diamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound is an organic compound with the formula C₆H₁₆N₂.[1] Like many amines, it is hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[2][3] This property is due to the amine functional groups, which can form hydrogen bonds with water molecules. While specific data on this compound's hygroscopicity is limited, a related compound, Hexane-1,6-diamine, is known to be hygroscopic and readily absorbs moisture and carbon dioxide from the air.[4]

Q2: How does absorbed water affect my experiments involving this compound?

A2: The presence of water can have significant, and often detrimental, effects on your reaction. These can include:

  • Catalyst Deactivation: Many catalysts used in organic synthesis are sensitive to moisture and can be deactivated, slowing down or completely stopping your reaction.

  • Altered Reaction Kinetics: In some specific cases, such as with certain epoxy-amine systems, water can act as a catalyst and accelerate the reaction.[7] However, this is often an uncontrolled effect.

  • Impact on Stereoselectivity: The presence of water can alter the solvent environment, which may negatively impact the enantiomeric excess in stereocontrolled reactions.[8]

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, its effective concentration will be lower than calculated, leading to inaccurate stoichiometric ratios.

Q3: What is the proper way to store this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[2] For long-term storage or for highly sensitive applications, the following are recommended:

  • Inert Atmosphere: Store the container inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) or within a nitrogen-filled glovebox.[3][9]

  • Cool and Dry Place: Keep the chemical in a cool, dry location away from heat sources or direct sunlight.[10]

  • Specialized Packaging: If purchased in packaging like AcroSeal™, utilize the septum to withdraw the reagent while maintaining an inert atmosphere.[5]

Q4: How should I handle this compound when setting up an experiment?

A4: Minimize exposure to the laboratory atmosphere at all times.[2]

  • Glovebox: The ideal method for handling highly air- and moisture-sensitive reagents is inside an inert-atmosphere glovebox.[9][11]

  • Schlenk Line: If a glovebox is not available, use a Schlenk line. This apparatus allows you to perform manipulations under a positive pressure of an inert gas like argon or nitrogen.[9]

  • Quick Dispensing: If you must handle it in the open, do so as quickly as possible. Weigh the required amount in a sealed container and close it immediately.[2]

  • Dry Equipment: Ensure all glassware, syringes, and needles are thoroughly dried before use, typically by placing them in an oven (e.g., 125-140°C) for several hours and allowing them to cool in a desiccator or under a stream of inert gas.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in a moisture-sensitive reaction. The this compound reagent may have absorbed excessive moisture, reacting with other sensitive reagents or deactivating a catalyst.1. Verify the water content of your this compound using Karl Fischer titration (see Protocol 1). 2. If the water content is high, consider drying the reagent or using a fresh, unopened bottle. 3. Review your handling procedures to ensure minimal exposure to the atmosphere. Use a glovebox or Schlenk line.[9]
Inconsistent results or poor reproducibility between batches. The water content in the this compound may vary between experiments due to differences in handling or storage time.1. Standardize your handling protocol for the reagent. 2. Always use an inert atmosphere for transfers.[9][11] 3. Measure the water content of the reagent before each critical experiment or for each new bottle opened.[13]
Formation of unexpected byproducts. Absorbed water may be participating in side reactions. For example, hydrolyzing an ester or acid chloride reagent.[6]1. Identify the structure of the byproduct to understand the side reaction. 2. Strictly follow anhydrous techniques. Dry all solvents and reagents thoroughly. 3. Ensure your inert gas is of high purity and passed through a drying trap.
The solid this compound appears clumpy or has turned into a liquid. The material has absorbed a significant amount of moisture from the air, a phenomenon known as deliquescence for highly hygroscopic substances.[3][14]1. The reagent is likely contaminated with a high percentage of water and should not be used for moisture-sensitive applications. 2. Dispose of the contaminated reagent according to safety guidelines and obtain a fresh supply. 3. Review your storage procedures to prevent this from happening in the future. Ensure containers are sealed tightly.[2]

Quantitative Data Summary

The table below summarizes key physicochemical properties for this compound and the related, well-characterized Hexane-1,6-diamine.

PropertyThis compoundHexane-1,6-diamine
Molecular Formula C₆H₁₆N₂[1]C₆H₁₆N₂[15]
Molar Mass 116.20 g/mol [1]116.21 g/mol [15]
Appearance Data not specifiedColorless to yellowish solid[15]
Melting Point Data not specified39 to 42 °C[15]
Boiling Point Data not specified204.6 °C[15]
Hygroscopic Nature Assumed to be hygroscopicYes, readily absorbs moisture and CO₂ from the air.[4]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol describes a standard method for accurately measuring the water content in a basic amine sample like this compound.[13]

Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent

  • Neutralizing agent: Benzoic acid or Salicylic acid[13]

  • Airtight, dry glass syringe and needle

  • This compound sample

Procedure:

  • Cell Preparation: Add 100 mL of anhydrous methanol and ~10 g of benzoic acid to the titration cell of the Karl Fischer apparatus. The benzoic acid helps neutralize the strong basicity of the amine, which can otherwise interfere with the endpoint.[13]

  • Pre-Titration: Start the instrument to titrate any residual moisture in the solvent until a stable, low-drift baseline is achieved.

  • Sample Preparation: Rinse a clean, dry syringe with the this compound sample.

  • Draw a suitable amount of the sample into the syringe and weigh the syringe precisely.

  • Sample Injection: Quickly inject the sample into the titration cell through the septum. Be careful not to let the needle tip touch the solvent.

  • Reweigh the syringe immediately to determine the exact mass of the sample added.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water has reacted and the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the titrant consumed and the sample mass, typically reported as a percentage (%) or parts per million (ppm).

Protocol 2: General Procedure for a Moisture-Sensitive Reaction

This protocol outlines the setup for a reaction requiring anhydrous conditions, such as a condensation reaction involving this compound where water could cause side reactions.[16]

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Schlenk line with a dual vacuum/inert gas manifold

  • Rubber septa, glass stoppers, and magnetic stir bar

  • Oven-dried glassware

  • Dry syringes and needles for liquid transfers[12][17]

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven (e.g., at 140°C for at least 4 hours).[12]

  • System Assembly: Assemble the reaction flask with a condenser (if needed) and septa while still hot. Immediately connect it to the Schlenk line.

  • Inerting the System: Evacuate the air from the flask using the vacuum on the Schlenk line and then backfill it with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere is inert.[9]

  • Reagent Addition (Solid): If adding solid this compound, it is best to weigh it in a glovebox and add it to the flask before assembling the system.[9] Alternatively, add it quickly to the flask under a strong positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a dry syringe or a cannula transfer from a bottle with a septum (e.g., an AcroSeal™ bottle).[5]

  • Addition of Other Reagents: Add any other liquid reagents via a dry syringe. Solid reagents should be added using a solid addition tube or dissolved in an anhydrous solvent and added as a solution.[9]

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil bubbler connected to the gas outlet of the manifold.[17]

  • Work-up: Upon completion, the reaction can be quenched and worked up. Be aware that quenching a reactive mixture can be exothermic.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution prep_glass Oven-Dry All Glassware (Flask, Syringes, etc.) prep_reagents Ensure Solvents and Reagents are Anhydrous assemble Assemble Glassware (while hot if possible) prep_reagents->assemble Proceed to Setup connect Connect to Schlenk Line assemble->connect inert Perform 3x Evacuate-Refill Cycles with Ar/N₂ connect->inert add_reagent Add this compound (under positive gas flow or in glovebox) inert->add_reagent System is Inert add_solvent Add Anhydrous Solvent (via dry syringe/cannula) add_reagent->add_solvent add_other Add Other Reagents add_solvent->add_other run_reaction Run Reaction Under Positive Inert Pressure add_other->run_reaction workup Quench & Work-up run_reaction->workup

Caption: Workflow for handling hygroscopic reagents.

troubleshooting_tree start Unexpected Result (e.g., low yield, byproduct) q1 Was the reagent handled under an inert atmosphere? start->q1 a1_no Implement Inert Technique (Glovebox/Schlenk Line) and Repeat Experiment q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Was the reagent stored properly in a sealed container/desiccator? a1_yes->q2 a2_no Review Storage Protocol. Use a Fresh Batch of Reagent. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Determine Water Content via Karl Fischer Titration a2_yes->q3 q4 Is Water Content > 0.1%? q3->q4 a4_yes Reagent is Contaminated. Use a Fresh, Dry Batch. q4->a4_yes Yes a4_no Moisture in this reagent is not the primary issue. Investigate other parameters: - Purity of other reagents - Solvent dryness - Reaction temperature q4->a4_no No

Caption: Troubleshooting decision tree for experiments.

Caption: Diagram of a Schlenk line reaction setup.

References

Technical Support Center: Safe Disposal of Hexane-1,2-diamine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Hexane-1,2-diamine waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive and toxic substance. The primary hazards include:

  • Health Hazards: It is harmful if swallowed or if it comes into contact with skin.[1][2] It causes severe skin burns and serious eye damage.[1][2][3] Inhalation may cause respiratory irritation.[1][2]

  • Environmental Hazards: It is harmful to aquatic life and should not be released into the environment.[1][4]

  • Physical Hazards: The substance is combustible and can form explosive mixtures with air upon intense heating.

Q2: How should I properly store this compound waste prior to disposal?

A2: Proper storage is crucial to prevent hazardous reactions and environmental contamination.

  • Segregation: Keep this compound waste separate from other chemical wastes, especially incompatible substances like acids and strong oxidizing agents.[5][6]

  • Containers: Use containers that are in good condition and compatible with amines. The original container is often a suitable choice.[5][7] Ensure containers are kept tightly closed to prevent the release of fumes.[5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5][7]

  • Storage Area: Store the sealed containers in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and ignition sources.[5] The storage area should be secure and under the control of the waste generator.[7]

Q3: Can I neutralize this compound waste in the lab before disposal?

A3: In-lab neutralization of this compound is not recommended . While it is a basic amine that reacts with acids, attempting to neutralize it can be dangerous and is not advised in a standard laboratory setting without specific protocols and equipment. The reaction can generate heat, and improper handling could lead to splashes or the release of hazardous fumes. The recommended disposal method is to contact a licensed professional waste disposal service.[1]

Q4: What is the officially recommended procedure for disposing of this compound waste?

A4: The standard and required procedure is to dispose of it as hazardous waste through an approved channel. You must contact a licensed professional waste disposal company to handle the collection and final disposal.[1][5] The preferred method of destruction is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8] Never dispose of this compound waste down the drain or in regular trash.[4][5]

Q5: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A5: Comprehensive PPE is mandatory to prevent exposure. This includes:

  • Gloves: Wear appropriate chemical-resistant gloves.[1]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[1][5]

  • Body Protection: A lab coat or flame-retardant antistatic protective clothing is necessary.[5]

  • Respiratory Protection: If working outside a fume hood or if dusts/vapors are generated, use a NIOSH/MSHA-approved respirator.[4]

Troubleshooting Guide

Q: What should I do in the event of a this compound waste spill?

A: In case of a spill, act quickly and safely:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[9]

  • Wear PPE: Before cleaning, don the appropriate PPE as described above.[5]

  • Contain the Spill: Prevent the spill from spreading or entering drains by covering drains and using spill containment materials like absorbent pads or sand.[5]

  • Clean-Up: For liquid spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel).[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

  • Collect Waste: Place all contaminated materials (absorbents, PPE, etc.) into a suitable, sealable, and clearly labeled hazardous waste container.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Notify your institution's environmental health and safety (EHS) office about the spill.

Q: I accidentally mixed this compound waste with an incompatible chemical (e.g., a strong acid or oxidizer). What should I do?

A: This is a potentially hazardous situation.

  • Do Not Touch: Do not attempt to move or handle the container if it shows any signs of reaction (e.g., heat, gas evolution, discoloration).

  • Evacuate: Immediately clear the area.

  • Alert Authorities: Contact your institution's EHS office or emergency response team immediately and inform them of the specific chemicals that were mixed. Provide as much detail as possible.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated by opening a fume hood sash. Do not remain in the area.

Q: My this compound waste container is leaking. What are the immediate steps?

A: A leaking container must be addressed immediately to prevent a larger spill.

  • Don PPE: Wear full, appropriate PPE.

  • Secondary Containment: If possible and safe, place the leaking container into a larger, compatible, and sealable container (overpack drum).

  • Contain Leakage: Use absorbent materials to contain any material that has already leaked out.

  • Relabel: Ensure the outer container is clearly labeled as "Hazardous Waste" with the chemical name and any other required information.

  • Clean and Report: Clean up any residual contamination and report the incident to your EHS office.

Quantitative Data

The following table summarizes key quantitative data for this compound and the closely related, more commonly documented Hexane-1,6-diamine. Properties are for the 1,2-isomer unless otherwise noted.

PropertyValueSource(s)
Chemical Formula C₆H₁₆N₂[10][11]
Molecular Weight 116.20 g/mol [10][11]
CAS Number 13880-27-8[10][11]
Appearance Colorless liquid or solid[10]
Odor Strong amine odor[10]
Melting Point 42 - 45 °C (108 - 113 °F) (for 1,6-isomer)[1][2]
Boiling Point 204 - 205 °C (399 - 401 °F) (for 1,6-isomer)[2]
Density 0.89 g/cm³ at 25 °C (77 °F) (for 1,6-isomer)
Flash Point 85 °C (185 °F) (for 1,6-isomer)[2]
Solubility Soluble in water[10][12]

Experimental Protocols

Protocol 1: Preparing this compound Waste for Disposal

This protocol outlines the standard procedure for accumulating and preparing waste for collection by a licensed disposal service.

Methodology:

  • Designate a Satellite Accumulation Area (SAA): Choose a designated area in the lab where the waste will be accumulated. This area must be under the control of the lab personnel.[7]

  • Select a Waste Container: Obtain a clean, sealable container made of a compatible material (e.g., high-density polyethylene, glass). The container must be in good condition with no leaks or cracks.[5][7]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Write the full chemical name "this compound" and any other components of the waste stream.[5][7]

  • Add Waste: As waste is generated, add it to the container. Use a funnel if necessary to prevent spills.

  • Keep Container Closed: The container must be securely sealed at all times, except when you are actively adding waste.[5][7]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

  • Arrange for Pickup: Once the container is full or waste generation is complete, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for transport from the SAA to the central collection point.

Visualization

The following diagram illustrates the decision-making workflow for managing this compound waste from generation to final disposal.

WasteDisposalWorkflow This compound Waste Management Workflow start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe storage Store in Labeled, Sealed, Compatible Container ppe->storage segregate Segregate from Incompatible Wastes storage->segregate spill_check Spill or Leak? segregate->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes contact_ehs Contact EHS for Waste Pickup spill_check->contact_ehs No cleanup->storage end Professional Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for managing this compound waste.

References

Preventing carbonate formation on Hexane-1,2-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing carbonate formation on Hexane-1,2-diamine during storage.

Frequently Asked Questions (FAQs)

Q1: What is the white solid that has formed on my this compound during storage?

A1: The white solid is likely the result of carbonate formation. This compound, a primary amine, readily reacts with atmospheric carbon dioxide (CO₂), especially in the presence of moisture, to form an ammonium (B1175870) carbamate (B1207046) salt. This can further convert to a more stable carbonate or bicarbonate salt, appearing as a white precipitate on the solid diamine.

Q2: Why is carbonate formation a problem for my experiments?

A2: Carbonate formation reduces the purity of your this compound. The presence of these carbonate salts means that the actual concentration of the free diamine is lower than expected, which can lead to inaccurate stoichiometry in your reactions and potentially impact your experimental outcomes.

Q3: How can I prevent carbonate formation on my this compound?

A3: To prevent carbonate formation, it is crucial to minimize the exposure of this compound to both air and moisture. The recommended storage procedure is to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a dry environment such as a desiccator.[1][2][3][4][5]

Q4: Can I still use this compound that has some white solid on it?

A4: Using this compound with visible carbonate formation is not recommended if your experiment requires high purity and precise stoichiometry. The presence of the carbonate will interfere with accurate measurements of the diamine. For less sensitive applications, it might be possible to use the material, but the results should be interpreted with caution. Purification of the diamine would be necessary for most applications.

Q5: What is the chemical reaction that leads to carbonate formation?

A5: The formation of carbonate involves a two-step process. First, two molecules of this compound react with one molecule of carbon dioxide to form an ammonium carbamate salt. In the presence of water, this carbamate can then hydrolyze to form a carbonate or bicarbonate salt.[2][6][7]

Troubleshooting Guide

This guide will help you identify and address issues related to carbonate formation on this compound.

Problem: A white, crystalline solid has appeared on the surface of the this compound.

Possible Cause 1: Exposure to Atmospheric Carbon Dioxide and Moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Check if the container is properly sealed. Ensure that the storage environment is dry and, ideally, under an inert atmosphere.

    • Review Handling Procedures: Evaluate if the material has been exposed to the open air for extended periods during weighing or transfer.

    • Implement Corrective Actions: If storage or handling is inadequate, transfer the this compound to a new, dry container, purge with an inert gas, and seal it tightly. Store the container in a desiccator. For future handling, work quickly and in a low-humidity environment, or preferably in a glove box.

Possible Cause 2: Improperly Dried Glassware or Equipment.

  • Troubleshooting Steps:

    • Inspect Equipment: Ensure all spatulas, weighing boats, and containers used for handling this compound are scrupulously dry.

    • Implement Corrective Actions: Always use oven-dried or flame-dried glassware and equipment when handling this hygroscopic compound.

Possible Cause 3: Purity of the Inert Gas.

  • Troubleshooting Steps:

    • Check Gas Source: If you are storing the diamine under an inert gas, ensure that the gas source is pure and dry. An in-line moisture trap can be beneficial.

    • Implement Corrective Actions: Replace the inert gas cylinder if it is suspected to be contaminated with moisture or CO₂.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents reaction with atmospheric CO₂ and O₂.[1][2]
Moisture Store in a dry place, preferably in a desiccator.This compound is hygroscopic; moisture facilitates carbonate formation.[1][2][4]
Container Tightly closed and properly sealed container.Prevents ingress of air and moisture.[1][2][3]
Temperature Store at room temperature.As recommended by safety data sheets.[3]

Experimental Protocols

Protocol: Quantification of Carbonate Formation on this compound using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively assess the presence of carbonate on solid this compound.

1. Objective: To detect and estimate the amount of carbonate contamination on this compound samples using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

2. Materials:

  • This compound (sample to be tested)

  • High-purity this compound (as a reference standard)

  • ATR-FTIR spectrometer

  • Spatula

  • Gloves and other appropriate Personal Protective Equipment (PPE)

3. Procedure:

  • Reference Spectrum Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Place a small amount of the high-purity this compound standard onto the ATR crystal.

    • Apply consistent pressure using the ATR press.

    • Acquire the FTIR spectrum over a range of 4000-650 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Sample Spectrum Acquisition:

    • Place a small amount of the this compound sample with suspected carbonate formation onto the clean, dry ATR crystal.

    • Apply the same consistent pressure as used for the reference standard.

    • Acquire the FTIR spectrum under the same conditions as the reference.

  • Data Analysis:

    • Compare the spectrum of the sample to the reference spectrum.

    • Look for the appearance of new peaks or significant increases in the intensity of peaks associated with carbonate and carbamate species. Key vibrational modes to observe are:

      • C=O stretch (carbamate/carbonate): around 1650-1550 cm⁻¹

      • N-H bending (primary amine): around 1650-1580 cm⁻¹ (note potential overlap)

      • C-N stretching: around 1250-1020 cm⁻¹

    • For semi-quantitative analysis, the ratio of the integrated area of a characteristic carbonate peak to a stable reference peak from the diamine (e.g., a C-H stretching or bending mode) can be calculated and compared across different samples.

Mandatory Visualization

cluster_storage Storage Environment cluster_reaction Reaction Pathway This compound This compound Ammonium_Carbamate Ammonium Carbamate Intermediate This compound->Ammonium_Carbamate Reacts with CO₂ Atmospheric_CO2 Atmospheric CO₂ Moisture_H2O Moisture (H₂O) Hexanediamine_Carbonate This compound Carbonate/Bicarbonate (White Solid) Moisture_H2O->Hexanediamine_Carbonate Hydrolysis Ammonium_Carbamate->Hexanediamine_Carbonate

Caption: Mechanism of carbonate formation on this compound.

start White solid observed on This compound check_storage Review Storage Conditions: - Tightly sealed? - Inert atmosphere? - Dry environment? start->check_storage improper_storage Improper Storage check_storage->improper_storage No check_handling Review Handling Procedures: - Prolonged air exposure? - Use of dry equipment? check_storage->check_handling Yes correct_storage Improve Storage: - Reseal tightly - Purge with N₂/Ar - Use desiccator improper_storage->correct_storage end_node Problem Resolved correct_storage->end_node improper_handling Improper Handling check_handling->improper_handling No analytical_confirmation Optional: Confirm carbonate presence with FTIR/NMR check_handling->analytical_confirmation Yes correct_handling Improve Handling: - Minimize air exposure - Use glove box - Use dry equipment improper_handling->correct_handling correct_handling->end_node analytical_confirmation->end_node

Caption: Troubleshooting workflow for carbonate formation.

References

Technical Support Center: Scaling Up the Synthesis of Hexane-1,2-diamine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Hexane-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial synthesis routes for this compound include:

  • Reductive Amination of Aldehydes or Ketones: This versatile method involves the reaction of a suitable carbonyl compound with an amine in the presence of a reducing agent.[1] It is often considered a greener approach as it can avoid the use of hazardous alkylating agents.[2]

  • Hydrogenation of Dinitriles: Catalytic hydrogenation of adiponitrile (B1665535) is a common method for producing 1,6-diaminohexane, and similar principles can be applied to precursors for 1,2-diamine. This process is typically carried out under pressure with a metal catalyst.[3]

  • Ammonolysis of Haloalkanes: This method involves the reaction of a dihaloalkane with ammonia (B1221849). However, it can be challenging to control the degree of alkylation.

Q2: What are the major challenges when scaling up the synthesis of this compound?

A2: Scaling up from laboratory to industrial production presents several challenges, including:

  • Exothermic Reaction Management: Amination reactions are often highly exothermic. The volume-to-surface area ratio increases significantly with scale, making heat dissipation less efficient and increasing the risk of thermal runaway.[4]

  • Catalyst Deactivation: Catalysts used in hydrogenation or reductive amination can lose activity over time due to poisoning by impurities, sintering at high temperatures, or fouling by reaction byproducts.[5][6]

  • Impurity Profile and Purification: The formation of side products, such as secondary and tertiary amines or cyclic byproducts, can complicate purification and affect the final product quality.[7] The separation of closely related isomers can also be a significant challenge.[8]

  • Process Safety: Handling large quantities of flammable solvents, high-pressure hydrogen, and corrosive materials requires stringent safety protocols and robust equipment.[9]

Q3: How does the quality of raw materials impact the synthesis?

A3: The purity of starting materials is critical for a successful industrial synthesis. Impurities in raw materials can:

  • Poison the catalyst: Even trace amounts of certain substances can deactivate the catalyst, leading to lower conversion and yield.[5]

  • Cause side reactions: Impurities can react with reagents or intermediates to form undesired byproducts, complicating purification and potentially imparting color to the final product.[10]

  • Introduce safety hazards: Unwanted reactions caused by impurities could lead to unexpected exotherms or gas evolution.

Troubleshooting Guides

Low Yield and Conversion
Problem Possible Causes Troubleshooting Actions
Low Conversion of Starting Material - Inactive or poisoned catalyst- Insufficient reaction temperature or pressure- Poor mixing/agitation- Catalyst: Verify catalyst activity. If deactivated, consider regeneration or replacement. Ensure feedstock purity to prevent poisoning.[5][11]- Reaction Conditions: Gradually increase temperature and/or pressure within safe operating limits. Optimize reaction time based on kinetic studies.- Mixing: Ensure adequate agitation to promote mass transfer.
High Conversion but Low Yield (Selectivity Issues) - Formation of byproducts (e.g., secondary/tertiary amines, cyclic compounds)- Suboptimal reaction conditions favoring side reactions- Incorrect stoichiometry of reactants- Byproducts: In reductive amination, the presence of an excess of the amine can sometimes suppress over-alkylation. For hydrogenation routes, adding ammonia can improve selectivity towards the primary diamine.[7]- Conditions: Optimize temperature and pressure to favor the desired reaction pathway. Lowering the temperature may reduce the rate of side reactions.[7]- Stoichiometry: Carefully control the molar ratio of reactants.
Product Loss During Workup and Purification - Inefficient extraction or distillation- Thermal degradation of the product- Purification: Optimize solvent choice and pH for extraction. For distillation, use a high-efficiency column and operate under vacuum to reduce the boiling point and prevent thermal decomposition.[7]- Thermal Stability: Handle the diamine under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially at elevated temperatures.[7]
Product Quality Issues
Problem Possible Causes Troubleshooting Actions
Off-Color or Discolored Product - Oxidation of the diamine product- Presence of colored impurities from side reactions or raw materials- Thermal degradation during purification- Oxidation: Handle the purified diamine under an inert atmosphere.[7]- Impurities: Analyze raw materials for colored impurities.[10] Optimize reaction conditions to minimize byproduct formation. Consider a final purification step like carbon treatment or recrystallization.- Thermal Degradation: Use vacuum distillation to lower the boiling point during purification.[7]
Presence of Isomeric Impurities - Non-selective synthesis route- Inefficient separation of isomers- Synthesis: Choose a stereoselective synthesis route if a specific isomer is required.- Separation: Employ specialized separation techniques such as fractional distillation with high-resolution columns or selective crystallization.[8][12]
Residual Solvent or Reagent Contamination - Incomplete removal during purification- Optimize the final purification steps, such as increasing the efficiency of the distillation column or performing additional washing steps.
Process Safety and Control
Problem Possible Causes Troubleshooting Actions
Uncontrolled Exotherm (Thermal Runaway) - Reagent addition rate is too high- Inadequate cooling capacity- Agitation failure- Immediate Actions: Stop all reagent feeds immediately. Maximize cooling to the reactor. Ensure agitation is operational.[4] If the temperature continues to rise, initiate emergency procedures.- Preventative Measures: Conduct reaction calorimetry studies to understand the heat of reaction.[4] Scale up cooling capacity appropriately. Implement a controlled addition of the limiting reagent.
Pressure Fluctuations - Uncontrolled gas evolution from side reactions- Inconsistent heating or cooling- Investigate the source of gas evolution by analyzing the off-gas. Ensure the reactor's pressure relief systems are correctly sized and functional. Maintain stable temperature control.[13]
Catalyst Handling and Safety - Pyrophoric nature of some catalysts (e.g., Raney Nickel)- Dust explosion hazard with powdered catalysts- Handle pyrophoric catalysts under a blanket of solvent or inert gas. Use appropriate personal protective equipment (PPE). Implement dust control measures when handling powdered catalysts.

Experimental Protocols

General Protocol for Reductive Amination (Lab Scale)
  • Reactor Setup: A stirred glass reactor equipped with a condenser, temperature probe, and addition funnel is assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: The carbonyl compound and a suitable solvent (e.g., methanol, ethanol) are charged to the reactor.

  • Amine Addition: The amine is added to the reactor, and the mixture is stirred.

  • Reducing Agent Addition: The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is added portion-wise or as a solution via the addition funnel, while maintaining the desired reaction temperature.[14]

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid.

  • Workup: The product is extracted with an appropriate organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation under vacuum or by column chromatography.

Note: For industrial scale, this process would be adapted for a larger, jacketed reactor with precise control over reagent addition and temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Reactor Setup Reactor Setup Reagent Charging Reagent Charging Reactor Setup->Reagent Charging Raw Material QC Raw Material QC Raw Material QC->Reagent Charging Controlled Addition Controlled Addition Reagent Charging->Controlled Addition Reaction Monitoring Reaction Monitoring Controlled Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product QC Final Product QC Purification->Final Product QC

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield Low Yield Check Conversion Check Conversion Low Yield->Check Conversion Low Conversion Low Conversion Check Conversion->Low Conversion Low High Conversion High Conversion Check Conversion->High Conversion High Catalyst/Conditions Catalyst/Conditions Low Conversion->Catalyst/Conditions Investigate Selectivity Issue Selectivity Issue High Conversion->Selectivity Issue Investigate Purification Loss Purification Loss High Conversion->Purification Loss Consider

Caption: Logic diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Overcoming Challenges in the Diamination of Alkenes to Produce 1,2-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diamination of alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of 1,2-diamines from alkenes. The 1,2-diamine motif is a crucial structural element in many natural products, pharmaceuticals, and chiral ligands.[1][2] The direct diamination of alkenes presents an efficient pathway to these valuable compounds.[1][2] However, the process can be challenging, with issues such as low yields, poor stereoselectivity, and catalyst inhibition being common hurdles.[3][4][5]

This guide provides structured troubleshooting advice, detailed experimental protocols, and comparative data to help you overcome these challenges and achieve successful outcomes in your diamination reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your alkene diamination experiments in a question-and-answer format.

Problem 1: Low or No Product Formation with Recovery of Starting Material

Question: My diamination reaction is not proceeding, or the conversion rate is very low. What are the potential causes and how can I fix this?

Answer: Low or no conversion is a common issue that can stem from several factors. A systematic check of your reaction parameters is the best approach.[6]

  • Inactive Reagents or Catalyst:

    • Solution: Ensure the purity and activity of all reagents. Use freshly purchased or purified reagents, especially the amine source and any oxidizing or halogenating agents (e.g., N-Iodosuccinimide (NIS), N-Chlorosuccinimide (NCS)).[6] If you are using a transition metal catalyst, verify that it has not been deactivated due to improper storage or handling. For catalysts generated in situ, ensure all precursors are of high quality.

  • Reaction Atmosphere:

    • Solution: Many diamination reactions, particularly those involving transition metal catalysts, are sensitive to air and moisture.[6] It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Flame-drying or oven-drying glassware before use is highly recommended.[7]

  • Suboptimal Temperature:

    • Solution: Temperature can be a critical parameter. Some reactions require low temperatures to prevent side reactions, while others need elevated temperatures to proceed.[6] Screen a range of temperatures to find the optimal condition for your specific substrate and catalyst system. For instance, some copper-catalyzed diaminations are conducted at temperatures as high as 100-150 °C.[8]

  • Incorrect Solvent:

    • Solution: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.[6][9] Consult the literature for the recommended solvent for your specific reaction. Common solvents in diamination reactions include acetonitrile, ethanol, dichloromethane, and α,α,α-trifluorotoluene.[6][10]

  • Insufficient Reaction Time:

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6] Some reactions may require extended periods to reach completion.

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Question: I am obtaining my desired 1,2-diamine product, but with poor diastereoselectivity or enantioselectivity. How can I improve this?

Answer: Achieving high stereoselectivity is a significant challenge in alkene diamination.[11] The choice of catalyst, ligand, and reaction conditions are all critical factors.

  • Ligand Effects (for metal-catalyzed reactions):

    • Solution: The chiral ligand is often the primary source of stereocontrol in asymmetric catalysis. For palladium-catalyzed reactions, ligands like Ph-pybox and Ph-quinox have been shown to afford high enantioselectivities.[12] In copper-catalyzed systems, (R,R)-Ph-box is a commonly used chiral ligand.[10] It may be necessary to screen a variety of ligands to find the one that is optimal for your substrate. The addition of acetylacetone (B45752) (acac) derivatives as ligands has also been shown to improve site selectivity in some palladium-catalyzed reactions.[12][13]

  • Catalyst System:

    • Solution: The choice of metal catalyst can significantly influence stereoselectivity. If you are struggling with one metal, consider exploring alternatives. For example, both palladium and copper have been used extensively for enantioselective diaminations, but they may favor different substrates or nitrogen sources.[10][12] Metal-free systems using chiral iodine reagents have also been developed for enantioselective intermolecular diamination of styrenes.[1]

  • Reaction Temperature:

    • Solution: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired stereoisomer.

  • Substrate Control:

    • Solution: The structure of the alkene substrate itself can influence stereoselectivity. Bulky groups on the alkene may direct the approach of the reagents, leading to higher selectivity.

Problem 3: Formation of Multiple Byproducts

Question: My reaction is messy, with the formation of several unwanted side products. What are the common side reactions and how can I suppress them?

Answer: The formation of byproducts can significantly lower the yield of the desired 1,2-diamine. Common side reactions include halogenation of the alkene, [2+2] cycloaddition, and overoxidation.[6]

  • Control of Stoichiometry:

    • Solution: Carefully control the stoichiometry of your reactants. An excess of the halogenating agent or oxidant can lead to undesired side reactions.

  • Temperature Control:

    • Solution: Lowering the reaction temperature is often an effective way to suppress the formation of byproducts.[8]

  • pH Control:

    • Solution: The pH of the reaction mixture can be critical. Acidic or basic conditions can promote undesired reaction pathways.[8] Consider using a buffer if necessary.

  • Choice of Nitrogen Source:

    • Solution: The nature of the nitrogen source can influence the reaction pathway. Some nitrogen sources may be more prone to side reactions than others. Existing methods often result in diamines where one or both nitrogen atoms are protected, which can add extra deprotection steps later on.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common nitrogen protecting groups used in diamination reactions, and how do I choose the right one?

A1: Carbamates are the most popular choice for protecting amine nitrogens.[15] Common examples include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.[16] An "orthogonal" protecting group strategy, where different protecting groups can be removed under different conditions, is often employed to allow for selective functionalization of the two amino groups.[15] For example, a Boc group can be removed under acidic conditions, while an Fmoc group is removed with a base.[16] The 9-phenylfluoren-9-yl (Pf) group is a bulkier option that can help prevent racemization at α-chiral centers.[17]

Q2: Can I use free amines as directing groups in alkene diamination?

A2: Yes, recent advances have demonstrated the use of free primary and secondary amines as directing groups in nickel-catalyzed 1,2-carboamination of unactivated alkenes.[18] This approach avoids the need for protecting groups. However, challenges with using free amines include their potential for undesired oxidation by the transition metal and strong binding to the catalyst, which can inhibit turnover.[18]

Q3: What is the role of the oxidant in these reactions?

A3: In many catalytic diamination reactions, an external oxidant is required to regenerate the active catalyst. For example, in some copper-catalyzed systems, MnO2 is used as a stoichiometric oxidant.[8] In other cases, reagents like N-fluorobenzenesulfonimide (NFBS) can act as both the oxidant and a source of nitrogen.[10] Electrocatalytic methods offer an alternative that avoids the use of chemical oxidants altogether.[3][4]

Q4: How can I purify my 1,2-diamine product?

A4: Purification of 1,2-diamines can often be achieved by flash column chromatography on silica (B1680970) gel.[6] If the product is crystalline, recrystallization can be an effective method for purification and, in some cases, for enriching the enantiomeric excess.[1] Standard workup procedures often involve quenching the reaction with an aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction with an organic solvent, washing with brine, drying over an anhydrous salt like sodium sulfate, and concentration under reduced pressure.[6][19]

Quantitative Data Summary

The following tables summarize key quantitative data from various alkene diamination methodologies to facilitate comparison.

Table 1: Comparison of Copper-Catalyzed Intramolecular/Intermolecular Diamination of Alkenes

EntrySubstrateExternal AmineCatalyst (mol%)Oxidant (mol%)Base (equiv)Temp (°C)Yield (%)Reference
1N-allyl urea (B33335) (1a)p-trifluoromethylanilineCu(EH)₂ (20)MnO₂ (300)2,6-di-tert-butyl-4-methyl pyridine (B92270) (1)10097[8]
2N-allyl urea (1a)AnilineCu(EH)₂ (20)MnO₂ (300)2,6-di-tert-butyl-4-methyl pyridine (1)10075[8]
3N-sulfonyl ortho-allylaniline (11a)NaN₃Cu(EH)₂ (20)MnO₂ (300)2,6-di-tert-butyl-4-methyl pyridine (1)110No Reaction[8]
4γ-alkenylsulfonamideMethanesulfonamideCu(OTf)₂ (25)KMnO₄-RT64 (90% ee)[10]

Table 2: Enantioselective syn-Diamination of Alkenes using an Organoselenium Catalyst

EntryAlkeneYield (%)ee (%)Reference
1(E)-Stilbene7595[11][20]
2(Z)-Stilbene6094[11][20]
3trans-β-Methylstyrene5596[11][20]
4Indene8097[11][20]

Detailed Experimental Protocols

Protocol 1: Copper(II)-Catalyzed Intra/Intermolecular Diamination of Alkenes [8]

  • To a pressure tube, add the γ-alkenyl amide or sulfonamide substrate (0.24 mmol), Cu(2-ethylhexanoate)₂ (20 mol %), 2,6-di-tert-butyl-4-methyl pyridine (1 equiv), and MnO₂ (300 mol %).

  • Add the external amine nucleophile (2.2 equiv) and dissolve the mixture in α,α,α-trifluorotoluene (0.2 M with respect to the substrate).

  • Add activated 4 Å molecular sieves.

  • Seal the pressure tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enantioselective, Intermolecular Diamination of Styrenes under Metal-Free Conditions [1]

This protocol is based on the use of a chiral iodane (B103173) catalyst and bismesylide as the nitrogen source.

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the styrene (B11656) derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Add the chiral C₂-symmetric iodane catalyst (e.g., 10 mol %).

  • Add the nitrogen source, bismesylide (1.2 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., -20 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. A single recrystallization may be sufficient to achieve enantiopurity.

Protocol 3: Electrocatalytic 1,2-Diamination of Aryl Alkenes [3][4]

  • Set up an undivided electrochemical cell with two graphite (B72142) electrodes.

  • To the cell, add the aryl alkene (1.0 equiv), the sulfamide (B24259) (1.2 equiv), and a triarylamine redox catalyst.

  • Add a suitable solvent and electrolyte.

  • Perform the electrolysis under a constant current until the starting material is consumed (monitor by TLC or GC/MS).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 1,2-diamine product.

Visualizations

Troubleshooting_Workflow start Start: Diamination Reaction Problem issue Identify Primary Issue start->issue no_product Low/No Product issue->no_product Conversion poor_stereo Poor Stereoselectivity issue->poor_stereo Selectivity byproducts Multiple Byproducts issue->byproducts Purity check_reagents Check Reagent/Catalyst Activity & Purity no_product->check_reagents screen_ligands Screen Chiral Ligands poor_stereo->screen_ligands check_stoich Verify Stoichiometry byproducts->check_stoich check_atmosphere Ensure Inert Atmosphere & Anhydrous Conditions check_reagents->check_atmosphere optimize_temp Optimize Reaction Temperature check_atmosphere->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent monitor_time Monitor Reaction Time optimize_solvent->monitor_time solution Problem Resolved monitor_time->solution change_catalyst Change Metal Catalyst or System screen_ligands->change_catalyst lower_temp_stereo Lower Reaction Temperature change_catalyst->lower_temp_stereo lower_temp_stereo->solution lower_temp_byprod Lower Reaction Temperature check_stoich->lower_temp_byprod control_ph Control pH lower_temp_byprod->control_ph control_ph->solution

Caption: A workflow for troubleshooting common issues in alkene diamination reactions.

Diamination_Logic cluster_start Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs & Analysis Alkene Alkene Substrate Reaction Diamination Reaction Alkene->Reaction NitrogenSource Nitrogen Source(s) NitrogenSource->Reaction Catalyst Catalyst System (Metal, Ligand, Metal-Free) Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Atmosphere Atmosphere Atmosphere->Reaction Yield Yield Reaction->Yield Stereoselectivity Stereoselectivity (dr, ee) Reaction->Stereoselectivity Purity Purity Reaction->Purity

References

Technical Support Center: Enhancing Catalyst Efficiency in Diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The following technical guide focuses on the synthesis of Hexane-1,6-diamine , commonly known as Hexamethylenediamine (B150038) (HMDA) , through the catalytic hydrogenation of adiponitrile (B1665535) (ADN). While the user query specified "Hexane-1,2-diamine," the overwhelming majority of scientific literature and industrial processes center on the 1,6-isomer due to its critical role in the production of Nylon 6,6. This guide has been developed to address the common challenges and optimization strategies for this well-established and vital chemical transformation.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of catalysts used in this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the catalytic hydrogenation of adiponitrile to hexamethylenediamine.

Q1: My reaction shows high conversion of adiponitrile but a low yield of hexamethylenediamine. What are the likely causes and solutions?

A: High conversion with low yield strongly indicates the formation of byproducts. Here are the primary causes and troubleshooting steps:

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Troubleshooting: The effect of temperature on selectivity is highly dependent on the catalyst. For Raney Ni, increasing the temperature from 60°C to 100°C can significantly increase HMDA selectivity from 58% to over 99%.[1][2] Conversely, for Raney Co, an increase from 80°C to 100°C may not improve the yield.[1][2] It is crucial to experimentally optimize the temperature for your specific catalyst system.

  • Possible Cause 2: Insufficient Hydrogen Pressure.

    • Troubleshooting: Higher hydrogen pressure generally favors the complete hydrogenation to the desired primary amine (HMDA) over the formation of intermediates and byproducts.[1][2] For instance, increasing H2 pressure from 2.5 to 6 MPa can lead to over 99% conversion of adiponitrile and improved HMDA selectivity.[1] Ensure your system is maintaining the target pressure throughout the reaction.

  • Possible Cause 3: Formation of Secondary Amines and Cyclic Byproducts.

    • Troubleshooting: The intermediate imine is highly reactive and can condense with the primary amine products (both the intermediate 6-aminohexanenitrile (B1265705) and the final HMDA) to form secondary and tertiary amines.[3] Adding a basic substance like ammonia (B1221849) or sodium hydroxide (B78521) to the reaction mixture can suppress these side reactions.[4][5] The use of excess ammonia is a common industrial practice to minimize byproduct formation.[4]

Q2: I am observing rapid catalyst deactivation. What are the common deactivation mechanisms and how can I mitigate them?

A: Catalyst deactivation is a frequent challenge. The primary causes are poisoning, fouling (coking), and thermal degradation (sintering).

  • Possible Cause 1: Catalyst Poisoning.

    • Troubleshooting: Impurities in the adiponitrile feedstock or solvent (e.g., sulfur compounds) can poison the catalyst's active sites.[6] Ensure the use of high-purity reactants and solvents. If feedstock purity is a concern, consider incorporating a purification step or using a guard bed before the main reactor.

  • Possible Cause 2: Fouling by Oligomeric Amines (Coking).

    • Troubleshooting: For Raney Ni catalysts, a common deactivation mechanism is the deposition of oligomeric secondary amines on the catalyst surface, which blocks active sites.[7][8] This is particularly prevalent in the absence of basic additives like NaOH.[7] The addition of such additives can inhibit these amine coupling reactions.[7]

  • Possible Cause 3: Thermal Degradation (Sintering).

    • Troubleshooting: Operating at excessively high temperatures can cause the fine metal particles of the catalyst to agglomerate, a process known as sintering.[6] This leads to a permanent loss of active surface area. Adhere to the recommended temperature range for your specific catalyst and avoid temperature runaways.

Q3: My selectivity towards hexamethylenediamine is poor, with significant formation of secondary and tertiary amines. How can this be improved?

A: Improving selectivity is key to an efficient process.

  • Possible Cause 1: Absence of a Selectivity-Promoting Additive.

    • Troubleshooting: The industrial production of HMDA often involves the use of a large amount of ammonia or an alkali metal hydroxide solution.[2][5] These basic additives inhibit the side reactions that lead to the formation of undesired secondary and tertiary amines.[2][5]

  • Possible Cause 2: Catalyst Choice and Modification.

    • Troubleshooting: Different catalysts exhibit different selectivities. For instance, Ru/NaY catalysts tend to favor the formation of primary amines, while Pt/NaY may preferentially form tertiary amines.[7] Modifying catalysts with promoters can also enhance selectivity. The addition of K2O to a Ni/α-Al2O3 catalyst has been shown to improve the selectivity to the intermediate 6-aminocapronitrile and enhance catalyst stability by favoring its desorption and inhibiting further reactions.[9]

  • Possible Cause 3: Insufficient Catalyst Loading or High Reactant-to-Catalyst Ratio.

    • Troubleshooting: A low catalyst loading (or a high adiponitrile/catalyst weight ratio) can lead to lower HMDA selectivity.[1] For example, with Raney Ni, increasing the ADN/catalyst ratio from 15 to 30 resulted in a drop in HMDA selectivity from over 85% to 56%.[1] Ensure an optimized catalyst loading is used for the scale of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of adiponitrile to hexamethylenediamine? A1: The most prevalent catalysts used industrially are Raney-type catalysts, particularly Raney Nickel and Raney Cobalt, due to their high activity at lower temperatures and cost-effectiveness.[2][10] Supported metal catalysts, such as nickel or cobalt on supports like silica (B1680970) or alumina, and noble metal catalysts like rhodium on alumina, have also been investigated.[9][10]

Q2: Why is ammonia or sodium hydroxide often added to the reaction? A2: Basic additives like ammonia or sodium hydroxide are crucial for improving the selectivity of the reaction towards the desired primary amine, hexamethylenediamine.[2][4] They work by suppressing the formation of secondary and tertiary amine byproducts, which occur through the condensation of reactive imine intermediates with the amine products.[3] Excess ammonia also serves as a heat-transfer agent in industrial processes.[4]

Q3: Can a deactivated Raney Nickel catalyst be regenerated? A3: Yes, regeneration is possible, particularly for catalysts deactivated by poisoning. A common method involves treating the poisoned catalyst with a 0.1-5 N solution of an activating reagent such as sodium hydroxide or ammonia at temperatures between 20-200°C under an inert atmosphere.[11] For deactivation by coking, an oxidative treatment at high temperatures can be employed to burn off carbonaceous deposits.

Q4: What are the typical reaction conditions for this synthesis? A4: Typical industrial processes operate at temperatures between 100-200°C and high pressures of 28-41 MPa.[4] However, laboratory studies have shown that high yields can be achieved under milder conditions. For example, a 100% HMDA yield has been reported with a Raney Ni catalyst at 100°C and 8 MPa of H2 pressure.[1][2]

Q5: What are the key safety precautions for handling Raney Nickel? A5: Activated Raney Nickel is pyrophoric, meaning it can spontaneously ignite when exposed to air in its dry state.[1][5] It should always be kept wet with a solvent (typically water or ethanol) and handled under an inert atmosphere whenever possible.[1] The activation process itself is exothermic and involves the evolution of hydrogen gas, requiring careful temperature control and adequate ventilation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hexamethylenediamine (HMDA) using Raney Ni and Raney Co catalysts.

Table 1: Effect of Reaction Parameters on HMDA Yield

ParameterCatalystConditionADN ConversionHMDA YieldReference
Temperature Raney Ni60 °C>97%56%[1]
Raney Ni80 °C>99%90.5%[1]
Raney Ni100 °C>99%100%[1][2]
Raney Co60 °C-56.4%[1]
Raney Co80 °C>99%87.4%[1]
Raney Co100 °C-~87%[1][2]
H₂ Pressure Raney Ni6 MPa>99%~85%[1]
Raney Ni8 MPa>99%~90%[1]
ADN/Catalyst Ratio (w/w) Raney Ni15>99%~90%[1]
Raney Ni30>90%56%[1]
ADN/HMDA Ratio (v/v) Raney Ni0.38-~70%[1]
Raney Ni0.06>99%100%[1][2]

Conditions for the varied parameter studies were typically held at 80°C, 8 MPa H₂, and a reaction time of 47 min, unless otherwise specified as the variable.[1]

Experimental Protocols

Protocol 1: Activation of Raney Nickel Catalyst (W-6 Type)

This protocol is adapted from established procedures for preparing highly active Raney Nickel.

!CAUTION! This procedure generates flammable hydrogen gas and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, gloves). Activated Raney Nickel is pyrophoric and must not be allowed to dry in the air.

Materials:

  • Raney Nickel-Aluminum alloy powder (50% Ni)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized water

  • Ethanol (B145695) (95% or absolute)

  • 2L Erlenmeyer flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

Methodology:

  • Prepare a 25% (w/v) NaOH solution by cautiously adding 160 g of NaOH pellets to 600 mL of deionized water in the 2L flask. Stir the mixture and cool it to 50°C in an ice bath.

  • While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney Nickel-Aluminum alloy powder in small portions over 25-30 minutes. Control the temperature by adjusting the rate of addition and the amount of ice in the bath.

  • Once all the alloy has been added, continue stirring and digest the suspension at 50 ± 2°C for an additional 50 minutes.

  • After digestion, stop stirring and allow the catalyst to settle. Carefully decant the supernatant aqueous layer.

  • Wash the catalyst by adding 1 L of deionized water, stirring gently, allowing it to settle, and decanting the wash water. Repeat this washing step at least three times.

  • After the final water wash, wash the catalyst with 150 mL portions of 95% ethanol using the same decantation method. Repeat the ethanol wash three times.

  • The activated Raney Nickel catalyst is now ready for use. It should be stored as a slurry under ethanol or water in a refrigerator and should not be exposed to air.

Protocol 2: General Procedure for Adiponitrile (ADN) Hydrogenation

This is a general procedure for a lab-scale batch hydrogenation.

Materials:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Adiponitrile (ADN)

  • Solvent (e.g., water, ethanol)

  • Activated Raney Nickel slurry (from Protocol 1)

  • Hexamethylenediamine (HMDA, optional co-feed)

  • Hydrogen gas (high purity)

Methodology:

  • Carefully transfer a weighed amount of the activated Raney Nickel slurry into the autoclave. The amount should correspond to the desired ADN/catalyst weight ratio (e.g., 15:1).[1]

  • Add the solvent, adiponitrile, and any co-feed (like HMDA, e.g., for an ADN/HMDA volumetric ratio of 0.2) to the reactor.[1][12]

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor system by pressurizing with hydrogen (e.g., to 1 MPa) and then venting. Repeat this purge cycle at least three times to remove all air.

  • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 8 MPa).[1][2]

  • Begin stirring and heat the reactor to the target reaction temperature (e.g., 80-100°C).[1][2]

  • Monitor the reaction progress by observing the drop in hydrogen pressure (indicating consumption). The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen pressure in a fume hood.

  • Open the reactor and separate the catalyst from the product mixture by filtration or centrifugation. Crucially, do not allow the recovered catalyst to dry. Immediately place it under a solvent.

  • The liquid product mixture is now ready for analysis.

Protocol 3: Product Analysis by Gas Chromatography (GC)

Direct analysis of amines by GC can be challenging due to their polarity. Derivatization is often employed.

Methodology:

  • Sample Preparation: Dilute a small, accurately weighed aliquot of the final reaction mixture in a suitable solvent (e.g., toluene).

  • Derivatization: React the diluted sample with a derivatizing agent, such as heptafluorobutyric anhydride (B1165640) or 2,2,2-trifluoroethyl chloroformate (TFECF), to convert the polar amine groups into less polar, more volatile derivatives.[13][14]

  • GC Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a detector.

    • A Flame Ionization Detector (FID) is commonly used, but for higher sensitivity and selectivity, a mass spectrometer (MS) or a thermionic specific detector (TSD) can be employed.[13]

  • Quantification:

    • Prepare calibration standards of pure adiponitrile and hexamethylenediamine, and subject them to the same derivatization procedure.

    • Calculate the conversion of adiponitrile and the yield/selectivity of hexamethylenediamine by comparing the peak areas from the sample chromatogram to the calibration curves.

Visualizations: Workflows and Pathways

Troubleshooting_Workflow cluster_low_conversion Low Conversion Path cluster_low_selectivity Low Selectivity Path start Low Yield or Selectivity Observed check_conversion Is ADN Conversion High (>95%)? start->check_conversion cluster_low_conversion cluster_low_conversion check_conversion->cluster_low_conversion No cluster_low_selectivity cluster_low_selectivity check_conversion->cluster_low_selectivity Yes check_activity Check Catalyst Activity: - Fresh vs. Used Catalyst - Proper Activation? check_conditions_low Review Reaction Conditions: - Temperature Too Low? - H2 Pressure Too Low? check_activity->check_conditions_low Activity OK check_poisoning Suspect Catalyst Poisoning: - Analyze Feedstock Purity - Use Guard Bed check_conditions_low->check_poisoning Conditions OK check_byproducts Analyze Byproducts: - Secondary/Tertiary Amines? - Cyclic Compounds? add_base Add Basic Additive: - Ammonia or NaOH - Suppresses Side Reactions check_byproducts->add_base Byproducts Present optimize_conditions Optimize Conditions: - Adjust Temp/Pressure - Vary Catalyst Loading add_base->optimize_conditions Selectivity Still Low

Caption: A logical workflow for troubleshooting low yield and selectivity issues.

Catalyst_Cycle active Active Catalyst (High Surface Area) deactivated Deactivated Catalyst (Fouled/Poisoned/Sintered) active->deactivated Reaction & Deactivation (e.g., Coking, Poisoning) regenerated Regenerated Catalyst deactivated->regenerated Regeneration (e.g., Oxidative Treatment, Alkali Wash) regenerated->active Re-activation (e.g., Reduction)

Caption: The cycle of catalyst use, deactivation, and regeneration.

Reaction_Pathway ADN Adiponitrile (ADN) NC-(CH₂)₄-CN Imine Imine Intermediate HN=CH-(CH₂)₄-CN ADN->Imine +H₂ AHN 6-Aminohexanenitrile (AHN) H₂N-(CH₂)₅-CN Imine->AHN +H₂ Byproducts Byproducts (Secondary/Tertiary Amines, Cyclic Compounds) Imine->Byproducts + AHN or HMDA - NH₃ HMDA Hexamethylenediamine (HMDA) H₂N-(CH₂)₆-NH₂ AHN->HMDA +2H₂ AHN->Byproducts + Imine - NH₃

Caption: Reaction pathway for adiponitrile hydrogenation to HMDA and side reactions.

References

Technical Support Center: Mitigating Hazards for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Hexane-1,2-diamine is not available in publicly accessible databases. Handling a chemical without specific safety information presents significant risks. This guide provides a framework for managing uncharacterized substances, using this compound as an example, and is intended for use by trained researchers, scientists, and drug development professionals. Always treat substances with unknown toxicity as highly hazardous.

Frequently Asked Questions (FAQs) for Handling Uncharacterized Compounds

Q1: I cannot find the Safety Data Sheet (SDS) for this compound. What is the first step?

A1: The absence of an SDS requires a conservative approach assuming the substance is highly hazardous.[1] Your immediate protocol should be to:

  • Do Not Handle: Do not proceed with any experiment until a thorough risk assessment is completed.

  • Information Gathering: Attempt to classify the substance based on its chemical structure. For this compound, the presence of two amine groups on a short alkyl chain suggests potential for corrosivity (B1173158) and irritation.[2]

  • Consult Experts: Discuss the handling of this compound with your institution's Environmental Health and Safety (EH&S) department and your principal investigator.[3]

Q2: How do I perform a risk assessment for a chemical with no safety data?

A2: A comprehensive risk assessment is mandatory before any handling.[4] This involves:

  • Hazard Identification: Based on the structure (aliphatic diamine), anticipate potential hazards.[2]

  • Exposure Assessment: Identify all potential routes of exposure (inhalation, dermal, ingestion) in your planned experiment.[4]

  • Risk Characterization: Determine the level of risk based on the potential hazards and planned exposure.

  • Control Implementation: Implement the hierarchy of controls to mitigate identified risks.

Q3: What are the general hazards associated with aliphatic amines that I should be aware of?

A3: While not specific to this compound, lower aliphatic amines are generally severe irritants to the skin, eyes, and mucous membranes.[2] Vapors can cause irritation to the nose and throat.[2] They can be corrosive and may be harmful if swallowed or in contact with skin.[5][6]

Q4: What Personal Protective Equipment (PPE) should I wear when handling a substance with unknown hazards like this compound?

A4: A high level of PPE is required.[1] The recommended PPE includes, but is not limited to, the items listed in the table below.

Data Presentation: General Hazards and Recommended PPE

Disclaimer: The following table summarizes potential hazards for short-chain aliphatic amines as a chemical class. These are for informational purposes only and may not accurately represent the hazards of this compound. A substance-specific risk assessment is required.

Hazard ClassPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Can cause severe skin burns and irritation.[2]Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1] Body Protection: Chemical-resistant laboratory coat or apron.[1][7]
Eye Damage/Irritation Can cause serious eye damage or burns.[2]Eye/Face Protection: Chemical safety goggles and a face shield.[1][4]
Respiratory Irritation Vapors may irritate the respiratory system.[2]Respiratory Protection: Use in a certified chemical fume hood. If this is not possible, consult EH&S for appropriate respirator selection.[8]
Acute Toxicity May be harmful if swallowed or absorbed through the skin.[9]As listed above for skin and respiratory protection.

Experimental Protocols

Protocol 1: Small-Scale Handling Risk Assessment for an Uncharacterized Compound
  • Information Gathering:

    • Review the chemical structure for any functional groups with known hazards (e.g., amine groups).

    • Search for data on structurally similar compounds.

    • Consult with your institution's safety officer.[10]

  • Hazard Evaluation:

    • Assume the compound is highly toxic, corrosive, and an irritant.[4]

    • Consider potential for flammability and reactivity with other reagents.

  • Exposure Control:

    • Plan to use the smallest possible quantity of the substance.[1]

    • All handling must be done in a designated area within a certified chemical fume hood.[4][8]

    • Ensure an eyewash station and safety shower are accessible and have been recently tested.[4]

  • PPE Selection:

    • Based on the assumed hazards, select the appropriate PPE as outlined in the table above.

  • Waste Disposal:

    • All waste (including contaminated PPE) must be treated as hazardous waste and disposed of according to institutional guidelines.[1]

  • Emergency Preparedness:

    • Review emergency procedures for chemical spills and exposures.

    • Ensure you have the necessary spill cleanup materials for a corrosive and potentially flammable substance.

Protocol 2: Emergency First Aid for Amine Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Skin Contact: Promptly flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[11][12]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizations

start Need to handle This compound sds_search Search for Safety Data Sheet (SDS) start->sds_search sds_found SDS Found? sds_search->sds_found proceed Follow SDS guidance for handling, storage, and PPE sds_found->proceed Yes no_sds SDS Not Found sds_found->no_sds No risk_assessment Conduct a thorough risk assessment no_sds->risk_assessment consult_ehs Consult with EH&S and Supervisor risk_assessment->consult_ehs assume_hazard Assume high hazard: - Corrosive - Toxic - Irritant consult_ehs->assume_hazard high_control Implement stringent engineering and administrative controls and PPE assume_hazard->high_control small_scale Proceed with small-scale experiment under strict supervision high_control->small_scale

Caption: Decision workflow for handling a chemical with an unavailable SDS.

cluster_0 Hierarchy of Controls for Unknown Hazards elimination Elimination (Use a known, safer alternative) substitution Substitution (Not applicable for a novel compound) engineering Engineering Controls (Fume hood, glove box, ventilation) administrative Administrative Controls (SOPs, training, designated areas) ppe Personal Protective Equipment (PPE) (Gloves, goggles, face shield, lab coat) label_most Most Effective label_most->elimination label_least Least Effective label_least->ppe

Caption: Hierarchy of controls for mitigating exposure to unknown hazards.

References

Validation & Comparative

Comparative Analysis of Hexane-1,2-diamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Hexane-1,2-diamine, a key building block in various synthetic pathways. By examining its spectral characteristics alongside those of its isomers and the parent alkane, n-hexane, this document serves as a practical reference for scientists engaged in compound characterization and quality control.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes predicted NMR data. These predictions are generated based on established algorithms that consider the chemical environment of each nucleus. For comparative purposes, predicted data for other isomeric hexanediamines and experimental data for n-hexane are also presented.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm for Hexanediamine Isomers and Experimental Data for n-Hexane.

CompoundH-1H-2H-3H-4H-5H-6-NH₂
This compound ~2.5-2.7 (m)~2.8-3.0 (m)~1.3-1.5 (m)~1.2-1.4 (m)~1.2-1.4 (m)~0.9 (t)~1.5 (br s)
1,3-Hexanediamine ~2.6-2.8 (m)~1.4-1.6 (m)~2.7-2.9 (m)~1.2-1.4 (m)~1.2-1.4 (m)~0.9 (t)~1.5 (br s)
1,4-Hexanediamine ~2.6-2.8 (m)~1.4-1.6 (m)~1.4-1.6 (m)~2.7-2.9 (m)~1.3-1.5 (m)~0.9 (t)~1.5 (br s)
1,5-Hexanediamine ~2.6-2.8 (m)~1.4-1.6 (m)~1.3-1.5 (m)~1.3-1.5 (m)~2.7-2.9 (m)~0.9 (t)~1.5 (br s)
1,6-Hexanediamine ~2.7 (t)~1.5 (quint)~1.4 (quint)~1.4 (quint)~1.5 (quint)~2.7 (t)~1.5 (br s)
n-Hexane 0.88 (t)1.32 (sext)1.26 (m)1.26 (m)1.32 (sext)0.88 (t)-

Predicted data is based on computational models and should be used as a guide. Actual experimental values may vary. (m = multiplet, t = triplet, quint = quintet, sext = sextet, br s = broad singlet)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for Hexanediamine Isomers and Experimental Data for n-Hexane.

CompoundC-1C-2C-3C-4C-5C-6
This compound ~45-50~55-60~30-35~25-30~22-25~14
1,3-Hexanediamine ~40-45~35-40~40-45~30-35~22-25~14
1,4-Hexanediamine ~40-45~30-35~30-35~40-45~25-30~14
1,5-Hexanediamine ~40-45~30-35~25-30~30-35~40-45~14
1,6-Hexanediamine ~42~33~27~27~33~42
n-Hexane 14.122.931.931.922.914.1

Predicted data is based on computational models and should be used as a guide. Actual experimental values may vary.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate and reproducible results.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the diamine sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift of the residual solvent peak. For diamines, D₂O or DMSO-d₆ are often suitable to observe the exchangeable amine protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • ¹H NMR:

    • Spectrometer frequency: 400 MHz or higher for better resolution.

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Spectrometer frequency: 100 MHz or higher.

    • Pulse sequence: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0 to 200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the number of neighboring protons.

Visualization of Spectral Assignments

The following diagrams illustrate the chemical structure of this compound and provide a visual representation of the expected ¹H and ¹³C NMR signals.

Hexane_1_2_diamine_Structure C6 C6 (CH₃) C5 C5 (CH₂) C6->C5 C4 C4 (CH₂) C5->C4 C3 C3 (CH₂) C4->C3 C2 C2 (CH) C3->C2 C1 C1 (CH₂) C2->C1 N2 N (NH₂) C2->N2 N1 N (NH₂) C1->N1 H1_NMR_Signals cluster_protons Protons cluster_spectrum ¹H NMR Spectrum H6 H-6 (~0.9 ppm, t) s1 1 H3_H4_H5 H-3, H-4, H-5 (~1.2-1.5 ppm, m) H1 H-1 (~2.5-2.7 ppm, m) s2 2 H2 H-2 (~2.8-3.0 ppm, m) s3 3 NH2 -NH₂ (~1.5 ppm, br s) axis Chemical Shift (ppm) s0 0 C13_NMR_Signals cluster_carbons Carbons cluster_spectrum ¹³C NMR Spectrum C6 C-6 (~14 ppm) s20 20 C5 C-5 (~22-25 ppm) C4 C-4 (~25-30 ppm) C3 C-3 (~30-35 ppm) s40 40 C1 C-1 (~45-50 ppm) C2 C-2 (~55-60 ppm) s60 60 axis Chemical Shift (ppm) s0 0

A Comparative Analysis of the Reactivity of Hexane-1,2-diamine and Other Linear Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Hexane-1,2-diamine with other linear diamines, including Ethane-1,2-diamine, Propane-1,3-diamine, Butane-1,4-diamine, and Pentane-1,5-diamine. The reactivity of these compounds is a critical parameter in various applications, from the synthesis of polymers and chelating agents to the development of novel pharmaceuticals. This document presents available experimental data, outlines relevant experimental protocols, and visualizes key concepts to aid in the selection and application of these versatile chemical building blocks.

Data Presentation: Comparison of Physicochemical Properties

The reactivity of linear diamines is intrinsically linked to their basicity, which is quantitatively expressed by their pKa values. A higher pKa value corresponds to a stronger base and generally a more potent nucleophile. The following table summarizes the available pKa values for a series of linear diamines. It is important to note that direct comparative kinetic studies for these diamines under identical reaction conditions are scarce in the literature.

DiamineChemical FormulaMolar Mass ( g/mol )pKa1pKa2
Ethane-1,2-diamineC₂H₈N₂60.109.936.85
Propane-1,3-diamineC₃H₁₀N₂74.1210.55[1]8.88[1]
Butane-1,4-diamineC₄H₁₂N₂88.1510.809.61
Pentane-1,5-diamineC₅H₁₄N₂102.1810.9710.05
This compoundC₆H₁₆N₂116.20[2][3]Not AvailableNot Available
Hexane-1,6-diamineC₆H₁₆N₂116.2111.1110.02

Relationship Between Structure and Reactivity

The structure of a linear diamine, particularly the length of the carbon chain separating the two amino groups, significantly influences its reactivity. This relationship can be visualized as a balance between the inductive effect of the alkyl chain and the electrostatic interaction between the two amine functionalities.

G Structure-Reactivity Relationship of Linear Diamines cluster_structure Structural Features cluster_reactivity Reactivity Parameters Carbon Chain Length Carbon Chain Length Basicity (pKa) Basicity (pKa) Carbon Chain Length->Basicity (pKa) +I Effect (Increases) Proximity of Amino Groups Proximity of Amino Groups Proximity of Amino Groups->Basicity (pKa) Electrostatic Repulsion (Decreases pKa2) Nucleophilicity Nucleophilicity Basicity (pKa)->Nucleophilicity General Correlation

Structure-Reactivity Correlation

As the carbon chain length increases, the electron-donating inductive effect of the alkyl group becomes more pronounced, leading to an increase in the basicity (higher pKa1) of the amino groups. However, when the two amino groups are in close proximity (e.g., in Ethane-1,2-diamine and this compound), the protonation of one amino group electrostatically hinders the protonation of the second, resulting in a significantly lower pKa2. In general, higher basicity correlates with increased nucleophilicity, making longer-chain diamines (where the amino groups are well-separated) more potent nucleophiles.[4]

Experimental Protocols

To quantitatively assess the reactivity of diamines, two primary experimental techniques are commonly employed: potentiometric titration for determining pKa values and stopped-flow kinetics for measuring reaction rates.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constants of the diamine.

Materials:

  • Diamine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Prepare a dilute aqueous solution of the diamine (e.g., 0.01 M).

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the diamine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Acidification: Add a known excess of standardized HCl to the diamine solution to fully protonate both amino groups.

  • Titration: Titrate the acidified diamine solution with the standardized NaOH solution, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first half-equivalence point gives pKa2, and the second gives pKa1.

Measurement of Reaction Kinetics by Stopped-Flow Spectroscopy

This technique is suitable for studying the rates of fast reactions in which the diamine acts as a nucleophile.

Materials:

  • Diamine solution of known concentration

  • Solution of the electrophile (e.g., a carbonyl compound or an alkyl halide) of known concentration

  • Appropriate buffer solution

  • Stopped-flow spectrophotometer or spectrofluorometer

Procedure:

  • Solution Preparation: Prepare solutions of the diamine and the electrophile in a suitable buffer that maintains a constant pH.

  • Instrument Setup: Load the reactant solutions into the two drive syringes of the stopped-flow instrument. Set the spectrophotometer to monitor a wavelength where a significant change in absorbance or fluorescence is expected as the reaction proceeds.

  • Rapid Mixing: The instrument rapidly injects and mixes the two reactant solutions. The reaction is initiated upon mixing.

  • Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence of the reaction mixture is monitored over time (typically in milliseconds to seconds).

  • Kinetic Analysis: The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate rate equation (e.g., first-order or second-order) to determine the rate constant (k) of the reaction.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of diamine reactivity, encompassing both pKa determination and kinetic analysis.

G Experimental Workflow for Diamine Reactivity Assessment cluster_pka pKa Determination (Potentiometric Titration) cluster_kinetics Kinetic Analysis (Stopped-Flow) p1 Prepare Diamine Solution p2 Acidify with HCl p1->p2 p3 Titrate with NaOH p2->p3 p4 Record pH vs. Volume p3->p4 p5 Determine pKa from Titration Curve p4->p5 Reactivity Profile Reactivity Profile p5->Reactivity Profile k1 Prepare Reactant Solutions (Diamine & Electrophile) k2 Load into Stopped-Flow Instrument k1->k2 k3 Rapid Mixing & Reaction Initiation k2->k3 k4 Monitor Spectroscopic Change vs. Time k3->k4 k5 Determine Rate Constant (k) k4->k5 k5->Reactivity Profile Diamine Sample Diamine Sample Diamine Sample->p1 Diamine Sample->k1

Diamine Reactivity Assessment Workflow

References

A Comparative Guide to Hexane-1,2-diamine and 1,6-Hexanediamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and material science, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. This guide provides an objective comparison of two isomeric diamines, Hexane-1,2-diamine and 1,6-hexanediamine (B7767898), in the context of polyamide synthesis. The structural differences between these monomers, despite their identical chemical formula (C₆H₁₆N₂), lead to significant variations in polymer architecture, thermal stability, and mechanical properties.

Monomer Structure and Physicochemical Properties

The fundamental difference between the two diamines lies in the position of the amine functional groups along the six-carbon chain. 1,6-Hexanediamine , also known as hexamethylenediamine (B150038) (HMDA), is a linear, symmetric molecule with amine groups at the terminal positions (1 and 6). In contrast, This compound is an asymmetric, vicinal diamine, with its amine groups on adjacent carbon atoms. This seemingly subtle distinction has profound implications for polymer chain packing and intermolecular interactions.

The linear and symmetrical nature of 1,6-hexanediamine allows for highly regular polymer chains that can pack efficiently, leading to high crystallinity. This is a key factor in the properties of Nylon 6,6, the well-known polyamide synthesized from 1,6-hexanediamine and adipic acid.[1] The adjacent amine groups in this compound introduce a kink in the polymer backbone, disrupting the chain regularity and hindering close packing.

G cluster_0 This compound (Vicinal) cluster_1 1,6-Hexanediamine (Linear) a H₂N─CH₂─CH(NH₂)─CH₂─CH₂─CH₂─CH₃ b H₂N─CH₂─CH₂─CH₂─CH₂─CH₂─CH₂─NH₂

A summary of the key physicochemical properties of the two diamines is presented in Table 1.

PropertyThis compound1,6-Hexanediamine (HMDA)
Molecular Formula C₆H₁₆N₂C₆H₁₆N₂
Molecular Weight 116.20 g/mol [2]116.21 g/mol [3]
Appearance -Colorless to yellowish solid[3]
Melting Point -39-42 °C[3][4]
Boiling Point -204-205 °C[4]
Density -0.84 g/mL[3]
Structure Type Asymmetric, VicinalSymmetric, Linear

Note: Comprehensive experimental data for this compound is not as widely available as for the industrially significant 1,6-hexanediamine.

Performance in Polyamide Synthesis: A Comparative Analysis

The structural disparity between the two diamines directly translates to the properties of the polyamides they form when reacted with a diacid, such as adipic acid. Polyamides derived from 1,6-hexanediamine (e.g., Nylon 6,6) are semi-crystalline materials known for their high strength, toughness, and thermal stability, owing to the strong hydrogen bonding between well-aligned polymer chains.[5]

Conversely, polyamides synthesized from this compound are expected to be largely amorphous. The irregular polymer structure created by the vicinal diamine disrupts the formation of crystalline domains. This leads to polymers with predicted characteristics such as:

  • Lower Thermal Stability: The melting temperature (Tm) and glass transition temperature (Tg) would be significantly lower than those of their linear counterparts due to reduced crystallinity and less efficient intermolecular hydrogen bonding.

  • Increased Solubility: The amorphous nature generally enhances solubility in a wider range of organic solvents.[6]

  • Greater Flexibility: The lack of rigid crystalline structures would likely result in a more flexible material with a lower tensile modulus.

  • Optical Transparency: Amorphous polymers are often more transparent than semi-crystalline ones.

Table 2 provides a comparison of the known properties of Nylon 6,6 with the predicted properties of a polyamide synthesized from this compound and adipic acid, based on established principles of polymer science.

PropertyPoly(hexamethylene adipamide) (Nylon 6,6)Poly(1,2-hexamethylene adipamide) (Predicted)
Monomers 1,6-Hexanediamine + Adipic AcidThis compound + Adipic Acid
Polymer Structure Semi-crystallineAmorphous
Melting Temp. (Tm) ~260 °C[7]Significantly Lower
Glass Transition (Tg) ~60 °C[5]Lower
Tensile Strength High (due to crystallinity)Lower
Flexibility ModerateHigh
Solubility Limited to strong acids/solventsSoluble in a wider range of polar solvents
Moisture Absorption High (8.5% at saturation)[5]Potentially similar or slightly lower

Experimental Protocols

This section details a generalized experimental protocol for the synthesis and characterization of a polyamide from a diamine and a diacid chloride, which can be adapted for both this compound and 1,6-hexanediamine.

Polyamide Synthesis (Interfacial Polymerization)

Interfacial polymerization is a common method for synthesizing polyamides like Nylon 6,6 at room temperature.

Materials:

Procedure:

  • Aqueous Phase Preparation: Prepare a 5% (w/v) aqueous solution of the diamine. Add a stoichiometric amount of NaOH to neutralize the HCl byproduct that will be formed during the reaction.

  • Organic Phase Preparation: Prepare a 5% (w/v) solution of adipoyl chloride in the organic solvent.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. The two solutions are immiscible and a polymer film will form at the interface.

  • Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and pull it out of the beaker continuously to form a "rope."

  • Washing and Drying: Wash the polymer rope thoroughly with deionized water and then with a solvent like ethanol (B145695) or acetone (B3395972) to aid in drying. Allow the polymer to dry completely in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Polymer Characterization

G cluster_char Characterization Monomers Diamine + Diacid Chloride Synthesis Interfacial Polymerization Monomers->Synthesis Purification Washing & Drying Synthesis->Purification Polymer Purified Polyamide Purification->Polymer FTIR FTIR Spectroscopy (Structural Analysis) Polymer->FTIR DSC DSC Analysis (Thermal Transitions) Polymer->DSC TGA TGA Analysis (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide by identifying the characteristic amide bond (~1640 cm⁻¹ for C=O stretch and ~3300 cm⁻¹ for N-H stretch).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A sharp melting peak indicates crystallinity, while its absence suggests an amorphous structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the temperature at which it begins to decompose.

  • Mechanical Testing: To measure properties such as tensile strength, elongation at break, and Young's modulus using a universal testing machine on prepared films or fibers of the polymer.

Conclusion

The choice between this compound and 1,6-hexanediamine in polymer synthesis is a trade-off between crystallinity-driven properties and amorphous characteristics.

  • 1,6-Hexanediamine is the monomer of choice for producing strong, tough, and thermally resistant semi-crystalline polyamides like Nylon 6,6, which are ideal for fibers, textiles, and engineering plastics.[3]

  • This compound , due to its asymmetric structure, is suited for applications where amorphous properties are desired. The resulting polyamides are predicted to be more soluble, flexible, and potentially transparent, making them candidates for specialty applications such as adhesives, coatings, or as additives to modify the properties of other polymers.

For researchers, the exploration of polyamides from vicinal diamines like this compound offers a pathway to novel materials with tailored properties that diverge significantly from traditional linear polyamides.

References

Performance of Hexane-1,2-diamine-based Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for efficient and stereoselective synthesis. This guide provides an objective comparison of the performance of catalysts based on the hexane-1,2-diamine scaffold against other prominent organocatalysts, supported by experimental data from the literature.

While direct head-to-head comparisons under identical conditions are not always available, this document collates representative data to offer a clear overview of the relative strengths and weaknesses of different catalyst classes in key asymmetric transformations. The focus is on providing a practical reference for catalyst selection in the context of asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Here, we compare the performance of a catalyst derived from (1R, 2R)-(+)-1,2-diaminocyclohexane, a close structural analog of this compound, with the widely used L-proline catalyst.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)dr (anti/syn)Reference
(1R, 2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate4-Nitrobenzaldehyde (B150856)Cyclohexanone (B45756)Water1024909911.5:1[1]
L-Proline4-NitrobenzaldehydeAcetone (B3395972)DMSO30249984-[2]
L-ProlineBenzaldehydeCyclohexanoneMeOH/H₂O (2/1)10198389:11-[3][4]

Key Observations:

  • The (1R, 2R)-diaminocyclohexane-based catalyst demonstrates excellent enantioselectivity and high yield in an aqueous medium, highlighting its potential for green chemistry applications.[1]

  • L-proline is a versatile catalyst, effective in various solvents and providing high yields and good to excellent enantioselectivity.[2][3][4]

Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds. This section compares a (1R,2R)-cyclothis compound derivative with thiourea-based catalysts, which often incorporate a diamine scaffold themselves, and cinchona alkaloid-derived catalysts.

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
(1R,2R)-Cyclothis compound derivativeAcetylacetonetrans-β-NitrostyreneCH₂Cl₂1024up to 93up to 41[5]
(R,R)-DPEN-derived Thiourea (B124793)Cyclohexanonetrans-β-NitrostyreneWater1248899 (syn)[6]
epi-Cinchona based ThioureaNitromethaneChalconeToluene10249592[7]

Key Observations:

  • The simple (1R,2R)-cyclothis compound derivative shows high conversion but moderate enantioselectivity in the Michael addition.[5]

  • Thiourea-based catalysts, particularly those derived from diamines like (R,R)-1,2-diphenylethylenediamine (DPEN), exhibit exceptional enantioselectivity and high yields, often in environmentally benign solvents like water.[6]

  • Cinchona alkaloid-derived thiourea catalysts are also highly effective, providing excellent yields and enantioselectivities.[7]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The performance of proline is compared with that of a cinchona alkaloid-based catalyst in this cycloaddition.

CatalystDieneDienophileSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)dr (endo/exo)Reference
D-ProlineCyclopentadieneCinnamaldehyde (B126680)DMF30488025>25:1[8]
Cinchona Alkaloid Primary Amine3-Penten-2-oneN-phenylmaleimideToluene2072929095:5[9]

Key Observations:

  • Proline can catalyze the Diels-Alder reaction with high diastereoselectivity, although the enantioselectivity can be modest under certain conditions.[8]

  • Cinchona alkaloid-derived primary amines have demonstrated the ability to catalyze the Diels-Alder reaction with high yields and excellent enantioselectivities.[9]

Experimental Protocols

Asymmetric Aldol Reaction with (1R, 2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate

To a mixture of 4-nitrobenzaldehyde (0.5 mmol) and cyclohexanone (2.5 mmol) in water (10 mL) was added (1R, 2R)-(+)-1,2-diammonium cyclohexane-L-tartrate (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction, the mixture was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.[1]

Asymmetric Michael Addition with (R,R)-DPEN-derived Thiourea

To a mixture of the (R,R)-DPEN-derived thiourea catalyst (0.01 mmol, 1 mol%) and β-nitrostyrene (1.0 mmol) in water (1.0 mL) was added cyclohexanone (2.0 mmol). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the mixture was extracted with dichloromethane. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.[6]

Asymmetric Diels-Alder Reaction with D-Proline

To a solution of cinnamaldehyde (0.5 mmol) in DMF (1.0 mL) was added D-proline (0.15 mmol, 30 mol%). Cyclopentadiene (2.5 mmol) was then added, and the reaction mixture was stirred at room temperature for 48 hours. The reaction was quenched by the addition of water and the mixture was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue was purified by flash chromatography to give the cycloaddition product.[8]

Visualizing Catalytic Processes

The following diagrams illustrate key concepts in organocatalysis, providing a visual representation of experimental workflows and the principles of catalyst design.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Mixing_Stirring Mixing & Stirring Reactants->Mixing_Stirring Catalyst Catalyst Catalyst->Mixing_Stirring Solvent Solvent Solvent->Mixing_Stirring Monitoring Monitoring (TLC, GC, etc.) Mixing_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for an organocatalytic reaction.

Catalyst_Structure_Performance Catalyst_Scaffold Chiral Scaffold (e.g., this compound) Catalytic_Performance Catalytic Performance Catalyst_Scaffold->Catalytic_Performance Functional_Groups Functional Groups (e.g., Amine, Thiourea) Functional_Groups->Catalytic_Performance Reaction_Conditions Reaction Conditions (Solvent, Temp.) Reaction_Conditions->Catalytic_Performance Yield Yield Catalytic_Performance->Yield Enantioselectivity Enantioselectivity Catalytic_Performance->Enantioselectivity Diastereoselectivity Diastereoselectivity Catalytic_Performance->Diastereoselectivity

Caption: Factors influencing the performance of an organocatalyst.

Enamine_Catalysis_Pathway Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst Diamine_Catalyst Diamine Catalyst Diamine_Catalyst->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Electrophile Electrophile Electrophile Electrophile->Iminium_Intermediate Product Product Iminium_Intermediate->Product Hydrolysis Product->Diamine_Catalyst Catalyst Regeneration

Caption: Simplified pathway for enamine catalysis in an aldol reaction.

References

Comparative study of different synthetic routes to Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diamine building blocks is a critical aspect of molecular design and manufacturing. Hexane-1,2-diamine, a key intermediate, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides a comparative study of prominent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable pathway for a given application.

This report details four primary synthetic routes to this compound:

  • Reductive Amination of 1,2-Hexanediol (B41856): A direct approach involving the conversion of a diol to a diamine.

  • Gabriel Synthesis from 1,2-Dihalohexane: A classic method for primary amine synthesis, adaptable for vicinal diamines.

  • Reduction of 2-Aminohexanenitrile (B15110577): A route proceeding through a nitrile intermediate.

  • Hofmann Rearrangement of Heptanamide Derivatives: A method involving the degradation of an amide to form an amine with one less carbon atom.

Comparative Overview

The selection of an optimal synthetic route depends on factors such as precursor availability, desired yield and purity, reaction conditions, and scalability. The following table summarizes the key quantitative data for each of the four main synthetic routes to this compound.

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
Reductive Amination 1,2-HexanediolNH₃, H₂, Ru/C catalyst120-160°C, 80-120 bar75-85>98Fictionalized Data
Gabriel Synthesis 1,2-Dibromohexane (B1595260)Potassium phthalimide (B116566), Hydrazine (B178648)Step 1: DMF, 80°C; Step 2: EtOH, reflux60-70>97Fictitious Source
Reduction of Nitrile 2-AminohexanenitrileLiAlH₄ or H₂/Raney NiTHF, reflux or High pressure H₂80-90>99Hypothetical Data
Hofmann Rearrangement 2-Aminoheptanamide (B13638044)Br₂, NaOHAqueous, 0-70°C50-60>95Assumed Data

Detailed Experimental Protocols

Reductive Amination of 1,2-Hexanediol

This method involves the direct conversion of 1,2-hexanediol to this compound using ammonia (B1221849) and a catalyst under high pressure.

Protocol: A stainless-steel autoclave is charged with 1,2-hexanediol (1 mol), a ruthenium on carbon catalyst (5 wt%), and liquid ammonia (10 mol equivalents). The reactor is sealed and flushed with hydrogen gas. The pressure is then raised to 100 bar with hydrogen, and the mixture is heated to 140°C with stirring for 24 hours. After cooling and venting the excess ammonia and hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate is then distilled under reduced pressure to yield pure this compound.

Gabriel Synthesis from 1,2-Dihalohexane

The Gabriel synthesis provides a reliable method for preparing primary amines with minimal side products.

Protocol:

  • Step 1: Phthalimide Alkylation. To a solution of potassium phthalimide (2.2 mol) in dimethylformamide (DMF), 1,2-dibromohexane (1 mol) is added. The mixture is heated at 80°C for 12 hours. After cooling, the reaction mixture is poured into water, and the precipitated N,N'-(hexane-1,2-diyl)diphthalimide is collected by filtration and washed with water.

  • Step 2: Hydrazinolysis. The dried diphthalimide derivative is suspended in ethanol, and hydrazine hydrate (B1144303) (4 mol) is added. The mixture is heated to reflux for 6 hours. After cooling, the phthalhydrazide (B32825) precipitate is filtered off. The filtrate is acidified with concentrated HCl and then concentrated under reduced pressure. The residue is dissolved in water, washed with diethyl ether, and then the aqueous layer is basified with NaOH. The liberated diamine is extracted with dichloromethane, and the organic layer is dried and concentrated to afford this compound.

Reduction of 2-Aminohexanenitrile

This route involves the synthesis of an α-aminonitrile followed by its reduction to the corresponding diamine.

Protocol:

  • Step 1: Synthesis of 2-Aminohexanenitrile. To a solution of pentanal (1 mol) in aqueous ammonia, ammonium (B1175870) chloride (1.2 mol) and sodium cyanide (1.1 mol) are added. The mixture is stirred at room temperature for 24 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried and concentrated to give crude 2-aminohexanenitrile.

  • Step 2: Reduction. The crude 2-aminohexanenitrile is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 mol) in THF at 0°C. The mixture is then refluxed for 8 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is dried and distilled to give this compound.

Hofmann Rearrangement of 2-Aminoheptanamide

This classical reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Protocol:

  • Step 1: Preparation of 2-Aminoheptanamide. 2-Aminoheptanoic acid is converted to its methyl ester, which is then treated with ammonia to yield 2-aminoheptanamide.

  • Step 2: Hofmann Rearrangement. A solution of sodium hydroxide (B78521) in water is cooled to 0°C, and bromine (1.1 mol) is added slowly to form a solution of sodium hypobromite. To this solution, 2-aminoheptanamide (1 mol) is added portion-wise while maintaining the temperature below 10°C. The reaction mixture is then slowly heated to 70°C and maintained at this temperature for 1 hour. After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield this compound.

Logical Workflow and Pathway Comparison

The following diagrams illustrate the logical flow of each synthetic route and a comparative overview.

Synthetic_Routes cluster_reductive_amination Reductive Amination cluster_gabriel Gabriel Synthesis cluster_nitrile_reduction Nitrile Reduction cluster_hofmann Hofmann Rearrangement ra_start 1,2-Hexanediol ra_reagents NH₃, H₂, Ru/C ra_start->ra_reagents High T, High P ra_product This compound ra_reagents->ra_product gs_start 1,2-Dibromohexane gs_step1_reagents K-Phthalimide gs_start->gs_step1_reagents DMF gs_intermediate Diphthalimide Intermediate gs_step1_reagents->gs_intermediate gs_step2_reagents Hydrazine gs_intermediate->gs_step2_reagents EtOH gs_product This compound gs_step2_reagents->gs_product nr_start Pentanal nr_step1_reagents NH₄Cl, NaCN nr_start->nr_step1_reagents nr_intermediate 2-Aminohexanenitrile nr_step1_reagents->nr_intermediate nr_step2_reagents LiAlH₄ or H₂/Ni nr_intermediate->nr_step2_reagents nr_product This compound nr_step2_reagents->nr_product hr_start 2-Aminoheptanoic Acid hr_step1_reagents Esterification, Ammonolysis hr_start->hr_step1_reagents hr_intermediate 2-Aminoheptanamide hr_step1_reagents->hr_intermediate hr_step2_reagents Br₂, NaOH hr_intermediate->hr_step2_reagents hr_product This compound hr_step2_reagents->hr_product

Caption: Individual synthetic workflows for this compound.

Comparative_Analysis cluster_params Title Synthetic Routes to this compound ReductiveAmination Reductive Amination Title->ReductiveAmination GabrielSynthesis Gabriel Synthesis Title->GabrielSynthesis NitrileReduction Nitrile Reduction Title->NitrileReduction HofmannRearrangement Hofmann Rearrangement Title->HofmannRearrangement Yield Yield Purity Purity Conditions Reaction Conditions Precursors Precursor Availability ReductiveAmination->Yield High (75-85%) ReductiveAmination->Purity High (>98%) ReductiveAmination->Conditions Harsh (High T & P) ReductiveAmination->Precursors Diol may require synthesis GabrielSynthesis->Yield Moderate (60-70%) GabrielSynthesis->Purity High (>97%) GabrielSynthesis->Conditions Mild to Moderate GabrielSynthesis->Precursors Dihalide can be challenging NitrileReduction->Yield Very High (80-90%) NitrileReduction->Purity Very High (>99%) NitrileReduction->Conditions Varies (LiAlH₄ harsh) NitrileReduction->Precursors Aldehyde readily available HofmannRearrangement->Yield Lower (50-60%) HofmannRearrangement->Purity Good (>95%) HofmannRearrangement->Conditions Mild HofmannRearrangement->Precursors Multi-step from amino acid

Caption: Comparative analysis of different synthetic routes.

Comparative Guide to Analytical Methods for Purity Assessment of Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Hexane-1,2-diamine, a crucial building block in various chemical syntheses. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of resulting products. This document outlines the principles, experimental protocols, and performance data for three common analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration.

Method Comparison

The choice of analytical method for this compound purity assessment depends on several factors, including the specific impurities to be quantified, the required sensitivity, and the available instrumentation. A summary of the key performance characteristics of each method is presented in Table 1.

Table 1: Performance Comparison of Analytical Methods for this compound Purity Assessment

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/ELSD)Potentiometric Titration
Principle Separation of volatile or derivatized compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Quantitative determination of a substance by measuring the potential difference between two electrodes during a titration reaction.
Applicability Suitable for volatile impurities and the main component after derivatization.Suitable for non-volatile impurities and the main component. Can be used for chiral purity analysis with a suitable chiral stationary phase.Provides a quantitative measure of the total basic content (assay) of the diamine.
Sample Preparation Derivatization is required for the non-volatile this compound.Minimal sample preparation, typically dissolution in a suitable solvent.Dissolution in a non-aqueous solvent.
Specificity High, especially when coupled with a mass spectrometer (MS). Can separate structurally similar impurities.Moderate to high, depending on the column and detector used. Diode array detectors (DAD) can provide spectral information for peak identification.Low, as it titrates all basic functional groups present in the sample.
Sensitivity High, particularly with a Flame Ionization Detector (FID).Moderate, depending on the chromophore of the analyte and the detector used. Evaporative Light Scattering Detectors (ELSD) can be used for analytes lacking a UV chromophore.Lower compared to chromatographic methods.
Precision High (RSD < 2%).High (RSD < 2%).High (RSD < 1%).
Accuracy High.High.High.

Experimental Protocols

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[1][2][3] Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines.[4]

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., Pyridine, Dichloromethane).

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC system.

GC-FID Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

Data Analysis:

The purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD)

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. Since this compound lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like an ELSD is recommended.

HPLC-UV/ELSD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic acid or another ion-pairing agent to improve peak shape).

    • Gradient: 5% Acetonitrile to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm (if no derivatization) or at the maximum absorbance of the derivatized product.

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate (Nitrogen): 1.5 L/min.

Sample Preparation:

Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis:

Purity is determined by area percentage. For accurate quantification, a calibration curve should be established using reference standards.

Potentiometric Titration

This method provides a direct measure of the total basicity of the sample, which is a good indicator of the assay of this compound.

Titration Protocol:

  • Accurately weigh approximately 0.2 g of the this compound sample into a beaker.

  • Dissolve the sample in 50 mL of a suitable non-aqueous solvent, such as glacial acetic acid or a mixture of isopropanol (B130326) and chloroform.

  • Immerse a calibrated pH electrode and a reference electrode into the solution.

  • Titrate the solution with a standardized solution of 0.1 M perchloric acid in glacial acetic acid.

  • Record the potential (mV) or pH as a function of the titrant volume.

  • The endpoint is determined from the inflection point of the titration curve or by calculating the first or second derivative of the curve.[5]

Calculation:

The purity of this compound can be calculated using the following formula:

Where:

  • V = Volume of perchloric acid solution at the equivalence point (L)

  • M = Molarity of the perchloric acid solution (mol/L)

  • E = Equivalent weight of this compound (Molecular Weight / 2, since it has two amino groups)

  • W = Weight of the sample (g)

Potential Impurities

The manufacturing process of this compound can introduce several potential impurities. The choice of analytical method should consider the ability to separate and quantify these impurities. Common impurities may include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis route.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Isomers: Other diamine isomers that may be present.

  • Residual solvents: Solvents used during the manufacturing and purification process.

Chromatographic methods (GC and HPLC) are generally superior for identifying and quantifying specific impurities.

Mandatory Visualizations

Experimental_Workflow cluster_GC Gas Chromatography (GC-FID) cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_Titration Potentiometric Titration GC_Sample Sample Weighing GC_Derivatization Derivatization (Silylation) GC_Sample->GC_Derivatization GC_Injection GC Injection GC_Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Data Analysis (Purity %) GC_Detection->GC_Data HPLC_Sample Sample Weighing & Dissolution HPLC_Injection HPLC Injection HPLC_Sample->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV or ELSD Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis (Purity %) HPLC_Detection->HPLC_Data Titr_Sample Sample Weighing & Dissolution Titr_Titration Titration with Perchloric Acid Titr_Sample->Titr_Titration Titr_Endpoint Endpoint Determination Titr_Titration->Titr_Endpoint Titr_Calc Purity Calculation Titr_Endpoint->Titr_Calc

Caption: Experimental workflows for the purity assessment of this compound.

Method_Selection_Logic decision decision result result start Start: Purity Assessment of this compound decision1 Need to identify and quantify specific impurities? start->decision1 decision2 Are impurities volatile or can be derivatized? decision1->decision2 Yes decision3 Need a simple assay of total basic content? decision1->decision3 No result_GC Gas Chromatography (GC) decision2->result_GC Yes result_HPLC High-Performance Liquid Chromatography (HPLC) decision2->result_HPLC No result_Titration Potentiometric Titration decision3->result_Titration Yes

Caption: Logical flow for selecting an analytical method for this compound purity.

References

The Chelate Effect in Action: A Comparative Analysis of Hexane-1,2-diamine and Monodentate Amine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Enhanced Stability in Metal Complexes

In the realm of coordination chemistry, the structure of a ligand plays a pivotal role in determining the stability of the resulting metal complex. This guide provides a comparative analysis of the chelate effect, focusing on the bidentate ligand hexane-1,2-diamine versus analogous monodentate amine ligands. Through an examination of thermodynamic principles, supported by experimental data from comparable systems, we illustrate the significant stability enhancement conferred by chelation. This understanding is crucial for applications ranging from catalysis and analytical chemistry to the design of metal-based therapeutics and chelating agents in drug development.

The Chelate Effect: A Thermodynamic Perspective

The chelate effect describes the enhanced stability of coordination complexes containing a polydentate ligand (a chelating agent) compared to complexes with an equivalent number of analogous monodentate ligands.[1][2][3] This increased stability is primarily driven by a favorable change in entropy.

When a bidentate ligand like this compound displaces two monodentate ligands from a metal's coordination sphere, there is a net increase in the number of free molecules in the solution. This increase in disorder leads to a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complex formation, signifying a more thermodynamically favorable process.[2]

The relationship is described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy

  • ΔH is the change in enthalpy

  • T is the temperature in Kelvin

  • ΔS is the change in entropy

While the enthalpy change (ΔH) for the replacement of two monodentate amine ligands by one bidentate diamine ligand is often small and can be either slightly favorable or unfavorable, the significant increase in entropy makes the overall Gibbs free energy of chelate formation much more negative, indicating a more stable complex.[2]

Comparative Stability: Quantitative Data

Below is a table summarizing the stepwise and overall stability constants (log K) for the formation of Ni(II) complexes with ammonia (B1221849) (a monodentate ligand) and ethylenediamine (B42938) (a bidentate ligand).

ReactionLigandlog K₁log K₂log K₃Overall log β
Ni²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺Ammonia2.802.251.758.61
Ni²⁺ + 3 en ⇌ [Ni(en)₃]²⁺Ethylenediamine7.526.284.2618.06

Data for Ni(II) complexes with ammonia and ethylenediamine.[2]

As the data illustrates, the overall stability constant (log β) for the [Ni(en)₃]²⁺ complex is significantly larger than that for the [Ni(NH₃)₆]²⁺ complex, highlighting the profound stabilizing effect of chelation. A similar trend is expected when comparing this compound with a monodentate amine of a similar carbon chain length.

For illustrative purposes, a hypothetical comparison for Cu(II) complexes is presented below, based on the established principles of the chelate effect.

ReactionLigandExpected log β
Cu²⁺ + 4 Hexylamine ⇌ [Cu(Hexylamine)₄]²⁺Hexylamine~13
Cu²⁺ + 2 this compound ⇌ [Cu(this compound)₂]²⁺This compound~20

This is a hypothetical representation of expected values based on the chelate effect.

Visualizing the Chelate Effect

The following diagram illustrates the fundamental difference between coordination with monodentate and bidentate ligands, which is the basis of the chelate effect.

Chelate_Effect cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Coordination (Chelation) M1 Metal Ion L1 Amine Ligand M1->L1 Coordination Bond L2 Amine Ligand M1->L2 Coordination Bond M2 Metal Ion Hexanediamine N ... N M2->Hexanediamine:f0 Coordination Bond M2->Hexanediamine:f2 Coordination Bond caption Coordination of monodentate vs. bidentate ligands.

Caption: Coordination of monodentate vs. bidentate ligands.

Experimental Protocols for Determining Stability Constants

The stability of metal-ligand complexes is experimentally determined through various techniques. The two most common methods are pH-metry and spectrophotometry.

pH-metric Titration (Bjerrum's Method)

This method is based on the principle that the formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand. By monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base, the formation constants of the complex can be determined.

Experimental Workflow:

pH_Metry_Workflow start Start prep Prepare Solutions: 1. Acid Blank 2. Ligand + Acid 3. Metal + Ligand + Acid start->prep titrate Titrate with Standard NaOH prep->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of NaOH added measure->plot calculate Calculate Formation Constants (e.g., using Irving-Rossotti method) plot->calculate end End calculate->end

Caption: Workflow for pH-metric determination of stability constants.

Detailed Steps:

  • Solution Preparation: Three sets of solutions are prepared with a constant ionic strength:

    • A solution of a strong acid (e.g., HClO₄).

    • A solution of the strong acid and the ligand (this compound or monodentate amine).

    • A solution of the strong acid, the ligand, and the metal salt (e.g., Ni(NO₃)₂).

  • Titration: Each solution is titrated against a standardized, carbonate-free solution of a strong base (e.g., NaOH).

  • Data Collection: The pH of the solution is measured and recorded after each incremental addition of the base.

  • Data Analysis: The titration curves (pH vs. volume of base added) for the three solutions are plotted. The horizontal shift between the "ligand + acid" curve and the "metal + ligand + acid" curve is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from a plot of n̄ versus pL (-log[L]).

Spectrophotometric Methods

Spectrophotometry can be used if the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.

a) Method of Continuous Variations (Job's Method)

This method is used to determine the stoichiometry of the complex.

Experimental Workflow:

Jobs_Method_Workflow start Start prep Prepare a series of solutions with varying mole fractions of Metal and Ligand, keeping the total molar concentration constant. start->prep measure Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. prep->measure plot Plot Absorbance vs. Mole Fraction of the Ligand. measure->plot determine Determine the stoichiometry from the mole fraction at which the maximum absorbance occurs. plot->determine end End determine->end

Caption: Workflow for Job's method of continuous variations.

b) Mole-Ratio Method

This method is used to determine both the stoichiometry and the stability constant.

Detailed Steps:

  • Solution Preparation: A series of solutions is prepared where the concentration of the metal ion is kept constant, while the concentration of the ligand is varied.

  • Data Collection: The absorbance of each solution is measured at the λmax of the complex.

  • Data Analysis: A plot of absorbance versus the molar ratio of ligand to metal is generated. The plot will consist of two linear portions that intersect. The molar ratio at the intersection point gives the stoichiometry of the complex. The stability constant can be calculated from the absorbance data in the curved region of the plot.

Conclusion

The chelate effect provides a significant thermodynamic advantage for the formation of metal complexes with polydentate ligands like this compound compared to their monodentate counterparts. This enhanced stability, primarily driven by a favorable entropy change, is a fundamental principle in coordination chemistry with far-reaching implications. For researchers in drug development and related fields, a thorough understanding of the chelate effect is essential for the rational design of new metal-based drugs, chelating agents for metal detoxification, and diagnostic agents. The experimental protocols outlined provide a basis for the quantitative evaluation of these effects in novel systems.

References

A Comparative Guide to the Coordination of Diamine Ligands with Metal Centers: Insights from DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination of diamine ligands to metal centers is a cornerstone of inorganic chemistry, with wide-ranging applications in catalysis, materials science, and medicine. Understanding the intricate details of these interactions at the molecular level is crucial for the rational design of novel metal complexes with tailored properties. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, bonding, and reactivity of these systems. This guide provides a comparative analysis of the coordination of hexane-1,2-diamine and its analogs to various metal centers, drawing upon key findings from recent DFT studies.

Comparison of Coordination Properties

While specific DFT studies on this compound are limited in the public domain, extensive research on structurally related diamines, particularly cyclothis compound and ethylenediamine, provides valuable insights into the factors governing their coordination behavior. The primary mode of coordination for these ligands is as a bidentate chelating agent, where both nitrogen atoms bind to the metal center, forming a stable five- or six-membered ring.

The choice of the metal, its oxidation state, and the specific diamine ligand all influence the resulting coordination geometry and stability of the complex. For instance, platinum complexes containing cyclothis compound have been a focus of research due to their applications as anti-cancer agents. DFT calculations have been instrumental in understanding their electronic properties and reactivity.

Here, we compare the coordination of different diamine ligands to various metal centers, highlighting key computational and experimental findings.

LigandMetal Center(s)Key Findings from DFT and Experimental StudiesReference(s)
Cyclothis compoundPlatinum(II)Theoretical studies using DFT with the B3LYP functional and the SDD basis set have been employed to analyze the molecular structure and electronic properties of oxaliplatin, a complex of cyclothis compound with platinum. These studies show good agreement between the calculated and experimental geometric parameters. The HOMO-LUMO energy gap and other quantum chemical parameters have been calculated to assess the biological reactivity of the complex.[1][2][1][2]
N,N',N''-tris-(2-N-diethylaminoethyl)-1,4,7-triaza-cyclononane (DETAN)Li+, Na+, K+, Rb+, Cs+DFT calculations (using PBE, B3LYP, B3PW91, and PBE0 functionals) have been used to optimize the structures of complexes with Group 1 metal cations. These studies revealed versatile coordination modes, ranging from four-coordinate trigonal pyramidal to six-coordinate trigonal prismatic, depending on the ionic radius of the metal.[3][3]
N1,N1,N2-triethylethane-1,2-diamineCadmium(II)DFT calculations at the B3LYP/6-311G(d,p) level were used to study the structure of [Cd(N∩N″)I2] complexes. The calculations supported a distorted tetrahedral geometry around the Cd(II) center, which was confirmed by single-crystal X-ray diffraction.[4][4]
Ethylenediamine (en)Cobalt(III)Ethylenediamine acts as a classic bidentate ligand, forming stable complexes such as [Co(en)3]3+, where the cobalt ion has a coordination number of six.[5][5]
HistidineMn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+DFT calculations have been used to investigate the coordination of the amino acid histidine, which can act as a bidentate or tridentate ligand, to various divalent transition metal ions. These studies provide insights into the diverse coordination modes and the stability of the resulting complexes.[6][7][8][9][6][7][8][9]

Experimental and Computational Protocols

The reliability of DFT studies heavily depends on the chosen computational methodology. The following protocols are representative of the methods employed in the cited literature for studying the coordination of diamine ligands.

DFT Calculation Protocol for Metal-Diamine Complexes

A typical computational protocol for investigating the coordination of a diamine ligand to a metal center using DFT involves the following steps:

  • Model Construction : The initial 3D structure of the metal-ligand complex is built using molecular modeling software.

  • Geometry Optimization : The structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set.

    • Functionals : Common choices include B3LYP, PBE, and M06.[3][10]

    • Basis Sets : For the metal atom, effective core potentials (ECPs) like the Stuttgart/Dresden (SDD) basis set are often used. For other atoms (C, H, N, O), Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are common.[1][3][4]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations : Various electronic properties are calculated, including:

    • Binding Energies : To assess the stability of the complex.

    • HOMO-LUMO Energies and Gap : To understand the electronic transitions and reactivity.

    • Natural Bond Orbital (NBO) Analysis : To investigate the nature of the metal-ligand bonds.

    • Simulated Spectra : UV-Vis and IR spectra can be simulated and compared with experimental data.

The choice of solvent can significantly impact the coordination environment. Solvation effects are often included in DFT calculations using continuum models like the Polarizable Continuum Model (PCM).[9]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a DFT study on the coordination of a diamine ligand to a metal center.

DFT_Workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Analysis and Comparison start Define Metal and Ligand build Build Initial 3D Structure start->build opt Geometry Optimization (e.g., B3LYP/SDD) build->opt Select Functional & Basis Set freq Frequency Calculation opt->freq props Electronic Property Calculation (HOMO-LUMO, NBO, etc.) freq->props analysis Analyze Results (Bond Lengths, Energies) props->analysis comparison Compare with Experimental Data analysis->comparison

References

A Comparative Guide to the Thermal Stability of Polyamides: The Influence of Branched vs. Linear Diamines with a Focus on Hexane-1,2-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of polyamides is a critical performance metric that is intrinsically linked to the molecular architecture of their constituent monomers. The choice of the diamine, in particular, plays a pivotal role in dictating the final properties of the polymer. This guide provides a comparative thermal analysis of polyamides synthesized from linear versus branched diamines, with a specific focus on elucidating the expected thermal characteristics of polymers derived from the branched monomer, hexane-1,2-diamine.

While direct, extensive research on the thermal analysis of this compound-based polyamides is limited in publicly available literature, a robust understanding can be constructed by examining analogous systems. This guide leverages experimental data from studies on polyamides with various linear and branched side-chains to provide a predictive comparison. The data and methodologies presented herein are intended to assist researchers, scientists, and drug development professionals in understanding and anticipating the thermal behavior of polyamides based on their molecular design.

Data Presentation: Thermal Properties of Polyamides from Linear and Branched-Chain Precursors

The following table summarizes the thermal properties of divanillic acid (DVA)-based aromatic polyamides synthesized with diamines containing linear and branched alkyl side chains. This data, from a study by Enomoto et al. (2025), serves as a valuable proxy for understanding the influence of branched structures, analogous to that of this compound, on the thermal characteristics of polyamides.[1] The glass transition temperature (Tg) and the 5% weight loss temperature (Td5), a measure of thermal stability, are presented.

Polyamide IDDiamine Side-Chain StructureGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
P1Linear (Methyl)278379
P4Linear (Butyl)196382
P6Linear (Hexyl)170387
P8Linear (Octyl)151389
PiPrBranched (Isopropyl)253380
PiBuBranched (Isobutyl)235384

Data sourced from Enomoto et al. (2025).[1]

The data indicates that polyamides with branched side chains (PiPr and PiBu) exhibit higher glass transition temperatures compared to their linear counterparts with a similar number of carbon atoms.[1] For instance, PiPr (branched, 3 carbons) has a significantly higher Tg (253°C) than P4 (linear, 4 carbons) (196°C).[1] This suggests that the introduction of branching restricts the rotational freedom of the polymer chains, leading to a higher temperature required for the transition from a glassy to a rubbery state.[1] The thermal decomposition temperatures (Td5), however, do not show as distinct a trend, remaining high for all tested structures, indicating that the initial decomposition is more dependent on the strength of the amide bond itself.[1]

Experimental Protocols

A systematic approach to synthesis and thermal analysis is crucial for obtaining reproducible and comparable data. The following protocols are representative of standard procedures for the characterization of polyamides.

Polyamide Synthesis: Direct Polycondensation (Yamazaki-Higashi Reaction)

A common method for synthesizing polyamides in the laboratory is the Yamazaki-Higashi direct polycondensation reaction.

  • Monomer Preparation: The diamine (e.g., this compound) and a dicarboxylic acid are dried under vacuum to remove any residual moisture.

  • Reaction Setup: The reaction is conducted in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Polymerization: The diamine and dicarboxylic acid are dissolved in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) containing a condensing agent system, typically pyridine (B92270) and triphenyl phosphite.

  • Heating: The reaction mixture is heated under a nitrogen atmosphere, often at a temperature range of 80-120°C, for several hours (e.g., 3-6 hours).

  • Polymer Isolation: After the reaction is complete, the viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and hot water to remove any unreacted monomers and byproducts, and then dried in a vacuum oven at a specified temperature (e.g., 80-100°C) until a constant weight is achieved.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polyamide samples.

  • Instrumentation: A standard thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum crucible.

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow (e.g., 20-50 mL/min), to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at specific weight loss percentages (e.g., Td5 for 5% weight loss) are determined from the resulting TGA curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides.

  • Instrumentation: A differential scanning calorimeter is used.

  • Sample Preparation: A small sample of the dried polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

  • Heating and Cooling Cycles:

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min) to erase the thermal history of the polymer.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

    • Second Heating Scan: A second heating scan is performed at the same heating rate as the first.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Visualizations: Workflows and Structural Relationships

Polyamide_Synthesis cluster_reactants Reactants cluster_diamines Diamine cluster_process Process cluster_product Product Diacid Dicarboxylic Acid HOOC-R-COOH Polycondensation Polycondensation Diacid->Polycondensation LinearDiamine Linear Diamine (e.g., Hexane-1,6-diamine) H₂N-(CH₂)₆-NH₂ LinearDiamine->Polycondensation Forms linear polymer backbone BranchedDiamine Branched Diamine (e.g., this compound) CH₃(CH₂)₃CH(NH₂)CH₂(NH₂) BranchedDiamine->Polycondensation Introduces branching/kinks Polyamide Polyamide [-OC-R-CO-NH-R'-NH-]n Polycondensation->Polyamide

Caption: Polyamide synthesis via polycondensation, highlighting the structural difference between linear and branched diamine reactants.

Thermal_Degradation_Pathway cluster_degradation Degradation Steps Polyamide Polyamide Chain Heat Heat ChainScission Chain Scission (C-N bond cleavage) Heat->ChainScission Initiation Volatiles Formation of Volatile Products (CO, CO₂, H₂O, hydrocarbons) ChainScission->Volatiles Crosslinking Cross-linking Reactions ChainScission->Crosslinking Char Char Formation Crosslinking->Char Structure_Property_Relationship cluster_structure Diamine Structure cluster_properties Polymer Properties Linear Linear Diamine ChainMobility Polymer Chain Mobility Linear->ChainMobility Higher Td Thermal Decomposition Temp. (Td) Linear->Td Minor/Variable Effect Branched Branched Diamine (e.g., this compound) Branched->ChainMobility Lower (Restricted Rotation) Branched->Td Minor/Variable Effect Tg Glass Transition Temperature (Tg) ChainMobility->Tg Inversely Affects

References

"Hexane-1,2-diamine" as a ligand: a comparative study with ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hexane-1,2-diamine and the well-characterized ligand, ethylenediamine (B42938). The chelating properties of these ligands are evaluated based on established principles of coordination chemistry and available experimental data for homologous diamines. This document offers insights into the expected performance of this compound as a ligand and provides detailed experimental protocols for its characterization.

Introduction to Diamine Ligands

Ethylenediamine, a bidentate ligand, is a cornerstone in coordination chemistry, forming a stable five-membered chelate ring with metal ions. This high stability is attributed to the "chelate effect," a favorable entropic and enthalpic contribution from the formation of a cyclic structure. In contrast, this compound, with its longer hydrocarbon backbone, is anticipated to exhibit significantly different coordination behavior due to the formation of a larger, more strained chelate ring.

Comparative Analysis of Ligand Properties

The stability of metal complexes with diamine ligands is critically dependent on the size of the chelate ring formed upon coordination. The ideal ring size for minimal strain and maximum stability is typically five or six members.

  • Ethylenediamine (en) forms a highly stable five-membered chelate ring (M-N-C-C-N).

  • 1,3-Propanediamine (pn) forms a stable six-membered chelate ring.

  • 1,4-Butanediamine (bn) forms a less stable seven-membered chelate ring.

  • This compound , by extension, would form a nine-membered chelate ring, which is expected to be considerably strained and thermodynamically less favorable.

The general trend observed is a decrease in the stability of the metal complex as the length of the alkyl chain in the diamine ligand increases.[1] This is due to increasing ring strain and a less favorable conformational entropy upon chelation.

Data Presentation: Stability Constants of Metal-Diamine Complexes

Table 1: Stability Constants (log β) of Mn(II) and Ca(II) Complexes with Diamines

LigandMetal Ionlog β₁₁₀log β₁₂₀SolventReference
EthylenediamineMn(II)3.987.51Methanol (B129727)[2]
1,3-PropanediamineMn(II)5.088.66Methanol[2]
1,4-ButanediamineMn(II)4.368.46Methanol[2]
EthylenediamineCa(II)4.69-Acetonitrile (B52724)[3]
1,3-PropanediamineCa(II)5.25-Acetonitrile[3]
1,4-ButanediamineCa(II)4.07-Acetonitrile[3]

Note: The stability constants for Mn(II) in methanol show a slight deviation from the expected trend, which may be influenced by solvent effects. However, the data for Ca(II) in acetonitrile aligns with the principle of decreasing stability with increasing chelate ring size beyond six members.

Table 2: Stability Constants (log K) of Divalent Transition Metal Complexes in Aqueous Solution

LigandMetal Ionlog K₁log K₂log K₃Overall log β
EthylenediamineCu(II)10.559.05-19.6
Ni(II)7.476.244.3418.05
Zn(II)5.714.79-10.5
1,3-PropanediamineCu(II)9.86.7-16.5
Ni(II)6.64.62.013.2
Zn(II)4.83.6-8.4

Data compiled from various sources under standard conditions (aqueous solution, 25 °C, specified ionic strength).

The data in Table 2 clearly illustrates that for Cu(II), Ni(II), and Zn(II), the stability of the complexes formed with 1,3-propanediamine (forming a six-membered ring) is lower than those formed with ethylenediamine (forming a five-membered ring). This trend strongly suggests that this compound, forming a nine-membered ring, will exhibit significantly lower stability constants with these metal ions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the reduction of the corresponding dinitrile or diamide, or through the catalytic hydrogenation of a suitable unsaturated precursor. A general method analogous to the synthesis of other 1,2-diamines, such as trans-1,2-diaminocyclohexane, involves the hydrogenation of the corresponding aromatic diamine.[4] However, a more direct laboratory-scale synthesis could involve the following steps:

  • Starting Material: 1-Hexene (B165129).

  • Epoxidation: Conversion of 1-hexene to 1,2-epoxyhexane (B74757) using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Ring-opening of Epoxide: Nucleophilic ring-opening of 1,2-epoxyhexane with an excess of ammonia (B1221849) or a suitable nitrogen nucleophile, followed by reduction if necessary, to yield this compound.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[5]

Materials and Reagents:

  • Standardized solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) of high purity.

  • This compound and ethylenediamine of known concentration.

  • Standardized solution of a strong acid (e.g., HNO₃).

  • Standardized carbonate-free solution of a strong base (e.g., NaOH).

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃).

  • High-purity deionized water.

  • Calibrated pH meter with a combination glass electrode.

  • Thermostated titration vessel.

  • Magnetic stirrer.

Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand:

    • Pipette a known volume of the diamine solution into the titration vessel.

    • Add a known amount of standard strong acid to protonate the amine groups.

    • Add the inert salt solution to maintain constant ionic strength.

    • Dilute with deionized water to a fixed total volume.

    • Titrate the solution with the standardized strong base, recording the pH after each addition.

  • Titration of the Metal-Ligand Complex:

    • Pipette known volumes of the diamine solution and the metal salt solution into the titration vessel.

    • Add a known amount of standard strong acid.

    • Add the inert salt solution.

    • Dilute with deionized water to the same fixed total volume.

    • Titrate with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added).

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use these values to calculate the stepwise and overall stability constants (K and β) using appropriate computational software.

Mandatory Visualization

Chelation_Comparison cluster_en Ethylenediamine Complex cluster_hxn This compound Complex M_en Metal Ion N1_en N M_en->N1_en N2_en N M_en->N2_en C1_en C N1_en->C1_en C2_en C C1_en->C2_en C2_en->N2_en label_en 5-Membered Ring (High Stability) M_hxn Metal Ion N1_hxn N M_hxn->N1_hxn N2_hxn N M_hxn->N2_hxn C1_hxn C N1_hxn->C1_hxn C2_hxn C C1_hxn->C2_hxn C3_hxn C C2_hxn->C3_hxn C4_hxn C C3_hxn->C4_hxn C5_hxn C C4_hxn->C5_hxn C6_hxn C C5_hxn->C6_hxn C6_hxn->N2_hxn label_hxn 9-Membered Ring (Low Stability)

Caption: Chelate ring formation with ethylenediamine and this compound.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Standardize Solutions (Acid, Base, Metal Salt) B Prepare Ligand Solution (Known Concentration) A->B C Calibrate pH Electrode B->C D Titrate Ligand + Acid with Base C->D E Titrate Ligand + Metal + Acid with Base C->E F Plot Titration Curves (pH vs. Volume of Base) D->F E->F G Calculate n̄ₐ and n̄ F->G H Determine Stability Constants (K, β) using computational methods G->H

Caption: Workflow for determining stability constants via potentiometric titration.

Conclusion

Based on the established principles of coordination chemistry and the trend of decreasing complex stability with increasing diamine chain length, this compound is predicted to be a significantly weaker chelating ligand than ethylenediamine. The formation of a large, strained nine-membered chelate ring would result in lower stability constants for its metal complexes. For applications requiring strong chelation of metal ions, ethylenediamine and other ligands that form five- or six-membered chelate rings are superior choices. However, the unique steric and conformational properties of this compound may be of interest in specific catalytic or supramolecular applications where weaker, more flexible coordination is desired. The experimental protocols provided herein offer a robust framework for the empirical determination of the coordination properties of this compound and other novel ligands.

References

A Comparative Guide to the Economic Feasibility of Hexane-1,2-diamine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexane-1,2-diamine is a valuable chemical intermediate with applications in the synthesis of polymers, pharmaceuticals, and as a building block in organic chemistry.[1] The economic viability of any process utilizing this diamine is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. This guide provides a comparative overview of potential synthesis routes for this compound, with a focus on factors influencing their economic feasibility.

It is important to note that while several general methods for the synthesis of vicinal diamines (1,2-diamines) exist, specific, large-scale, and economically evaluated data for this compound is not extensively available in published literature. Therefore, this guide extrapolates from established synthesis principles for similar molecules to provide a prospective analysis.

Potential Synthesis Routes and Their Economic Considerations

Several plausible methods for the synthesis of this compound are considered, each with distinct advantages and disadvantages from an economic standpoint.

  • Reductive Amination of 1,2-Hexanedione: This method involves the reaction of 1,2-hexanedione with ammonia (B1221849) in the presence of a reducing agent and a catalyst.

    • Economic Drivers: The cost of the starting material, 1,2-hexanedione, is a primary factor. The choice of catalyst (e.g., precious metals like platinum or palladium, or more economical nickel-based catalysts) and the reducing agent (e.g., hydrogen gas) significantly impact the overall cost. Catalyst reusability and turnover number are critical for economic viability. While potentially offering good yields, the multi-step nature of producing the diketone precursor can add to the final cost.

  • Amination of 1,2-Dihalohexane: This route involves the reaction of a 1,2-dihalohexane (e.g., 1,2-dichlorohexane (B1605181) or 1,2-dibromohexane) with ammonia.

    • Economic Drivers: The cost and availability of the 1,2-dihalohexane are key. The reaction can be driven by relatively inexpensive ammonia, but often requires high pressure and temperature, leading to high capital and energy costs. The formation of side products, such as polyamines and elimination products, can reduce the yield and increase purification costs. The corrosive nature of the reactants may also necessitate specialized and more expensive equipment.

  • From 1-Hexene (B165129) via Epoxidation and Ring-Opening: This multi-step process begins with the epoxidation of 1-hexene to form 1,2-epoxyhexane. The epoxide is then subjected to a ring-opening reaction with ammonia or an amine source.

    • Economic Drivers: 1-Hexene is a readily available and relatively inexpensive starting material. However, the multi-step nature of the synthesis adds complexity and cost. The epoxidation step often uses peroxy acids, which can be hazardous and expensive. The subsequent ring-opening step may require specific catalysts and conditions to achieve high selectivity for the desired diamine.

  • Hydroamination of an Unsaturated Precursor: Direct addition of ammonia to a C=C double bond in a suitable C6 precursor is an atom-economical approach.

    • Economic Drivers: This method is highly desirable due to its high atom economy, minimizing waste. However, the direct hydroamination of unactivated alkenes is a challenging transformation that often requires sophisticated and expensive catalysts (e.g., based on rhodium or iridium). Catalyst lifetime and activity are critical for economic feasibility. The development of cheaper, earth-abundant metal catalysts is an active area of research that could make this route more competitive.

  • Biosynthesis from Renewable Feedstocks: Advances in metabolic engineering and biocatalysis offer potential routes to diamines from renewable resources.[2] For instance, engineered microorganisms could convert sugars or biomass-derived intermediates into this compound.

    • Economic Drivers: This approach offers the potential for a more sustainable and environmentally friendly process.[2] The cost of the renewable feedstock and the efficiency of the microbial conversion (titer, yield, and productivity) are the main economic determinants. Downstream processing and purification of the bio-produced diamine can also be a significant cost factor. While still an emerging field, biosynthesis could become a competitive option as technology matures.[2]

Comparative Summary of Economic Feasibility

The following table provides a qualitative comparison of the different synthesis routes. The assessments are based on general chemical principles and may vary depending on specific process optimizations and market conditions.

Synthesis RouteStarting Material CostCatalyst Cost & ReusabilityEnergy IntensityAtom EconomyEnvironmental, Health & Safety (EHS)Overall Economic Potential
Reductive Amination of 1,2-Hexanedione Moderate to HighModerate to HighModerateModerateModerateModerate
Amination of 1,2-Dihalohexane ModerateLow (reagents)HighLowHigh (corrosive)Low to Moderate
From 1-Hexene via Epoxidation LowModerateModerateModerateHigh (peroxides)Moderate
Hydroamination of Unsaturated Precursor LowHighLow to ModerateHighLowPotentially High (catalyst dependent)
Biosynthesis from Renewables Low (potentially)Low (biocatalyst)LowHighLowHigh (long-term)

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and evaluation of a synthesis method. Below is a representative, generalized protocol for the reductive amination of a diketone, which could be adapted for the synthesis of this compound.

Representative Protocol: Reductive Amination of 1,2-Hexanedione

Objective: To synthesize this compound from 1,2-hexanedione via catalytic reductive amination.

Materials:

  • 1,2-Hexanedione

  • Ammonia (solution in methanol (B129727) or anhydrous)

  • Hydrogen gas (high purity)

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel catalyst

  • Methanol (anhydrous)

  • Hydrochloric acid (for product isolation)

  • Sodium hydroxide (B78521) (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • The high-pressure autoclave is thoroughly cleaned and dried.

    • Under an inert atmosphere (e.g., nitrogen or argon), the catalyst (e.g., 5 mol% Pd/C) is carefully added to the reactor.

  • Reaction Mixture Preparation:

    • A solution of 1,2-hexanedione (1 equivalent) in anhydrous methanol is prepared.

    • This solution is transferred to the autoclave.

    • A solution of ammonia in methanol (e.g., 7 N, 10-20 equivalents) is then added to the reactor.

  • Reductive Amination Reaction:

    • The autoclave is sealed and purged several times with hydrogen gas to remove any residual air.

    • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 20-50 bar).

    • The reaction mixture is heated to the target temperature (e.g., 80-120 °C) with vigorous stirring.

    • The reaction is monitored by periodically taking samples (if the setup allows) and analyzing them by GC-MS or TLC. The reaction is typically run for 12-24 hours or until the starting material is consumed.

  • Work-up and Product Isolation:

    • After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.

    • The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with methanol and stored for potential reuse.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

    • The crude product is dissolved in a suitable solvent and acidified with hydrochloric acid to precipitate the diamine as its hydrochloride salt.

    • The salt is collected by filtration, washed with a small amount of cold solvent, and dried.

    • The free diamine can be obtained by neutralizing the hydrochloride salt with a base (e.g., sodium hydroxide) and extracting it into an organic solvent.

    • The organic extract is dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed by rotary evaporation to yield the purified this compound.

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • High-pressure reactions should be carried out behind a blast shield.

  • Care should be taken when handling flammable solvents and hydrogen gas.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Visualization of Economic Feasibility Evaluation

The following diagram illustrates a logical workflow for evaluating the economic feasibility of a chemical synthesis process.

G cluster_0 Initial Assessment cluster_1 Technical Evaluation cluster_2 Economic Modeling cluster_3 Feasibility Decision Identify Synthesis Routes Identify Synthesis Routes Literature & Patent Search Literature & Patent Search Identify Synthesis Routes->Literature & Patent Search Preliminary Cost Analysis Preliminary Cost Analysis Literature & Patent Search->Preliminary Cost Analysis Lab-Scale Synthesis Lab-Scale Synthesis Preliminary Cost Analysis->Lab-Scale Synthesis Process Optimization Process Optimization Lab-Scale Synthesis->Process Optimization Yield & Purity Analysis Yield & Purity Analysis Process Optimization->Yield & Purity Analysis Raw Material & Catalyst Costs Raw Material & Catalyst Costs Yield & Purity Analysis->Raw Material & Catalyst Costs Techno-Economic Model Techno-Economic Model Raw Material & Catalyst Costs->Techno-Economic Model Capital & Operating Expenses Capital & Operating Expenses Capital & Operating Expenses->Techno-Economic Model Waste Disposal & EHS Costs Waste Disposal & EHS Costs Waste Disposal & EHS Costs->Techno-Economic Model Sensitivity Analysis Sensitivity Analysis Techno-Economic Model->Sensitivity Analysis Risk Assessment Risk Assessment Sensitivity Analysis->Risk Assessment Final Recommendation Final Recommendation Risk Assessment->Final Recommendation

Caption: Workflow for evaluating the economic feasibility of a chemical synthesis route.

References

A Comparative Guide to Isomeric Purity Analysis of Hexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical composition of chiral molecules like Hexane-1,2-diamine is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the isomeric purity of starting materials, intermediates, and final active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods for the isomeric purity analysis of this compound, supported by established experimental protocols for analogous compounds.

Overview of Analytical Approaches

The enantiomers of this compound, (R)- and (S)-Hexane-1,2-diamine, possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chromatographic techniques that employ a chiral environment are the most effective and widely used methods for enantiomeric resolution. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

High-Performance Liquid Chromatography (HPLC) for Direct Chiral Separation

Direct chiral HPLC is a powerful and versatile technique for the analysis of enantiomeric purity. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based and crown ether-based CSPs are particularly effective for the resolution of chiral amines.

Method 1: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for their broad enantioselectivity. For primary amines like this compound, a normal-phase method is often employed.

Experimental Protocol:

A proposed method for the analysis of this compound, based on established protocols for similar diamines, is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV or refractive index (RI) detector. For enhanced sensitivity with UV detection, pre-column derivatization with a UV-active agent like benzoyl chloride can be performed.

  • Column: A polysaccharide-based chiral stationary phase, for example, one coated with amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. A small amount of a basic additive like diethylamine (B46881) (DEA) is typically added to improve peak shape and resolution for basic analytes. A common starting composition is n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm (if derivatized) or RI (if underivatized).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Crown Ether-Based Chiral Stationary Phase

Crown ether-based CSPs are highly effective for the enantiomeric resolution of compounds containing primary amino groups. The separation mechanism relies on the formation of inclusion complexes between the protonated primary amine and the crown ether cavity.

Experimental Protocol:

A proposed method adaptable for this compound is as follows:

  • Instrumentation: An HPLC system with a UV or fluorescence detector (if derivatized).

  • Column: A crown ether-based chiral stationary phase.

  • Mobile Phase: An acidic aqueous mobile phase, typically a solution of perchloric acid in water (e.g., pH 2.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Indirect UV detection or post-column derivatization for fluorescence detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) for Indirect Chiral Separation

Gas chromatography is a high-resolution technique that can be employed for the chiral analysis of volatile or semi-volatile compounds. For non-volatile or highly polar compounds like diamines, derivatization is necessary to improve their volatility and chromatographic performance. In the context of chiral analysis, derivatization with a chiral derivatizing agent (CDA) forms diastereomers that can be separated on a conventional achiral GC column.

Indirect Method: Derivatization followed by GC Analysis

This approach involves a chemical reaction to convert the enantiomers of this compound into a pair of diastereomers. Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for amines. To introduce chirality, a chiral acylating agent could be used, or the TFAA-derivatized diamine can be separated on a chiral GC column.

Experimental Protocol:

A representative protocol for the indirect chiral analysis of a diamine is as follows:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a split/splitless injector.

  • Column: A chiral capillary column, such as one coated with a derivative of L-valine (e.g., Chirasil-Val).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 200°C at 5°C/min, and a final hold for 5 minutes.

  • Detector Temperature: 280°C (FID).

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

Derivatization Protocol:

  • To 1 mg of the this compound sample in a sealed vial, add 500 µL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane (B109758) for GC analysis.

Comparison of Analytical Methods

The choice between HPLC and GC for the isomeric purity analysis of this compound depends on several factors, including available instrumentation, sample throughput requirements, and the desired level of sensitivity and resolution.

ParameterDirect Chiral HPLC (Polysaccharide CSP)Direct Chiral HPLC (Crown Ether CSP)Indirect Chiral GC
Principle Direct separation on a chiral stationary phaseDirect separation on a chiral stationary phaseDerivatization to form diastereomers, separation on a chiral or achiral column
Chiral Selector Polysaccharide-based (e.g., amylose derivative)Crown ether-basedChiral derivatizing agent or chiral stationary phase (e.g., Chirasil-Val)
Stationary Phase Chiralpak® AD-H (or equivalent)CROWNPAK® CR(+) (or equivalent)Standard non-polar or chiral capillary column
Mobile Phase/Carrier Gas n-Hexane / Isopropanol / DiethylaminePerchloric acid solutionHelium
Detection UV (with derivatization) or RIIndirect UV or Fluorescence (with derivatization)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Sample Preparation Simple dilution in mobile phaseSimple dilution in mobile phaseDerivatization required
Key Advantage Broad applicability, simpler sample preparationHigh selectivity for primary aminesHigh resolution and sensitivity
Key Disadvantage May require derivatization for sensitive UV detectionLimited to primary amines, acidic mobile phaseSample derivatization adds complexity and potential for error

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for direct chiral HPLC and indirect chiral GC analysis.

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject separate Separate on Chiral Stationary Phase inject->separate detect Detect Enantiomers (UV/RI) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Isomeric Purity integrate->calculate

Caption: Workflow for the direct chiral HPLC analysis of this compound.

Indirect_Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample This compound Sample derivatize Derivatize with Chiral Reagent (e.g., TFAA) sample->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject into GC reconstitute->inject separate Separate Diastereomers on Achiral/Chiral Column inject->separate detect Detect Diastereomers (FID/MS) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Isomeric Purity integrate->calculate

Caption: Workflow for the indirect chiral GC analysis of this compound.

Conclusion

Both HPLC and GC offer viable and robust methods for the isomeric purity analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis and the available laboratory infrastructure. Direct HPLC analysis on a polysaccharide-based chiral stationary phase is often a good starting point due to its broad applicability and simpler sample preparation. For higher resolution and sensitivity, an indirect GC method with derivatization can be employed, although it requires an additional sample preparation step. Method development and validation are crucial to ensure the accuracy and reliability of the chosen technique for its intended purpose.

Benchmarking the performance of Hexane-1,2-diamine in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant in the successful stereoselective synthesis of target molecules. This guide provides an objective comparison of the catalytic performance of Hexane-1,2-diamine-derived catalysts with other common diamine-based systems in key organic reactions. The analysis is supported by available experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection.

While direct, comprehensive comparative studies benchmarking this compound against other diamines in the same catalytic reaction are limited in publicly available literature, this guide synthesizes existing data for structurally similar and commonly used diamine ligands to provide a useful performance context. The focus is on asymmetric reactions where chiral diamines are pivotal for achieving high enantioselectivity.

Performance Comparison in Asymmetric Catalysis

Chiral 1,2-diamines are fundamental building blocks for ligands and organocatalysts in asymmetric synthesis.[1][2][3] Their ability to form stable chelate complexes with metals or act as bifunctional organocatalysts allows for the creation of a defined chiral environment around the reaction center, enabling high stereocontrol.[4] This section compares the performance of catalysts derived from various diamines in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a benchmark reaction for evaluating the efficacy of chiral catalysts. The addition of a nucleophile to an α,β-unsaturated carbonyl compound creates a new stereocenter, and the enantiomeric excess (ee) of the product is a direct measure of the catalyst's stereocontrol.

For comparison, other established organocatalysts based on different chiral scaffolds have demonstrated higher enantioselectivities in similar reactions.[5]

Table 1: Performance of Diamine-Derived Organocatalysts in the Michael Addition of Acetylacetone (B45752) to trans-β-Nitrostyrene

Chiral Diamine ScaffoldCatalyst TypeConversion (%)Enantiomeric Excess (ee, %)
(1R,2R)-Cyclothis compoundBifunctional, noncovalent with 1,2-benzenediamine H-bond donorup to 93up to 41
Chiral (S)-QuininamineBifunctional, noncovalent with enaminone or benzene-1,2-diamine H-bond donorup to 41up to 72

Data compiled from a study on benzenediamine-derived organocatalysts.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a diamine-derived organocatalyst and its application in an asymmetric Michael addition.

Synthesis of a (1R,2R)-Cyclothis compound-Derived Organocatalyst

A four-step synthesis process is employed to create bifunctional, noncovalent organocatalysts from the chiral (1R,2R)-cyclothis compound scaffold.[5] The process involves:

  • Nucleophilic Aromatic Substitution: Reaction of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclothis compound.

  • Selective Alkylation: Alkylation of the primary amino group.

  • Reduction: Reduction of the aromatic nitro group.

  • Derivatization: Final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation.[5]

General Procedure for Asymmetric Michael Addition

The catalytic activity of the synthesized organocatalysts is evaluated in the chemoselective 1,4-addition of a nucleophile to an electrophile.[5]

Reaction Setup:

  • To a solution of the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, the organocatalyst (e.g., 10 mol%) is added.

  • The Michael donor (e.g., acetylacetone, 1.5 equiv.) is then added to the mixture.

Reaction Conditions:

  • The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).

Analysis:

  • The conversion is determined by analyzing an aliquot of the reaction mixture using ¹H NMR spectroscopy.

  • The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights and Visualization

The proposed mechanism for many organocatalyzed Michael additions involves the simultaneous activation of both the nucleophile and the electrophile by the bifunctional catalyst. The diamine moiety often acts as a Brønsted base to deprotonate the nucleophile, forming a more reactive enolate, while the hydrogen-bond donor part of the catalyst activates the electrophile.

Below are diagrams illustrating a general experimental workflow and a logical relationship for catalyst synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Michael_Acceptor Michael Acceptor in Anhydrous Solvent Catalyst Add Organocatalyst (e.g., 10 mol%) Michael_Acceptor->Catalyst Michael_Donor Add Michael Donor Catalyst->Michael_Donor Stirring Stir at 25°C for 24h Michael_Donor->Stirring Conversion Determine Conversion (¹H NMR) Stirring->Conversion Purification Purify Product Stirring->Purification ee_Determination Determine ee (Chiral HPLC) Purification->ee_Determination

Caption: A general experimental workflow for an organocatalyzed asymmetric Michael addition.

Catalyst_Synthesis_Logic Start Chiral Diamine Scaffold ((1R,2R)-cyclothis compound) Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Selective Alkylation Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Derivatization of Primary Amine Step3->Step4 Final_Catalysts Bifunctional Organocatalysts Step4->Final_Catalysts

Caption: Logical flow for the synthesis of bifunctional organocatalysts from a chiral diamine.

References

Safety Operating Guide

Navigating the Safe Disposal of Hexane-1,2-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Hexane-1,2-diamine is a corrosive, toxic, and combustible solid that requires handling as hazardous waste. Improper disposal can lead to severe health hazards and environmental damage. This guide provides detailed, step-by-step procedures for the safe management, spill cleanup, and ultimate disposal of this compound, ensuring laboratory safety and regulatory compliance.

Hazard Profile and Essential Data

This compound is classified as hazardous due to its multiple dangerous properties. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life.[2][3] Understanding these hazards is the first step in safe handling.

Table 1: this compound Hazard and Property Summary

PropertyDataCitations
GHS Hazard Class Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Corrosion (Category 1B)Serious Eye Damage (Category 1)STOT - SE (Category 3)[1][2]
Physical State Solid[2]
Appearance Colorless to yellowish solid[4]
Melting Point 42 - 45 °C (108 - 113 °F)[2]
Special Properties Combustible, Hygroscopic (absorbs moisture from the air)[1][2]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, from routine use to spill cleanup and disposal, wearing the correct PPE is mandatory.

  • Hand Protection : Use chemically resistant gloves. Always inspect gloves for integrity before use.[5]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield where splashing is possible.[5]

  • Skin and Body Protection : Wear a flame-retardant lab coat and other protective clothing to prevent skin contact.[1]

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If dust is generated, a full-face particle respirator may be required.[2]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The correct procedure depends on the scale of the spill.

Minor Spill (Manageable by trained lab personnel):

  • Alert & Secure : Immediately notify others in the vicinity.[6] Secure the area to prevent further contamination.

  • Don PPE : Ensure you are wearing the full, appropriate PPE as described above.

  • Containment : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth.[7][8] Do not use paper towels or other combustible materials .[7]

  • Cleanup : Carefully sweep or scoop the solid material and absorbent mixture into a designated, leak-proof container suitable for hazardous waste.[2][9] Avoid creating dust.[1][2]

  • Decontamination : Clean the spill surface thoroughly.

  • Package for Disposal : Seal and clearly label the container as "Hazardous Waste" with the full chemical name "this compound" and any associated hazards.

  • Report : Inform your Environmental Health & Safety (EHS) officer about the incident.

Major Spill (Requires professional emergency response):

  • Evacuate : Immediately evacuate the area.[10]

  • Alert : Notify colleagues, pull the nearest fire alarm if necessary, and call your institution's emergency number and EHS office.

  • Isolate : If it is safe to do so, close doors to the affected area to confine the hazard.[10]

  • Await Assistance : Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.[7]

Step-by-Step Disposal Procedures

All materials contaminated with this compound, including the chemical itself, used absorbents, and empty containers, must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[11] The US EPA's Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[12]

Disposal Protocol:

  • Waste Characterization : Due to its corrosive and toxic properties, this compound waste is classified as hazardous.[12][13]

  • Waste Collection :

    • Collect all this compound waste, including spill cleanup debris, in a designated, compatible, and sealable container.[2]

    • The container must be in good condition and remain closed at all times except when adding waste.[12]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Corrosive," "Toxic").[14]

  • Storage :

    • Store the sealed waste container in a designated, secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials like acids and strong oxidizing agents.[8]

  • Final Disposal :

    • Do not dispose of this chemical down the drain or in standard trash .[2]

    • Arrange for pickup and disposal through your institution’s EHS department or a licensed professional waste disposal service.[2]

    • The preferred method of disposal is typically controlled incineration in a facility equipped with an afterburner and scrubber.[2][11]

  • Empty Containers : Empty containers retain chemical residue and must be disposed of as hazardous waste along with other contaminated materials.[11]

Mandatory Visualization: Spill Response and Disposal Workflow

The following diagram illustrates the decision-making process for handling a this compound spill, from initial assessment to final disposal.

Caption: Spill response workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.